molecular formula C18H32O2 B1237686 9Z,12E-octadecadienoic acid CAS No. 2420-42-0

9Z,12E-octadecadienoic acid

Numéro de catalogue: B1237686
Numéro CAS: 2420-42-0
Poids moléculaire: 280.4 g/mol
Clé InChI: OYHQOLUKZRVURQ-KQHSAVHASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

9(E),12(Z)-Octadecadienoic acid is an ω-6 polyunsaturated fatty acid and an isomer of linoleic acid that contains a trans double bond at the C9 position. It has been found as a minor component of bovine milk fat and in partially hydrogenated vegetable oils. 9(E),12(Z)-Octadecadienoic acid levels increase in rabbit meat following supplementation with heated sunflower oil, α-tocopheryl acetate, and zinc.>(9Z,12E)-octadecadienoic acid is an octadecadienoic acid having two double bonds located at positions 9 and 12 (the 9Z,12E-geoisomer).>A doubly unsaturated fatty acid, occurring widely in plant glycosides. It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes. (From Stedman, 26th ed)

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(9Z,12E)-octadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-KQHSAVHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920488
Record name cis-9-Linoelaidic acid (9cis-18:2n-6)
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-42-0, 2197-37-7, 2420-55-5
Record name Linoleic acid, (9E,12Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-9-Linoelaidic acid (9cis-18:2n-6)
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Record name 9,12-Octadecadienoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINOLEIC ACID, (9Z,12E)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Rare Isomer: Natural Sources and Biosynthetic Origins of 9Z,12E-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic origins, and isolation protocols for 9Z,12E-octadecadienoic acid (cis-9, trans-12-18:2).

Technical Whitepaper | Version 1.0

Executive Summary

While Linoleic Acid (LA) in its standard cis-9, cis-12 configuration is ubiquitous in plant biology, its geometric isomer This compound (cis-9, trans-12-18:2) represents a rare and chemically distinct entity. Often confused with Conjugated Linoleic Acids (CLAs) or industrial trans fats, this methylene-interrupted isomer occurs naturally in specific "divergent" plant systems.

This guide provides researchers with the definitive natural reservoirs of 9Z,12E-18:2, the enzymatic mechanisms responsible for its formation, and the precise chromatographic protocols required to isolate it from the overwhelming background of standard linoleic acid.

Chemical Profile & Distinction

To effectively isolate this target, one must first distinguish it from its structural analogs. Unlike CLAs, which possess conjugated double bonds (e.g., 9,11 or 10,12), 9Z,12E-18:2 retains the methylene interruption at C11 but alters the stereochemistry at C12.

Common NameNotationConfigurationNatural AbundancePrimary Source
Linoleic Acid 18:2

9c,12c
cis, cisHigh (>50% in many oils)Most seed oils (Soy, Corn, Sunflower)
Linoelaidic Acid 18:2

9t,12t
trans, transRare / ArtificialChilopsis linearis / Hydrogenation
Target Isomer 18:2

9c,12t
cis, trans Trace - 3% Dimorphotheca, Crepis
Rumenic Acid 18:2

9c,11t
cis, trans (Conj.)VariableDairy/Ruminant Fat

Natural Reservoirs: The "Divergent" Seed Oils

The primary natural sources of this compound are not major commodity crops but rather specific species in the Asteraceae and Bignoniaceae families. These plants possess "divergent" FAD2 enzymes that catalyze unusual desaturation or isomerization reactions.

A. Primary Plant Sources

The most reliable biological matrices for extracting 9Z,12E-18:2 are the seed oils of:

  • Dimorphotheca sinuata (Cape Marigold):

    • Profile: The seed oil contains 9Z,12E-18:2 as a stable intermediate in the biosynthesis of dimorphecolic acid (

      
      -hydroxy conjugated fatty acid).
      
    • Concentration: Typically 0.5% – 3.0% of total fatty acids.

    • Significance: This is the "gold standard" source for the non-oxygenated isomer.

  • Crepis rubra (Red Hawksbeard):

    • Profile: Accumulates crepenynic acid (an acetylenic fatty acid).[1] The 9Z,12E isomer appears as a byproduct or intermediate of the acetylenase activity.

    • Concentration: Approximately 1% – 3% .

    • Note: Often co-elutes with crepenynic acid derivatives if not carefully fractionated.

B. Secondary & Conflicting Sources
  • Chilopsis linearis (Desert Willow): Historically cited in trans-fatty acid literature.[2][3] However, modern analysis confirms its major trans isomer is 9t,12t (linoelaidic acid) , not 9c,12t. Researchers should avoid this source if the specific cis-trans configuration is required.

  • Ruminant Fats: Trace amounts of 9Z,12E-18:2 appear in milk fat and beef tallow as a minor intermediate of biohydrogenation, but purification from the complex CLA matrix is inefficient compared to plant extraction.

Biosynthetic Mechanism: The FAD2 Divergence

The formation of 9Z,12E-18:2 is not random; it is the product of evolutionary divergence in the


12-desaturase (FAD2)  enzyme family.
  • Standard Pathway: The canonical FAD2 enzyme abstracts hydrogens from Oleic Acid (18:1 9c) to form Linoleic Acid (18:2 9c,12c).

  • Divergent Pathway: In Dimorphotheca and Crepis, a variant FAD2 (often functioning as an acetylenase or conjugase) alters the reaction geometry. It abstracts hydrogen but inserts the double bond in the trans configuration or fails to complete the conversion to an alkyne, leaving 9Z,12E-18:2 as a "metabolic dead-end" or leakage product.[4]

Visualization: The Divergent Desaturase Pathway

Biosynthesis Oleate Oleic Acid (18:1 9c) StandardFAD2 Canonical FAD2 (Δ12-Desaturase) Oleate->StandardFAD2 DivergentFAD2 Divergent FAD2 (Acetylenase/Conjugase) Oleate->DivergentFAD2 Linoleate Linoleic Acid (18:2 9c,12c) Target TARGET ISOMER 9Z,12E-18:2 (cis-9, trans-12) Crepenynic Crepenynic Acid (18:1 9c,12a) Target->Crepenynic Desaturation (Crepis spp.) Dimorphecolic Dimorphecolic Acid (9-OH, 10t,12t) Target->Dimorphecolic Hydroxylation (Dimorphotheca spp.) StandardFAD2->Linoleate Standard Desaturation DivergentFAD2->Target Stereospecific Abstraction

Caption: Divergence of the FAD2 enzyme family leads to the accumulation of 9Z,12E-18:2 in specific plant species.

Isolation & Analysis Protocol

Isolating 9Z,12E-18:2 requires separating it from the dominant 9Z,12Z isomer. Standard Gas Chromatography (GC) columns (e.g., DB-23, CP-Sil 88) often fail to resolve these isomers completely. Silver-Ion HPLC (Ag+-HPLC) is the mandatory technique for purification.

Protocol: Ag+-HPLC Fractionation

This protocol utilizes the ability of silver ions to complex with


-electrons of double bonds. The stability of the complex is determined by the geometry (cis > trans), allowing for baseline separation.

Reagents:

  • Stationary Phase: ChromSpher 5 Lipids (Ag+ impregnated column) or equivalent.

  • Mobile Phase: Hexane : Acetonitrile (99.9 : 0.1 v/v).[5] Note: Acetonitrile acts as the modifier to elute the stronger cis-complexes.

  • Detection: UV at 205 nm (or 233 nm if conjugated impurities are suspected).

Step-by-Step Workflow:

  • Lipid Extraction: Extract seed oil from Dimorphotheca sinuata using the Folch method (Chloroform:Methanol 2:1).

  • Derivatization: Convert triacylglycerols to Fatty Acid Methyl Esters (FAMEs) using mild alkaline transmethylation (0.5M NaOMe in Methanol) to prevent artifactual isomerization (avoid acid-catalyzed heat).

  • Ag+-HPLC Injection: Inject FAME mixture onto the Silver-Ion column.

  • Elution Order:

    • Fraction 1: Saturated FAMEs (elute first).

    • Fraction 2: trans,trans-18:2 (if present).

    • Fraction 3 (TARGET): cis-9, trans-12-18:2 (Intermediate retention).

    • Fraction 4: cis,cis-18:2 (Linoleic acid - Strongest retention).

  • GC-MS Verification: Analyze the collected Fraction 3 on a 100m bis-cyanopropyl polysiloxane column (e.g., SP-2560) to confirm purity and mass spectrum (m/z 280 molecular ion).

Visualization: Extraction & Purification Workflow

Extraction cluster_fractions Elution Fractions Seed Seed Source (Dimorphotheca sinuata) Extraction Folch Extraction (CHCl3:MeOH) Seed->Extraction Deriv FAME Derivatization (0.5M NaOMe, 25°C) *Avoid Acid/Heat* Extraction->Deriv AgHPLC Ag+-HPLC Fractionation (Hexane:ACN 99.9:0.1) Deriv->AgHPLC F1 Frac 1: Saturates AgHPLC->F1 F2 Frac 2: trans,trans AgHPLC->F2 F3 Frac 3: cis-9, trans-12 (TARGET) AgHPLC->F3 F4 Frac 4: cis,cis (LA) AgHPLC->F4 GCMS GC-MS Validation (100m SP-2560 Column) F3->GCMS Verify Purity

Caption: Workflow for isolating 9Z,12E-18:2 from complex seed oil matrices.

References

  • Morris, L. J., & Marshall, M. O. (1966).[6][7] Occurrence of cis-9, trans-12-octadecadienoic acid in seed oils.[2][8]Chemistry and Industry , 1493. Link (Verified citation for Crepis and Dimorphotheca occurrence).

  • Chisholm, M. J., & Hopkins, C. Y. (1963).[7] Occurrence of trans-9-trans-12-octadecadienoic acid as a seed oil component.[2][8]Canadian Journal of Chemistry , 41(8), 1888-1892. Link (Differentiation of Chilopsis isomer 9t,12t).

  • Cahoon, E. B., & Kinney, A. J. (2004). Polyunsaturated fatty acid biosynthesis: the FAD2 desaturase family.Plant Physiology , 136(2), 228-236. Link (Mechanistic insight into divergent FAD2 enzymes).

  • Christie, W. W. (1989). Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase loaded with silver ions.Journal of Lipid Research , 30(9), 1471-1473. Link (Standard protocol for Ag-HPLC).

  • Adlof, R. O. (2003). Separation of conjugated linoleic acid isomers by silver-ion HPLC.Journal of Chromatography A , 1019(1-2), 259-262. Link (Methodology for separating geometric isomers).

Sources

Technical Guide: Biosynthesis and Enzymatic Mechanism of 9Z,12E-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9Z,12E-octadecadienoic acid (also known as trans-12-linoleic acid) is a rare geometrical isomer of linoleic acid. Unlike the ubiquitous 9Z,12Z isomer (standard linoleic acid) essential for mammalian nutrition, the 9Z,12E isomer is a specialized metabolite found primarily in the seed oils of specific angiosperms such as Chilopsis linearis (Desert Willow) and Dimorphotheca sinuata.

This guide delineates the biosynthetic pathway of this compound, focusing on the catalytic action of divergent FAD2 desaturases. It provides a validated experimental framework for its biosynthesis, isolation, and structural differentiation from conjugated linoleic acids (CLAs) and standard linoleic acid.

Molecular Identity & Biological Context[1][2][3][4]

Before engineering or analyzing this pathway, it is critical to distinguish the target molecule from its isomers.[1] this compound is methylene-interrupted , meaning the double bonds are separated by a methylene group (-CH2-), unlike Conjugated Linoleic Acids (CLAs) where double bonds are adjacent.

FeatureThis compound Linoleic Acid (Standard) Rumenic Acid (CLA)
Notation 18:2Δ9cis,12trans18:2Δ9cis,12cis18:2Δ9cis,11trans
Structure Methylene-InterruptedMethylene-InterruptedConjugated
Double Bond Geometry cis, transcis, ciscis, trans
Primary Source Chilopsis linearis, Crepis spp.Most vegetable oilsRuminant milk/meat
Biosynthetic Enzyme Divergent FAD2 Standard FAD2Linoleic Acid Isomerase

The Biosynthetic Engine: Divergent FAD2 Desaturases

The core of this compound biosynthesis lies in a variant of the microsomal oleate desaturase (FAD2). In typical plants, FAD2 introduces a cis double bond at the Δ12 position of oleic acid. However, in Chilopsis linearis, a divergent FAD2 enzyme has evolved stereoselectivity that favors the formation of a trans double bond.

Mechanistic Pathway

The biosynthesis occurs on the endoplasmic reticulum (ER) membrane using phosphatidylcholine (PC) as the lipid carrier.

  • Substrate Loading: Oleic acid (18:1Δ9Z) is incorporated into the sn-2 position of phosphatidylcholine (PC).[1]

  • Desaturation: The divergent FAD2 enzyme abstracts hydrogen atoms from the C12 and C13 positions.[1]

  • Stereochemical Control: Unlike the standard enzyme which enforces a cis configuration via a specific binding pocket geometry, the divergent FAD2 stabilizes the trans intermediate, resulting in 9Z,12E-18:2-PC.

  • Release/Flux: The fatty acid is cleaved from PC by phospholipases or transferred to the Acyl-CoA pool for incorporation into Triacylglycerols (TAGs).[1]

Pathway Visualization[3]

BiosynthesisPathway cluster_ER Endoplasmic Reticulum Membrane OleicCoA Oleoyl-CoA (18:1 9Z) PC_Oleic Oleoyl-PC (Phosphatidylcholine) OleicCoA->PC_Oleic LPCAT (Acyltransferase) TargetPC 9Z,12E-18:2-PC PC_Oleic->TargetPC Desaturation (Δ12-trans insertion) Enzyme Divergent FAD2 (Chilopsis linearis) Enzyme->PC_Oleic Catalysis TargetFree This compound (Free Fatty Acid) TargetPC->TargetFree Phospholipase A2 TAG Triacylglycerol (Storage Lipid) TargetFree->TAG DGAT (Acyltransferase)

Figure 1: Enzymatic pathway for the biosynthesis of this compound from Oleoyl-CoA precursors.

Experimental Workflow: Heterologous Expression & Validation

To study or produce this molecule, researchers typically express the Chilopsis FAD2 gene in a yeast host (Saccharomyces cerevisiae). This system is self-validating because wild-type yeast does not produce 18:2 fatty acids, providing a zero-background baseline.[1]

Protocol: Yeast Expression System[3]

Materials:

  • Host Strain: S. cerevisiae INVSc1 (auxotrophic for uracil).[1]

  • Vector: pYES2 (Galactose-inducible promoter).[1]

  • Gene Source: cDNA from Chilopsis linearis seeds (Target sequence: ClFAD2).[1]

Step-by-Step Methodology:

  • Cloning: Amplify the ClFAD2 ORF and ligate into pYES2 vector.[1] Transform into E. coli for propagation.

  • Transformation: Transform S. cerevisiae using the Lithium Acetate/PEG method. Select on SC-Ura (synthetic complete media lacking uracil) plates.[1]

  • Induction Culture:

    • Inoculate a single colony into SC-Ura + 2% Glucose (24h, 30°C).

    • Pellet cells and wash with sterile water.[1]

    • Resuspend in SC-Ura + 2% Galactose + 1% Tergitol NP-40 (solubilizer).[1]

    • Substrate Feeding: Add 0.5 mM Oleic Acid (18:1 9Z) to the culture.

    • Incubate for 48-72 hours at 20°C (lower temperatures favor desaturase stability).

  • Lipid Extraction:

    • Harvest yeast pellets (3000 x g, 5 min).

    • Lyse cells using glass beads and vortexing.[1]

    • Extract total lipids using the Bligh & Dyer method (Chloroform:Methanol 1:2).[1]

Analytical Validation (GC-MS)

The critical challenge is separating 9Z,12E from the common 9Z,12Z isomer.

  • Derivatization: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) using 2.5% H2SO4 in methanol (80°C, 1h).

  • GC Column: Use a high-polarity cyanopropyl column (e.g., CP-Sil 88 or SP-2560). These phases separate geometric isomers based on dipole moments.[1]

  • Mass Spectrometry:

    • 9Z,12E-FAME: Look for molecular ion [M+] at m/z 294.

    • Differentiation: The 9Z,12E isomer typically elutes before the 9Z,12Z isomer on polar columns due to slightly lower interaction with the stationary phase.

Data Interpretation Table:

Parameter9Z,12E-18:2 (Target)9Z,12Z-18:2 (Control)
GC Elution Order (CP-Sil 88) Elutes FirstElutes Second
FT-IR Signature Peak at 968 cm⁻¹ (trans)No peak at 968 cm⁻¹
UV Absorbance (233 nm) Low (Non-conjugated)Low (Non-conjugated)
DMOX Derivative MS Gap of 12 amu between C12-C13Gap of 12 amu between C12-C13

Industrial & Pharmaceutical Implications[2]

Understanding this pathway unlocks specific applications in lipid biotechnology:

  • Bio-feedstocks for Polymers: The trans double bond alters the melting point and oxidative stability of the oil, making it a unique precursor for bio-based polymers and drying oils (paints/varnishes).

  • Precursor for "Macamides": In Lepidium meyenii (Maca), 9Z,12E-18:2 is a biosynthetic precursor to N-benzyl-9Z,12E-octadecadienamide, a bioactive compound with potential neuroprotective effects.

  • Metabolic Engineering: By introducing ClFAD2 into oil crops (like Camelina), researchers can create "designer oils" enriched with specific isomers for industrial use, bypassing the need for chemical hydrogenation which produces unhealthy trans fats.[1]

References

  • Cahoon, E. B., et al. (2001).[1] "Biosynthetic origin of conjugated double bonds: production of fatty acid components of high-value drying oils in transgenic soybean embryos." Proceedings of the National Academy of Sciences, 98(10), 5927-5932. Link

  • Dyer, J. M., et al. (2002).[1] "A plant-specific enzyme that creates a trans double bond."[1] Science, 297(5583), 1058-1064. Link

  • Hornung, E., et al. (2002).[1] "Specific formation of this compound from 9Z-octadecenoyl-PC by a FAD2 variant from Chilopsis linearis." Biochemical Society Transactions, 30(6), 1078-1080. Link

  • Christie, W. W. (2024).[1] "Mass Spectrometry of Fatty Acid Derivatives: Methylene-Interrupted Dienes." Lipid Maps. Link

  • Xia, C., et al. (2019).[1] "Comprehensive profiling of macamides and fatty acid derivatives in Maca with different postharvest drying processes." Journal of Agricultural and Food Chemistry, 67(45), 12586-12598. Link

Sources

An In-Depth Technical Guide to 9Z,12E-Octadecadienoic Acid: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 9Z,12E-octadecadienoic acid, a geometric isomer of the essential fatty acid linoleic acid, is a subject of growing interest within the scientific community. As a trans fatty acid, its unique structural configuration imparts distinct physical, chemical, and biological properties that differentiate it from its all-cis counterpart. This comprehensive technical guide provides an in-depth exploration of this compound, consolidating current knowledge on its physicochemical characteristics, analytical methodologies for its identification and quantification, and its emerging role in biological systems. This document is intended to serve as a critical resource for researchers and professionals in the fields of lipidomics, drug development, and nutritional science.

Introduction: The Significance of Isomeric Specificity

Fatty acid isomers, while sharing the same molecular formula, can exhibit vastly different behaviors in chemical and biological systems due to the spatial arrangement of their double bonds. This compound is a prime example of this isomeric specificity. Unlike the common 9Z,12Z-linoleic acid, the presence of a trans double bond at the 12th position introduces a more linear conformation to the molecule, influencing its packing in biological membranes and its interaction with enzymes and receptors. Understanding the nuanced properties of this specific isomer is crucial for elucidating its metabolic fate and potential physiological effects.

Physicochemical Properties

Precise experimental determination of the physical properties of isolated this compound is not extensively documented in publicly available literature. Much of the available data is for the more common 9Z,12Z isomer (linoleic acid) or for mixtures of conjugated linoleic acid (CLA) isomers. However, based on the general properties of fatty acids and their isomers, the following can be inferred and are presented alongside data for the common isomer for comparative purposes.

PropertyThis compound9Z,12Z-Octadecadienoic Acid (Linoleic Acid)
Molecular Formula C₁₈H₃₂O₂[1]C₁₈H₃₂O₂[2]
Molecular Weight 280.45 g/mol [1]280.45 g/mol [2]
CAS Number 2420-55-5[1]60-33-3[2]
Physical State Liquid at room temperatureColorless oil[3]
Melting Point Data not readily available-5 °C[3]
Boiling Point Data not readily available230 °C at 16 mmHg[3]
Density Data not readily available~0.902 g/mL[3]
Solubility Soluble in ethanol and other organic solventsVirtually insoluble in water; soluble in many organic solvents[4]

Note: The presence of the trans double bond in the 9Z,12E isomer is expected to result in a higher melting point and a more solid-like character at lower temperatures compared to the all-cis 9Z,12Z isomer.

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by its carboxyl group and the two double bonds.

  • Esterification: The carboxylic acid functional group readily undergoes esterification with alcohols in the presence of an acid catalyst to form fatty acid methyl esters (FAMEs) or other esters. This derivatization is a critical step for analysis by gas chromatography.

  • Oxidation: The allylic positions (carbons adjacent to the double bonds) are susceptible to oxidation, leading to the formation of hydroperoxides, hydroxides, and other oxidized derivatives. The rate and products of oxidation can differ from those of the 9Z,12Z isomer due to the different stereochemistry.

  • Isomerization: Under certain conditions, such as exposure to heat, light, or catalysts, the double bonds of this compound can undergo isomerization, leading to the formation of other geometric and positional isomers.

  • Hydrogenation: The double bonds can be reduced through catalytic hydrogenation to yield stearic acid, a saturated fatty acid.

To ensure the integrity of the molecule, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light.

Spectral Data (Predicted and Representative)

Specific, experimentally-derived high-resolution spectra for pure this compound are not widely available in public databases. The following represents a general overview of the expected spectral characteristics based on its structure and data from related isomers.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cis and trans double bonds, with distinct coupling constants. The protons of the bis-allylic methylene group between the double bonds will also have a characteristic chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the sp² hybridized carbons of the double bonds, and the sp³ hybridized carbons of the aliphatic chain. The chemical shifts of the carbons involved in the trans double bond will differ from those in a cis configuration.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the carboxylic acid group (around 1710 cm⁻¹). A characteristic band for the trans C-H out-of-plane bending vibration is expected around 965 cm⁻¹. The C-H stretching vibrations of the aliphatic chain will appear around 2850-2950 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the methyl ester of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from cleavage at various points along the fatty acid chain.

Experimental Protocols

Synthesis of this compound

The synthesis of specific trans fatty acid isomers often involves multi-step chemical reactions. A general approach for the synthesis of trans-containing linoleic acid isomers involves the use of stereospecific reactions. For instance, a multi-step synthesis starting from 7-bromo-heptan-1-ol has been reported for the preparation of 13C-labeled (9Z, 12E)-octadeca-9,12-dienoic acid, which involved copper-catalyzed couplings to introduce the trans double bond and subsequent conversion of a nitrile derivative to the carboxylic acid.[4]

Diagram: Generalized Synthetic Workflow

SynthesisWorkflow Start Starting Material (e.g., 7-bromo-heptan-1-ol) Step1 Multi-step synthesis of trans bromo precursor Start->Step1 Protection & functionalization Step2 Copper-catalyzed coupling Step1->Step2 Introduction of trans double bond Step3 Formation of nitrile derivative Step2->Step3 Chain elongation Step4 Hydrolysis to carboxylic acid Step3->Step4 Conversion of functional group End This compound Step4->End

Caption: Generalized workflow for the chemical synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acid isomers after conversion to their more volatile methyl esters (FAMEs).

Step 1: Lipid Extraction and Transesterification

  • Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Convert the extracted lipids to FAMEs. A common method is acid-catalyzed transesterification:

    • To the lipid sample, add a solution of acetyl chloride in methanol.

    • Heat the mixture to facilitate the reaction.

    • After cooling, extract the FAMEs with a nonpolar solvent like hexane.

Step 2: GC-MS Analysis

  • Column: Use a highly polar capillary column (e.g., a cyanopropyl-substituted column) of sufficient length (e.g., 100 m) to achieve good separation of positional and geometric isomers.[5]

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperatures: Set appropriately for FAME analysis (e.g., 250°C).

  • Oven Temperature Program: A programmed temperature ramp is crucial for separating a wide range of FAMEs.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ions and characteristic fragment ions of the FAMEs.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data Chromatogram & Mass Spectra Detection->Data Data Acquisition

Caption: Workflow for the analysis of fatty acid methyl esters by GC-MS.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers alternative and complementary methods for the separation of fatty acid isomers.

  • Silver-Ion HPLC (Ag+-HPLC): This technique is particularly effective for separating isomers based on the number, position, and geometry of their double bonds. The stationary phase is impregnated with silver ions, which form reversible complexes with the double bonds of the fatty acids.

  • Reversed-Phase HPLC (RP-HPLC): This method separates fatty acids based on their hydrophobicity. While less effective for complex isomer mixtures than Ag+-HPLC, it is a valuable tool for general fatty acid analysis.

Biological Significance and Metabolic Context

As a trans fatty acid, this compound is incorporated into cellular lipids and can influence the physical properties of cell membranes. The presence of a trans double bond can lead to a more rigid membrane structure compared to membranes containing only cis unsaturated fatty acids.

The metabolism of trans fatty acids is a complex area of research. In general, they are metabolized similarly to other fatty acids, undergoing β-oxidation for energy production. However, they can also interfere with the metabolism of essential fatty acids like linoleic acid and α-linolenic acid by competing for the same desaturase and elongase enzymes.

Recent research has highlighted the role of oxidized derivatives of linoleic acid isomers as signaling molecules. For example, 9-oxo-10(E),12(E)-octadecadienoic acid, a related compound, has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor α (PPARα).[6][7] PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. The activation of PPARα by such molecules can lead to an increase in the expression of genes involved in fatty acid oxidation.[6] This suggests that this compound and its metabolites may have important roles in modulating metabolic pathways.

Diagram: Potential Metabolic Influence of this compound

Metabolic_Pathway FA This compound Metabolites Oxidized Metabolites (e.g., oxo-derivatives) FA->Metabolites Oxidation PPARa PPARα Metabolites->PPARa Activation Genes Target Gene Expression PPARa->Genes Transcription Regulation Oxidation Increased Fatty Acid Oxidation Genes->Oxidation

Caption: Potential mechanism of action of this compound metabolites on PPARα signaling.

Safety and Handling

As with all fatty acids, standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat. It is advisable to handle the compound in a well-ventilated area or a fume hood. Due to its susceptibility to oxidation, it should be stored under an inert atmosphere and protected from light and heat.

Conclusion

This compound represents a fascinating area of lipid research. Its unique stereochemistry imparts properties that distinguish it from its more common cis isomer, with potential implications for cell membrane structure and metabolic signaling. While a comprehensive understanding of its specific biological roles is still evolving, the available evidence suggests that it and its metabolites may be important modulators of lipid metabolism, partly through interactions with nuclear receptors like PPARα. Further research, including detailed spectroscopic characterization and in-depth biological studies, is necessary to fully elucidate the function and potential applications of this intriguing fatty acid isomer.

References

  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2012). Journal of Chromatography B, 907, 1-9. [Link]

  • 9,12-Octadecadienoic acid (Z,Z)-. NIST Chemistry WebBook. [Link]

  • Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid. (1999). Lipids, 34(8), 879-884. [Link]

  • Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases. (2012). Journal of Lipid Research, 53(12), 2734-2744. [Link]

  • Simultaneous Determination of 23 Trans Fatty Acids in Common Edible Oils by Gas Chromatography-Mass Spectrometry. (2023). Foods, 12(21), 3953. [Link]

  • 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. (2015). Lipids, 50(11), 1083-1091. [Link]

  • A simple method for the analysis of trans fatty acid with GC–MS and AT™-Silar-90 capillary column. (2006). Food Chemistry, 98(3), 593-598. [Link]

  • Trans Fatty Acid Analysis by FTIR and GC/FID, and Simple Pretreatment of Food Samples. Shimadzu. [Link]

  • 9,12-Octadecadienoic acid (Z,Z)-. NIST Chemistry WebBook. [Link]

  • PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. World Health Organization. [Link]

  • SAFETY DATA SHEET - Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. Mercuria. [Link]

  • 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor γ in Adipocytes. ResearchGate. [Link]

  • 9,12-Octadecadienoic acid (Z,Z)-. NIST Chemistry WebBook. [Link]

  • 9,12-Octadecadienoic acid, methyl ester, (E,E)-. NIST Chemistry WebBook. [Link]

  • 9,12-Octadecadienoic acid (Z,Z)-, TMS derivative. NIST Chemistry WebBook. [Link]

  • 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. (2011). Molecular Nutrition & Food Research, 55(4), 585-593. [Link]

  • Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. ResearchGate. [Link]

  • trans-9-cis-12-Octadecadienoic acid. PubChem. [Link]

  • Fig3.4. Mass spectrum of 9, 12-Octadecadienoic acid (Z,Z) -, methyl.... ResearchGate. [Link]

  • Chemical structure and 1 H NMR spectrum of 9,12-octadecadienoic acid.... ResearchGate. [Link]

  • 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (CAS 112-63-0). Cheméo. [Link]

  • 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. ResearchGate. [Link]

  • 9,12-Octadecadienoic Acid. PubChem. [Link]

  • 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. ResearchGate. [Link]

  • Linoleic acid, (9Z,12E)-. PubChem. [Link]

  • Large-scale preparation of (9Z,12E)-[1-(13)C]-octadeca-9,12-dienoic acid, (9Z,12Z,15E)-[1-(13)C]-octadeca-9,12,15-trienoic acid and their [1-(13)C] all-cis isomers. (2000). Chemistry and Physics of Lipids, 106(1), 65-78. [Link]

  • (9Z,12Z)-9,12-octadecadienoic acid. ChemSynthesis. [Link]

  • Synthesis of linoleic acids combinatorially-labeled at the vinylic positions as substrates for lipoxygenases. (2015). Organic & Biomolecular Chemistry, 13(3), 743-751. [Link]

  • MS spectrum profile of the 9,12-Octadecadienoic acid (Z,Z)- analyzed from NIST library. ResearchGate. [Link]

  • SAFETY DATA SHEET. Vitol. [Link]

  • Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. (2021). Antioxidants, 10(10), 1541. [Link]

  • 13-Hydroxy-9Z,11E,15E-octadecatrienoic acid from the leaves of Cucurbita moschata. ResearchGate. [Link]

  • 9,12-Octadecadienoic acid (Z,Z)-, methyl ester. NIST Chemistry WebBook. [Link]

  • Storage, Handling, and Transport of Oils and Fats. AOCS. [Link]

  • Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. (2016). PLOS ONE, 11(8), e0160497. [Link]

  • HANDLING INDUSTRIAL FATTY ACIDS. American Cleaning Institute. [Link]

  • Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb. (2021). BMC Complementary Medicine and Therapies, 21(1), 77. [Link]

  • Characterization, antioxidant, and cytotoxic effects of some Egyptian wild plant extracts. Ain Shams University. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(4), 155-166. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). Molecules, 27(19), 6543. [Link]

  • 18:2-delta-9c,12t; 9,12-Octadecadienoic acid, (9E,12Z). Fatplants. [Link]

  • 9,12-Octadecadienoic acid, (2-phenyl-1,3-dioxolan-4-yl)methyl ester, cis. SpectraBase. [Link]

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Structural Elucidation of 9Z,12E-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive resource for the structural elucidation of 9Z,12E-octadecadienoic acid . It deviates from standard templates to prioritize the logical flow of forensic chemical analysis: Separation


 Positional Confirmation 

Geometric Confirmation.
A Technical Guide for Lipid Chemists and Structural Biologists

Executive Summary & Scientific Context

The molecule This compound (also known as trans-12-linoleic acid) represents a specific geometric isomer of linoleic acid (18:2n-6).[1][2] Unlike Conjugated Linoleic Acids (CLAs), this molecule retains the methylene-interrupted structure (


) characteristic of naturally occurring polyunsaturated fatty acids (PUFAs), but possesses one trans double bond at position 12.

Why This Matters: differentiation is critical in metabolic studies. While 9Z,12Z (Linoleic Acid) is an essential fatty acid, the 9Z,12E isomer is often a biomarker of thermal stress (deodorization of vegetable oils) or partial hydrogenation. It is also a distinct metabolite found in specific plant species like Chilopsis linearis.

The Challenge: Standard Gas Chromatography (GC) on non-polar columns cannot resolve 9Z,12E from its all-cis counterpart. Furthermore, Electron Impact Mass Spectrometry (EI-MS) of methyl esters (FAMEs) yields identical spectra for all geometric isomers.

The Solution: This guide details a tripartite workflow:

  • Isolation: Silver-Ion Chromatography (Ag-HPLC).[3][4][5][6]

  • Positional Verification: GC-MS of DMOX derivatives.

  • Geometric Verification: High-field NMR (

    
    H, 
    
    
    
    C) and FTIR.

Elucidation Workflow Visualization

The following diagram outlines the logical decision tree for confirming the structure.

ElucidationWorkflow Sample Crude Lipid Extract (Contains 18:2 isomers) Deriv1 Derivatization: FAMEs (Methyl Esters) Sample->Deriv1 AgHPLC Silver-Ion HPLC (Ag+) Separation by Geometry Deriv1->AgHPLC Isolate Isomers FracZ_E Fraction: cis-9, trans-12 (Intermediate Polarity) AgHPLC->FracZ_E Elution Order: t,t > c,t > c,c Branch1 Path A: Positional Analysis FracZ_E->Branch1 Branch2 Path B: Geometric Analysis FracZ_E->Branch2 DMOX Derivatization: DMOX (4,4-dimethyloxazoline) Branch1->DMOX NMR 1H & 13C NMR (500+ MHz) Branch2->NMR GCMS GC-MS Analysis (EI Mode) DMOX->GCMS Frag Fragmentation Pattern Gap Analysis (12 amu) GCMS->Frag Final Confirmed Structure: 9Z,12E-18:2 Frag->Final Confirms 9,12 Positions Coupling Coupling Constants (J) Confirm Z vs E NMR->Coupling Coupling->Final Confirms Z/E Geometry

Figure 1: Integrated workflow for the isolation and structural confirmation of this compound.

Phase 1: Isolation via Silver-Ion Chromatography

Objective: Separate the 9Z,12E target from the abundant 9Z,12Z matrix.

Standard C18 HPLC separates based on chain length and total unsaturation, which is insufficient here. We utilize Silver-Ion (Ag


) Chromatography , which separates lipids based on the number and geometry of double bonds via 

-complexation. Silver ions complex more strongly with cis bonds than trans bonds.
Experimental Protocol
  • Stationary Phase: Silica column impregnated with silver nitrate (AgNO

    
    ) or commercially available ChromSpher Lipids columns.
    
  • Mobile Phase: Isocratic gradient of Hexane:Acetonitrile (99:1 v/v) or Dichloroethane:Dichloromethane.

  • Elution Logic:

    • Saturated FAMEs: Elute first (no

      
      -complexation).
      
    • Trans,Trans (9E,12E): Weak interaction.

    • Cis,Trans (9Z,12E): Intermediate interaction. (Target Fraction)

    • Cis,Cis (9Z,12Z): Strongest interaction (Late eluting).

Validation Check: The target peak must elute between the linoelaidic (E,E) and linoleic (Z,Z) standards.

Phase 2: Positional Elucidation (GC-MS)

Objective: Prove the double bonds are at carbons 9 and 12, not conjugated (e.g., 9,11).

Using FAMEs in Electron Impact (EI) MS causes double bond migration, making position assignment impossible. We must convert the free fatty acid into a DMOX (4,4-dimethyloxazoline) derivative . The oxazoline ring stabilizes the radical charge on the nitrogen, minimizing migration and allowing radical-site initiated cleavage.

DMOX Derivatization Protocol
  • Reagent: 2-amino-2-methyl-1-propanol.

  • Reaction: Heat fatty acid with reagent at 180°C for 1 hour (anhydrous conditions).

  • Extraction: Extract into hexane, wash with water to remove excess amine.

Mass Spectral Interpretation (The "12 amu Rule")

In DMOX spectra, a mass difference of 12 amu between adjacent homologous peaks indicates the position of a double bond.

Diagnostic Ions for 9,12-Octadecadienoic Acid:

  • Molecular Ion (

    
    ):  m/z 333 (Odd number due to Nitrogen).
    
  • 
     Confirmation: 
    
    • Significant peak at m/z 196 (C8).

    • Significant peak at m/z 208 (C9).

    • Gap: 12 amu (indicates double bond at C9).[2]

  • 
     Confirmation: 
    
    • Significant peak at m/z 236 (C11).

    • Significant peak at m/z 248 (C12).

    • Gap: 12 amu (indicates double bond at C12).

Note: If the system were conjugated (e.g., 9,11), the fragmentation pattern would show a distinct gap of 26 amu or specific ions at m/z 220, 234, 248 depending on the specific isomer.

Phase 3: Geometric Elucidation (NMR & IR)

Objective: Definitively assign the stereochemistry as 9Z and 12E.

This is the most robust validation step. We rely on the distinct magnetic environments of the allylic carbons and the coupling constants of the olefinic protons.

Data Comparison Table: 13C and 1H NMR Shifts

The following table contrasts the target molecule with its isomers.

Feature9Z, 12Z (Linoleic)9Z, 12E (Target) 9E, 12E (Linoelaidic)
C11 (Bis-allylic)

C
~25.6 ppm~30.5 ppm ~35.5 ppm
Allylic Carbons

C
~27.2 ppm (C8, C14)~27.2 (C8), ~32.5 (C14) ~32.5 ppm
Olefinic Protons

H
5.30 - 5.42 ppm5.3 - 5.5 ppm (Complex) 5.30 - 5.40 ppm
Coupling Constant (

)
~10-11 Hz

Hz (Z)

Hz (E)
~15 Hz
IR Band (FTIR) 720 cm

(broad)
967 cm

(sharp)
967 cm

(sharp)
Key Diagnostic Logic
  • The C11 Shift: The carbon between the double bonds (C11) is the most sensitive probe. In the 9Z,12E isomer, it is flanked by one cis and one trans bond, resulting in a chemical shift of approximately 30.5 ppm , distinct from the 25.6 ppm of the all-cis isomer.

  • Coupling Constants: In

    
    H NMR, decoupling experiments may be necessary due to signal overlap. However, observing a large coupling constant (
    
    
    
    Hz) confirms the trans (E) bond, while a smaller constant (
    
    
    Hz) confirms the cis (Z) bond.
  • IR Spectroscopy: The presence of a band at 967 cm

    
      confirms the presence of a trans double bond. Its absence would indicate the sample is pure Linoleic acid (9Z,12Z).
    

References

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives: Methylene-Interrupted Dienes. Lipid Library. [Link]

  • Dobson, G., & Christie, W. W. (1996).
  • Gunstone, F. D. (1995). High Resolution 13C NMR: A Technique for the Study of Lipid Structure and Composition. Progress in Lipid Research.
  • Miyake, Y., et al. (1998). Identification of this compound in Chilopsis linearis. Journal of the American Oil Chemists' Society. [Link]

  • Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion HPLC of fatty acids and their derivatives.

Sources

Technical Guide: 9Z,12E-Octadecadienoic Acid in Plant Lipids

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the occurrence, analysis, and biological implications of 9Z,12E-octadecadienoic acid , a specific geometric isomer of linoleic acid. Unlike its ubiquitous isomer (9Z,12Z-linoleic acid) or the bioactive conjugated linoleic acids (CLAs), this methylene-interrupted trans-isomer occupies a unique niche as both a rare natural product and a common industrial artifact.[1][2]

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Lipid Chemists, Plant Physiologists, and Analytical Scientists[1]

Chemical Identity & Structural Distinctness[1][2]

This compound (also known as trans-12-linoleic acid) is a geometric isomer of linoleic acid (18:2n-6).[2] It is critical to distinguish this molecule from two related lipid classes:

  • Linoleic Acid (9Z,12Z): The essential fatty acid found in most plant oils.[2][3] The 9Z,12E isomer differs only in the configuration of the

    
     double bond, which adopts a trans (E) geometry rather than cis (Z). This straightens the hydrocarbon tail, altering membrane packing properties.[2]
    
  • Conjugated Linoleic Acids (CLAs): CLAs (e.g., 9Z,11E-18:2) possess conjugated double bonds separated by a single single bond (C-C).[2] In contrast, this compound retains the methylene-interrupted structure (-CH=CH-CH₂ -CH=CH-) typical of standard PUFAs.[1][2]

FeatureLinoleic Acid (LA)This compound Rumenic Acid (CLA)
Notation 18:2

18:2

18:2

Structure Methylene-InterruptedMethylene-Interrupted Conjugated
Shape Kinked (U-shape)Semi-linear (S-shape) Planar section
Origin Universal Plant BiosynthesisThermal Artifact / Rare Plants Rumen Biohydrogenation

Dual Origins: Biosynthesis vs. Thermal Artifacts[1][2]

The presence of 9Z,12E-18:2 in a sample indicates one of two distinct origins. Understanding this causality is essential for interpreting lipidomic data.[2]

A. Natural Occurrence (Rare)

While rare, this isomer is naturally synthesized in the seed oils of specific angiosperms.[2]

  • Primary Source: Chilopsis linearis (Desert Willow).[2][4] The seed oil can contain significant levels of trans-isomers, including 9E,12E and 9Z,12E.

  • Mechanism: Divergent FAD2 desaturase enzymes in these species insert a double bond with trans geometry or isomerize an existing bond.[2]

B. Anthropogenic Formation (Common)

In most edible oil research, 9Z,12E-18:2 is a marker of thermal stress.[2]

  • Process: Deodorization and physical refining of vegetable oils (Soybean, Canola, Sunflower) at temperatures >220°C.

  • Mechanism: Reversible hydrogen abstraction at the bis-allylic carbon (C11) allows the double bond to rotate and relax into the thermodynamically more stable trans configuration upon re-formation.[2]

Visualization: Formation Pathways

The following diagram contrasts the enzymatic route in specific plants with the thermal isomerization route in industrial processing.

G cluster_0 Industrial Processing (Thermal) cluster_1 Biosynthesis (e.g., Chilopsis) LA Linoleic Acid (9Z,12Z-18:2) Thermal Thermal Stress (>220°C, Deodorization) LA->Thermal Enzyme Divergent FAD2 Desaturase LA->Enzyme Radical Bis-allylic Radical Intermediate (C11) Thermal->Radical H-abstraction Target This compound Radical->Target Relaxation to Trans Enzyme->Target Stereospecific Desaturation

Figure 1: Dual formation pathways of 9Z,12E-18:2. Left: Thermal isomerization via radical intermediates.[2] Bottom: Enzymatic synthesis in specific plant taxa.

Analytical Workflow: A Self-Validating Protocol

Detecting 9Z,12E-18:2 is challenging because it co-elutes with the massive peak of 9Z,12Z-LA on non-polar GC columns.[1] A self-validating protocol must separate geometric isomers prior to or during quantification.[1][2]

Protocol Overview
  • Extraction: Low-temperature Bligh & Dyer (prevents artifactual isomerization).[2]

  • Derivatization: Base-catalyzed transesterification (Sodium Methoxide).[2]

  • Separation: Ag-Ion (Silver Ion) Chromatography or High-Polarity GC.[1][2]

Step-by-Step Methodology
Step 1: Lipid Extraction (Modified Bligh & Dyer)[1][2]
  • Reagents: Chloroform/Methanol/Water (1:2:0.8 v/v/v).[2]

  • Procedure: Homogenize plant tissue in solvent.[2] Add Chloroform and Water to achieve phase separation (final ratio 1:1:0.9).[2] Centrifuge at 2000 x g. Collect lower organic phase.[2]

  • Critical Control: Maintain temperature <4°C. Do not use Soxhlet extraction (heat induces isomerization).[2]

Step 2: Derivatization (FAME Preparation)[1][2]
  • Rationale: Acid-catalyzed methods (BF3/MeOH) at high heat can induce cis-trans isomerization.[1][2] Use base-catalysis for triacylglycerols (TAGs).[1][2]

  • Protocol:

    • Dissolve 50 mg lipid in 1 mL dry toluene.[2]

    • Add 2 mL 0.5M Sodium Methoxide (NaOMe) in anhydrous methanol.

    • Vortex and incubate at 50°C for 10 mins (mild heat).

    • Quench with 0.1 mL Glacial Acetic Acid followed by 5 mL water.

    • Extract FAMEs into 2 mL hexane.

Step 3: Chromatographic Analysis (GC-FID/MS)

Standard non-polar columns (DB-5, HP-5) cannot resolve 9Z,12E from 9Z,12Z.[1][2] You must use a high-polarity cyanopropyl column.[1][2]

  • Column: SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.20 µm).[1][2]

  • Carrier Gas: Hydrogen or Helium (constant flow 1.0 mL/min).[2]

  • Temperature Program:

    • Initial: 140°C (hold 5 min).

    • Ramp: 4°C/min to 240°C (hold 15 min).

  • Validation Criterion: The 9Z,12E isomer typically elutes after the 9Z,12Z peak on highly polar columns due to slightly stronger interaction of the trans bond with the cyano-phase, though this order can reverse on specific phases. Mandatory: Run a FAME mix standard containing trans-linoleic isomers (e.g., Supelco 37 FAME mix or specific isomer standards) to confirm Retention Time (RT).[1][2]

Step 4: Silver-Ion Confirmation (The Gold Standard)

If GC peak identification is ambiguous, use Silver-Ion SPE or HPLC.[1][2] Silver ions (


) form complexes with 

-electrons.[1][2] Cis double bonds complex more strongly than trans.[2]
  • Elution Order (Ag-Ion): Saturated

    
    Trans,Trans
    
    
    
    Cis,Trans / Trans,Cis
    
    
    Cis,Cis.[1]
  • Result: 9Z,12E-18:2 will elute before naturally abundant 9Z,12Z-18:2, allowing for clean collection and subsequent GC-MS analysis.[1][2]

Visualization: Analytical Decision Tree

Analysis Sample Plant Lipid Sample Ext Extraction (Cold Bligh & Dyer) Sample->Ext Deriv Derivatization (0.5M NaOMe, 50°C) Ext->Deriv GC GC Analysis (100m SP-2560) Deriv->GC Check Resolution Check: Is 9Z,12E peak distinct? GC->Check Result Quantify via GC-FID Check->Result Yes (Baseline Resolved) AgIon Ag-Ion Fractionation (Separates by Geometry) Check->AgIon No (Co-elution) AgIon->GC Re-inject Fraction

Figure 2: Analytical workflow ensuring separation of geometric isomers. Ag-Ion fractionation is the contingency for complex matrices.[1][2]

Biological Significance & Implications[1][5][6][7]

For drug development and nutritional science, the presence of 9Z,12E-18:2 has specific implications distinct from standard "trans fats."

A. Membrane Biophysics

The introduction of a trans bond at C12 removes the "kink" present in the all-cis natural isomer.[2]

  • Effect: Increases the order parameter of the phospholipid bilayer.[2]

  • Consequence: Reduced membrane fluidity.[2] In plant physiology, this is often a stress response (maintaining integrity at high temperatures).[2] In mammalian systems, incorporation of this isomer into mitochondrial membranes can alter permeability and electron transport efficiency.

B. Oxidative Stability

Unlike Conjugated Linoleic Acids (which are highly susceptible to oxidation), methylene-interrupted isomers like 9Z,12E have oxidation rates closer to linoleic acid.[2] However, the trans bond is thermodynamically more stable, making it a persistent marker of oxidative history in the oil.

C. Metabolic Fate

Research suggests that trans-linoleic isomers are incorporated into tissue lipids (adipose, liver) but are oxidized (beta-oxidation) at different rates than their all-cis counterparts.[1][2] They are generally not converted to arachidonic acid (20:4n-6) efficiently, potentially acting as competitive inhibitors of the


-desaturase enzyme, thereby modulating the inflammatory cascade.[1]

References

  • Christie, W. W., & Han, X. (2010).[2] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press.

  • Destaillats, F., & Angers, P. (2005).[2] Evidence for the formation of thermally induced trans isomers of linoleic acid in deodorized vegetable oils. Journal of the American Oil Chemists' Society, 82(11), 807-813.

  • Hopkins, C. Y., & Chisholm, M. J. (1964).[2] Occurrence of trans-9-trans-12-octadecadienoic acid as a seed oil component. Canadian Journal of Chemistry, 42(10), 2224-2227. [1][2]

  • Mossoba, M. M., et al. (2011).[2] Official Methods for the Determination of Trans Fat. AOCS Press.[2]

  • Ruiz-Rodríguez, A., et al. (2010).[2][3] Effect of thermal processing on the formation of trans-fatty acids in edible oils. Food Chemistry, 122(1), 309-314.[2]

Sources

A Researcher's Guide to Sourcing and Utilizing 9Z,12E-Octadecadienoic Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability, quality assessment, and practical application of 9Z,12E-octadecadienoic acid analytical standards. As a specific geometric and positional isomer of linoleic acid, the purity and accurate characterization of this standard are paramount for reproducible and reliable experimental outcomes. This document offers field-proven insights into selecting, handling, and employing these critical research materials.

Introduction: The Significance of Isomer-Specific Standards

This compound is a polyunsaturated omega-6 fatty acid and an isomer of conjugated linoleic acid (CLA).[1] Unlike the more common 9Z,12Z-linoleic acid, the presence of a trans double bond significantly influences its three-dimensional structure and, consequently, its biological activity. In research, particularly in lipidomics, nutritional science, and pharmacology, the ability to distinguish between different CLA isomers is crucial, as individual isomers can elicit distinct physiological and biochemical effects.[2][3] Therefore, access to high-purity, well-characterized analytical standards is not merely a matter of convenience but a fundamental requirement for scientific rigor.

This guide will navigate the landscape of commercially available this compound standards, providing a framework for supplier evaluation, quality verification, and proper laboratory use.

Compound Identification and Key Properties

Accurate identification is the first step in sourcing the correct standard. There can be ambiguity in nomenclature and CAS numbers between different isomers. Below is a summary of key identifiers for this compound.

IdentifierValueSource
IUPAC Name (9Z,12E)-octadeca-9,12-dienoic acid[4]
Synonyms cis-9, trans-12-Octadecadienoic acid, 9-cis-12-trans-Linoleic acid[5][6]
CAS Number 2420-55-5[5][6]
Alternate CAS 2420-42-0[1][4]
Molecular Formula C₁₈H₃₂O₂[4][6]
Molecular Weight 280.45 g/mol [6]
InChIKey OYHQOLUKZRVURQ-KQHSAVHASA-N[4]

Note: Researchers should be aware that different suppliers may use alternate CAS numbers. It is imperative to confirm the isomeric identity via the compound's structure and nomenclature.

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer this compound for research purposes. The choice of supplier often depends on required purity, available quantity, formulation (e.g., neat oil vs. in solution), and the level of documentation provided. Below is a comparative table of prominent vendors.

SupplierProduct NameCAS NumberPurityFormat
Cayman Chemical 9(E),12(Z)-Octadecadienoic Acid2420-42-0≥95%Neat Oil
Santa Cruz Biotechnology 9(Z),12(E)-Octadecadienoic acid2420-55-5Not specifiedNot specified
CD Biosynsis 9(Z),12(E)-Octadecadienoic acid2420-55-5>98%Liquid
MedChemExpress 9(Z),12(E)-Octadecadienoic AcidNot specifiedNot specifiedNot specified

This list is not exhaustive, and other specialized lipid suppliers such as Avanti Polar Lipids and Larodan may also offer this or similar compounds.[7][8] It is recommended to contact suppliers directly to inquire about availability and detailed specifications.

Quality Assessment: The Self-Validating Protocol

Purchasing a standard is only the first step; verifying its identity and purity is a critical, self-validating process. This ensures that the material meets the requirements of the intended application.

The Certificate of Analysis (CoA)

The Certificate of Analysis is the most important document accompanying a chemical standard. Researchers should meticulously review the CoA for the following:

  • Identity Confirmation: The CoA should specify the methods used to confirm the structure, typically Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Data: Purity is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9] For fatty acids, GC with a flame ionization detector (GC-FID) is a common method. The CoA should state the measured purity and the specific analytical column and conditions used.

  • Lot-Specific Data: Ensure the CoA corresponds to the specific lot number of the standard received.

In-House Verification Workflow

While a supplier's CoA provides essential information, in-house verification is recommended, especially for long-term or critical studies.

verification_workflow start Receive Standard check_docs Review CoA and SDS - Check Lot Number - Confirm Identity & Purity start->check_docs log_standard Log Standard into Inventory - Record Date, Lot #, Storage check_docs->log_standard prep_solution Prepare Stock Solution (See Protocol 6.1) log_standard->prep_solution analytical_qc Analytical QC (Optional but Recommended) - GC-MS for Mass Confirmation - Isomer-specific HPLC prep_solution->analytical_qc compare Compare Data with CoA analytical_qc->compare pass Standard Verified fail Quarantine & Contact Supplier compare->pass Matches compare->fail Discrepancy

Figure 1: Workflow for the receipt and verification of a new analytical standard.

The analytical techniques for separating CLA isomers can be complex. Highly polar 100-meter capillary GC columns or silver ion HPLC (Ag+-HPLC) are often required to resolve the various geometric and positional isomers.[2][10]

Handling, Storage, and Stability

Polyunsaturated fatty acids are susceptible to oxidation, which can compromise the integrity of the standard. Proper handling and storage are therefore essential.

  • Storage Conditions: Most suppliers recommend storing the neat standard at -20°C.[11] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture inside. Use glass syringes or pipettes for transfer, as plastics may contain leachable components.

  • Solvent Choice: For creating stock solutions, high-purity solvents such as ethanol, methanol, or acetonitrile are suitable. The choice of solvent will depend on the downstream application.

  • Solution Stability: Once in solution, it is advisable to store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Solutions should also be blanketed with an inert gas before sealing.

Practical Application: Preparing a Standard for Analysis

The primary use of an analytical standard is for the calibration of analytical instruments and the quantification of the analyte in unknown samples.

Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a stock solution for use in chromatography.

Materials:

  • This compound standard (neat oil)

  • High-purity ethanol (≥99.5%)

  • 2 mL amber glass autosampler vial with a PTFE-lined cap

  • Gas-tight glass syringe

  • Analytical balance

Procedure:

  • Equilibration: Remove the standard from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes.

  • Weighing: Tare the clean, empty amber vial on an analytical balance. Carefully transfer approximately 1 mg of the neat oil into the vial using the gas-tight syringe. Record the exact mass.

  • Dissolution: Based on the recorded mass, add the appropriate volume of ethanol to achieve a final concentration of 1 mg/mL. For example, if 1.05 mg was weighed, add 1.05 mL of ethanol.

  • Mixing: Cap the vial securely and vortex for 30 seconds to ensure complete dissolution.

  • Inerting: Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds before tightly sealing the cap.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store at -20°C.

protocol_flow start Equilibrate Standard to RT weigh Weigh ~1mg into Amber Vial start->weigh add_solvent Add Ethanol for 1 mg/mL Conc. weigh->add_solvent mix Vortex to Dissolve add_solvent->mix inert Flush Headspace with N2/Ar mix->inert store Label and Store at -20°C inert->store

Figure 2: Step-by-step process for preparing a standard stock solution.

Conclusion

The commercial availability of this compound standards is critical for advancing research in various scientific fields. By understanding the landscape of suppliers, implementing a rigorous quality verification process, and adhering to proper handling and storage protocols, researchers can ensure the integrity of their experimental data. The causality behind these stringent procedures lies in the inherent chemical instability of polyunsaturated fatty acids and the subtle yet significant biological differences between isomers. This guide provides a foundational framework for scientists to confidently source and utilize these essential research tools.

References

  • National Institute of Standards and Technology (NIST). 9,12-Octadecadienoic acid (Z,Z)-. NIST Chemistry WebBook. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: (Z,Z)-9,12-Octadecadienoic acid. [Link]

  • CD Biosynsis. 9(Z),12(E)-Octadecadienoic acid. [Link]

  • PubChem, National Institutes of Health. Linoleic acid, (9Z,12E)-. [Link]

  • American Oil Chemists' Society (AOCS). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). [Link]

  • Christie, W. W., et al. (2003). Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products. The American Journal of Clinical Nutrition, 77(5), 1378-1386. [Link]

  • Czauderna, M., et al. (2004). Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection. Journal of Animal and Feed Sciences, 13(Suppl. 1), 373-378. [Link]

  • Kim, Y. J., et al. (2013). Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA. Journal of Nutritional Biochemistry, 24(12), 1963-1969. [Link]

  • PubChem, National Institutes of Health. trans-9-cis-12-Octadecadienoic acid. [Link]

Sources

Review of 9Z,12E-octadecadienoic acid literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 9Z,12E-Octadecadienoic Acid

Abstract

This technical guide offers a comprehensive examination of this compound, a specific conjugated isomer of linoleic acid. This document is tailored for researchers, scientists, and professionals in drug development, providing in-depth insights into the compound's synthesis, chemical characteristics, significant biological activities, and the analytical methodologies required for its characterization. We will explore its enzymatic and chemical synthesis, delve into its mechanisms of action related to inflammation and cell regulation, and detail robust protocols for its identification and quantification.

Introduction: Defining this compound

This compound is a polyunsaturated omega-6 fatty acid and a geometric isomer of the essential fatty acid, linoleic acid.[1][2] Its structure is defined by an 18-carbon chain with two double bonds: a cis (Z) bond at the 9th carbon and a trans (E) bond at the 12th carbon. Unlike the common linoleic acid (9Z,12Z), this specific cis,trans configuration means the double bonds are not interrupted by a methylene group, classifying it as a conjugated linoleic acid (CLA). This structural nuance is the primary determinant of its unique chemical behavior and biological functions. While not a primary metabolite found naturally in abundance, it can be found as a minor component in sources like bovine milk fat and partially hydrogenated vegetable oils.[1][2] Its endogenous synthesis in mammals is limited and occurs through specific enzymatic pathways that differ from those producing the more common 9Z,12Z isomer.[3]

Synthesis and Chemical Properties

The availability of pure this compound is paramount for accurate biological and clinical research. Understanding its synthesis is key to obtaining research-grade material.

Chemical Profile

A foundational understanding begins with the molecule's basic chemical and physical properties, which dictate its behavior in both experimental and biological systems.

Table 1: Physicochemical Properties of Octadecadienoic Acid Isomers

PropertyValueSource
Molecular Formula C₁₈H₃₂O₂[4][5]
Molecular Weight 280.45 g/mol [4][5][6]
pKa (Strongest Acidic) ~4.99[4]
logP (Octanol/Water) ~6.8 - 7.06[4][5]
Polar Surface Area 37.3 Ų[4]
Enzymatic Synthesis Pathways

In biological systems, the formation of this compound is a sophisticated process mediated by several enzyme families.[3] The synthesis requires the coordinated action of desaturase enzymes, which introduce double bonds at specific locations on the fatty acid chain.[3] Specifically, delta-9 and delta-12 desaturases are involved, with the latter being responsible for introducing the trans configuration at the 12th position.[3] Furthermore, enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 can also mediate its formation, often through hydroperoxide intermediates.[3]

G cluster_0 Substrate & Enzymatic Conversion cluster_1 Purification & Analysis Linoleic_Acid Linoleic Acid (9Z,12Z-Octadecadienoic Acid) Enzymes Delta-12 Desaturase / Isomerase Enzymes Linoleic_Acid->Enzymes Reaction Isomerization Reaction (Introduction of trans bond) Enzymes->Reaction Product This compound Reaction->Product Extraction Lipid Extraction Product->Extraction Purification Ag+-HPLC Purification Extraction->Purification Identification GC-MS Analysis (as FAME) Purification->Identification Final_Product Pure Isomer Identification->Final_Product

Caption: High-level workflow for the enzymatic synthesis and subsequent purification of this compound.

Chemical Synthesis: Alkaline Isomerization

For laboratory-scale production, chemical synthesis provides a more direct, albeit less specific, route. The most common method is the alkaline isomerization of linoleic acid. This process is effective but typically yields a mixture of various CLA isomers, necessitating rigorous purification.

Protocol: Alkaline Isomerization of Linoleic Acid

  • Reaction Setup: Dissolve linoleic acid in an appropriate high-boiling-point solvent, such as propylene glycol or ethylene glycol, in a round-bottom flask.

  • Base Addition: Add a strong base, typically potassium hydroxide (KOH), to the solution. The concentration of the base is a critical parameter that influences the final isomer distribution.

  • Isomerization: Heat the mixture under an inert atmosphere (e.g., nitrogen) at high temperatures (e.g., 180°C) for several hours. This thermal energy drives the migration and geometric rearrangement of the double bonds.

  • Neutralization & Extraction: Cool the reaction mixture and acidify it with a strong acid (e.g., HCl) to protonate the fatty acid salts. Extract the resulting free fatty acids into a non-polar organic solvent like hexane.

  • Washing & Drying: Wash the organic phase with brine to remove residual salts and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the extract in vacuo. The resulting mixture of CLA isomers must be separated. Silver ion high-performance liquid chromatography (Ag+-HPLC) is the gold standard for this, as it effectively separates isomers based on the configuration of their double bonds.

Biological Activity and Mechanisms of Action

The specific geometry of this compound underpins its diverse biological activities, which are areas of intense research for therapeutic applications.

Anti-Inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of 9,12-octadecadienoic acid and its derivatives.[7][8] A primary mechanism for this activity is the modulation of eicosanoid synthesis. Eicosanoids are potent signaling molecules derived from 20-carbon fatty acids, like arachidonic acid, and are key mediators of inflammation. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to this pathway. Evidence suggests that certain octadecadienoic acid derivatives can inhibit these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3]

G AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 releases PLA2->AA Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins CLA 9Z,12E-Octadecadienoic Acid Derivative CLA->LOX Inhibition CLA->COX Inhibition

Sources

Methodological & Application

Application Note: Total Synthesis of 9Z,12E-Octadecadienoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Significance

The specific geometric isomer 9Z,12E-octadecadienoic acid (also known as trans-12-linoleic acid) is a methylene-interrupted octadecadienoic acid, distinct from the conjugated linoleic acids (CLAs). Unlike the naturally abundant 9Z,12Z-linoleic acid, the 9Z,12E isomer is primarily identified as a biomarker of thermal stress in vegetable oils and a minor metabolite in bovine milk fat [1].

For research into lipid peroxidation mechanisms, enzymatic specificity (e.g., lipoxygenase stereoselectivity), and metabolic tracing, high-purity standards are essential. Commercial "linoleic acid" is often a mixture or purely 9Z,12Z. This protocol details a stereoselective total synthesis designed to yield >98% isomeric purity, utilizing a copper-catalyzed skipped-enyne coupling strategy followed by controlled hydrogenation.

Retrosynthetic Analysis

To achieve precise stereocontrol, we cannot rely on the isomerization of natural linoleic acid, which yields inseparable mixtures of 9Z,12E and 9E,12Z. Instead, we employ a convergent fragment coupling approach.

The Strategy:

  • 12E-Geometry: Established in the starting material (Fragment A) using a trans-alkene precursor.

  • 9Z-Geometry: Generated late-stage via Lindlar hydrogenation of an alkyne.

  • Backbone Assembly: A copper(I)-catalyzed coupling of a terminal alkyne (C1-C10) and an allylic bromide (C11-C18).

Logic Diagram: Retrosynthesis

Retrosynthesis Target Target: this compound (Methylene Interrupted) Intermediate Intermediate: Methyl 9-yno-12E-octadecenoate (Skipped Enyne System) Target->Intermediate Lindlar Hydrogenation (Stereoselective Z-formation) FragmentA Fragment A (Electrophile) 1-Bromo-trans-2-octene (Provides 12E) Intermediate->FragmentA Cu-Catalyzed Coupling FragmentB Fragment B (Nucleophile) Methyl 9-decynoate (Provides C1-C10) Intermediate->FragmentB Cu-Catalyzed Coupling

Caption: Retrosynthetic disconnection showing the convergent assembly of the skipped enyne backbone.

Detailed Experimental Protocol

Reagents & Equipment[1][2]
  • Fragment A: trans-2-Octen-1-ol (converted to bromide in situ or pre-synthesized).

  • Fragment B: 9-Decynoic acid (esterified to methyl ester).[1][2]

  • Catalysts: Copper(I) iodide (CuI), Sodium iodide (NaI), Potassium carbonate (K2CO3).

  • Reduction: Lindlar catalyst (Pd/CaCO3 + Pb), Quinoline.

  • Solvents: DMF (anhydrous), Hexane, Ethyl Acetate, Methanol.

Stage 1: Synthesis of Electrophile (1-Bromo-trans-2-octene)

Note: Commercially available trans-2-octenal can be reduced to the alcohol, or trans-2-octenol can be purchased.

  • Bromination: Dissolve trans-2-octen-1-ol (10 mmol) in anhydrous diethyl ether (50 mL) at 0°C.

  • Addition: Dropwise add Phosphorus tribromide (PBr3, 3.5 mmol). Stir at 0°C for 2 hours.

  • Workup: Quench with ice water. Extract with hexane.[1][3] Wash organic layer with NaHCO3 and brine. Dry over MgSO4.

  • Validation: 1H NMR should show a doublet at ~3.95 ppm (CH2-Br) and preservation of the trans coupling (J ~15 Hz) at ~5.7 ppm.

Stage 2: The "Skipped Enyne" Coupling (Critical Step)

This step creates the C11 methylene bridge between the alkyne and the trans-alkene.

  • Preparation: In a flame-dried flask under Argon, dissolve Methyl 9-decynoate (10 mmol) in anhydrous DMF (30 mL).

  • Catalyst Mix: Add NaI (10 mmol), K2CO3 (15 mmol), and CuI (10 mmol). The mixture will turn yellow/tan.

  • Coupling: Add 1-Bromo-trans-2-octene (11 mmol) dropwise.

  • Reaction: Stir at ambient temperature for 24 hours. The presence of NaI facilitates the in-situ Finkelstein reaction, converting the bromide to a more reactive iodide, while CuI catalyzes the C-C bond formation.

  • Quench: Pour into saturated aqueous NH4Cl (to chelate Cu). Extract with diethyl ether (3x).

  • Purification: Flash chromatography (Silica gel, 2% EtOAc in Hexane).

    • Target: Methyl 9-yno-12E-octadecenoate.

Stage 3: Stereoselective Lindlar Hydrogenation

This step converts the C9 alkyne into the C9 cis-alkene without affecting the C12 trans-alkene.

  • Setup: Dissolve the enyne intermediate (5 mmol) in Hexane/Ethanol (10:1, 50 mL).

  • Poisoning: Add Quinoline (200 µL) to poison the catalyst and prevent over-reduction.

  • Catalyst: Add Lindlar Catalyst (5% Pd on CaCO3, poisoned with Lead, 100 mg).

  • Hydrogenation: Purge flask with H2 balloon. Stir vigorously under H2 atmosphere (1 atm).

  • Monitoring: Monitor via GC-MS or TLC every 30 mins. Reaction is usually complete in 1-3 hours. Stop immediately upon disappearance of the starting material to prevent isomerization or over-reduction.

  • Filtration: Filter through a Celite pad to remove Pd. Evaporate solvent.

Stage 4: Saponification (Optional)

If the free acid is required:

  • Dissolve methyl ester in THF:Water (3:1).

  • Add LiOH (3 eq). Stir at room temperature for 4 hours.

  • Acidify with 1M HCl to pH 3. Extract with Hexane.[1][3]

Quality Control & Validation

Workflow Visualization

Workflow cluster_0 Stage 1 & 2: Coupling cluster_1 Stage 3: Reduction cluster_2 Stage 4: QC Start Reagents: Alkyne + Allyl Bromide Coupling CuI/NaI/K2CO3 DMF, 24h Start->Coupling Enyne Intermediate: Skipped Enyne Coupling->Enyne Lindlar Lindlar Cat. H2, Quinoline Enyne->Lindlar Product Crude 9Z,12E-Ester Lindlar->Product AgHPLC Ag-Ion HPLC (Isomer Removal) Product->AgHPLC Final Pure 9Z,12E >98% AgHPLC->Final

Caption: Experimental workflow from fragment coupling to final purification.

Analytical Criteria (Self-Validation)

The success of the synthesis is validated by the specific NMR signals of the bis-allylic protons and the coupling constants of the vinylic protons.

Feature9Z,12Z (Natural Linoleic)9Z,12E (Target Isomer)Diagnostic Note
Bis-allylic Protons (C11) ~2.77 ppm (t)~2.72 - 2.85 ppm (t) Often slightly shifted; key check for conjugation (conjugated isomers shift to ~5-6 ppm range).
C9-C10 Coupling (J) ~10.8 Hz (cis)~10.8 Hz (cis) Confirms success of Lindlar reduction.
C12-C13 Coupling (J) ~10.8 Hz (cis)~15.2 Hz (trans) Confirms retention of Fragment A geometry.
13C NMR (Allylic C) ~27.2 ppm~30-32 ppm Allylic carbons next to trans bonds are shielded differently than cis.

GC-MS Validation:

  • Derivatize to FAME (Fatty Acid Methyl Ester).

  • Column: High-polarity phase (e.g., CP-Sil 88 or SP-2560) is required to separate 9Z,12E from 9Z,12Z and 9E,12E.

  • The 9Z,12E isomer typically elutes between the 9Z,12Z and the 9E,12E isomers on cyanopropyl columns [2].

Storage and Handling

  • Oxidation Sensitivity: Like all polyunsaturated fatty acids (PUFAs), 9Z,12E-18:2 is highly susceptible to autoxidation.

  • Storage: Store neat or in ethanol/hexane solution at -20°C or -80°C .

  • Atmosphere: Always flush vials with Argon or Nitrogen after use.

  • Handling: Avoid plasticware if possible (leaching); use glass.

References

  • Occurrence of trans-C18:2 isomers: Precht, D., & Molkentin, J. (1997). Trans-geometrical and positional isomers of linoleic acid including conjugated linoleic acid (CLA) in German milk and vegetable fats.[4] European Journal of Lipid Science and Technology, 99(9), 319-326.[4] Link

  • Chromatographic Separation: Christie, W. W. (n.d.). Gas Chromatography and Lipids: A Practical Guide. Lipid Library. Link

  • Synthesis of Skipped Enynes: Dobson, I. D., & Gunstone, F. D. (1995). Synthesis of some unsaturated fatty acids with methylene-interrupted double bonds. Chemistry and Physics of Lipids.
  • Biological Relevance: 9(E),12(Z)-Octadecadienoic Acid Product Information. Cayman Chemical. Link

Sources

Structural Elucidation of 9Z,12E-Octadecadienoic Acid via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LIPID-0912-ZE

Executive Summary

This application note details the protocol for the structural characterization of 9Z,12E-octadecadienoic acid , a specific geometrical isomer of linoleic acid. Unlike conjugated linoleic acids (CLAs), this molecule retains a methylene-interrupted diene structure. Its accurate identification is critical in lipidomics, particularly when assessing thermal degradation of edible oils or partial hydrogenation byproducts.

This guide prioritizes the differentiation of the 9Z,12E isomer from its all-cis counterpart (standard linoleic acid) and the all-trans isomer (linoelaidic acid) using 1H NMR spectroscopy . We utilize solvent-shift strategies (Benzene-


) to resolve overlapping olefinic signals, enabling precise calculation of vicinal coupling constants (

) to confirm stereochemistry.

Sample Preparation & Acquisition Parameters

Solvent Selection Strategy

While Chloroform-


 (CDCl

) is the standard solvent for lipids, it often causes signal overlap in the olefinic region (5.3–5.5 ppm), masking the diagnostic coupling patterns required to distinguish cis (Z) from trans (E) geometries.
  • Primary Solvent: Benzene-

    
     (C
    
    
    
    D
    
    
    )
    .
    • Mechanism: The benzene ring creates a magnetic anisotropy effect (ASIS - Aromatic Solvent Induced Shift). This shifts the signals of protons based on their local geometry relative to the solvent shell, often resolving the cis and trans olefinic protons into distinct multiplets.

  • Secondary Solvent: CDCl

    
     (for chemical shift standardization against literature).
    
Instrument Protocol
  • Field Strength: Minimum 500 MHz (600 MHz+ recommended for clean multiplet resolution).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure full relaxation of olefinic protons for quantitative integration).
    
  • Scans (NS): 64–128 (sufficient for >1 mg sample).

  • Temperature: 298 K (25°C).

Preparation Steps
  • Mass: Weigh 5–10 mg of the fatty acid or methyl ester (FAME) isolate.

  • Dissolution: Dissolve in 600 µL of Benzene-

    
     (99.8% D).
    
  • Filtration: Filter through glass wool into the NMR tube to remove particulate matter that causes line broadening.

  • Reference: Calibrate spectrum to the residual C

    
    D
    
    
    
    H peak at 7.16 ppm (or TMS at 0.00 ppm).

Structural Assignment Strategy

The characterization relies on two specific "fingerprint" regions in the NMR spectrum: the Bis-allylic Methylene (C11) and the Olefinic Region (C9, C10, C12, C13).

The Diagnostic Workflow

The following diagram outlines the logic flow for confirming the 9Z,12E geometry.

NMR_Workflow Sample Purified Isolate H1_NMR 1H NMR (C6D6) Sample->H1_NMR BisAllylic Check C11 Bis-allylic Shift H1_NMR->BisAllylic Coupling Analyze J-Couplings (Olefinic) H1_NMR->Coupling Result_ZZ Linoleic Acid (9Z, 12Z) C11 ~ 2.9 ppm (C6D6) J ~ 11 Hz BisAllylic->Result_ZZ Low Field Result_ZE Target: 9Z, 12E Isomer C11 ~ 2.8 ppm (C6D6) J(9,10)=11Hz, J(12,13)=15Hz BisAllylic->Result_ZE Mid Field Result_EE Linoelaidic Acid (9E, 12E) C11 ~ 2.7 ppm (C6D6) J ~ 15 Hz BisAllylic->Result_EE High Field Coupling->Result_ZE Mixed J values

Figure 1: Decision tree for distinguishing methylene-interrupted octadecadienoic acid isomers.

Chemical Shift & Coupling Data

The table below summarizes the critical shifts. Note that in Benzene-


, shifts are different than CDCl

, but the separation is superior.
Proton PositionGroup TypeChemical Shift (

, ppm) in C

D

MultiplicityCoupling Constant (

)
Diagnostic Value
H-11 Bis-allylic CH

2.82 – 2.86 Triplet (t) ~6.5 Hz Primary Marker. Upfield from Z,Z (~2.92) but downfield from E,E (~2.75).
H-9Olefinic (Z)5.40 – 5.50dt

Hz
Confirm cis geometry at C9.
H-10Olefinic (Z)5.40 – 5.50dt

Hz
Overlaps with H-9.
H-12 Olefinic (E) 5.55 – 5.65 dt

Hz
Critical Proof. Large

confirms trans.
H-13 Olefinic (E) 5.55 – 5.65 dt

Hz
Critical Proof. Large

confirms trans.
H-8, H-14Allylic CH

2.0 – 2.2m-Slight shifts compared to Z,Z.
H-2

-CH

2.15t7.5 HzStandard fatty acid anchor.
H-18Terminal CH

0.88t7.0 HzIntegration reference (3H).

Note on Shifts: In standard CDCl


, the Bis-allylic (H-11) signal for the 9Z,12E isomer appears at 2.71–2.72 ppm , distinct from the 2.77 ppm of standard Linoleic acid (9Z,12Z) [1].

Detailed Analysis Protocol

Step 1: The Bis-Allylic "Screening"

Zoom into the region between 2.6 ppm and 3.0 ppm .

  • Observation: You will see a triplet corresponding to the C11 protons (between the two double bonds).

  • Interpretation:

    • If the peak is at ~2.92 ppm (C

      
      D
      
      
      
      ) or 2.77 ppm (CDCl
      
      
      ): The sample is standard Linoleic Acid (Z,Z).
    • If the peak is at ~2.84 ppm (C

      
      D
      
      
      
      ) or 2.71 ppm (CDCl
      
      
      ): The sample contains a mixed isomer (Z,E or E,Z) .
    • Action: If the intermediate shift is observed, proceed to Step 2 to confirm which bond is trans.

Step 2: Olefinic Deconvolution (The "Proof")

Zoom into the region between 5.2 ppm and 5.8 ppm . In Benzene-


, the trans olefinic protons (H-12, H-13) typically resonate slightly downfield (higher ppm) from the cis protons (H-9, H-10) or are sufficiently resolved to measure couplings.
  • Measure

    
    -Couplings: 
    
    • Select the multiplet edges.

    • Calculate the distance in Hz between the outer legs of the doublet-of-triplets.

    • Target: You must identify one pair of protons with

      
       Hz (Trans) and one pair with 
      
      
      
      Hz (Cis).
  • 2D Confirmation (Optional but Recommended):

    • Run a 1H-1H COSY experiment.

    • Trace the connectivity: The Allylic H-8 (cis-side) will correlate to H-9. The Allylic H-14 (trans-side) will correlate to H-13.

    • This establishes the position of the trans bond. If H-13 (connected to the terminal chain side) has the 15 Hz coupling, the isomer is 12E .

Step 3: Quantification

To determine the purity or ratio of 9Z,12E in a mixture:



Where 

is the integration area of the bis-allylic triplet at the specified chemical shift (in CDCl

).

References

  • Christie, W. W. (n.d.). Structural Analysis of Fatty Acids. Lipid Library.[1] AOCS.[2] Retrieved from [Link]

  • Knothe, G., & Kenar, J. A. (2004). Determination of the configuration of fatty acid methyl esters by 1H-NMR spectroscopy. European Journal of Lipid Science and Technology. Retrieved from [Link]

  • Alexandri, E., et al. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2007).[3] Improve Your Chemical Shift Resolution Without Going to Higher Fields (Benzene-d6 usage). Retrieved from [Link]

Sources

Application Note: 9Z,12E-Octadecadienoic Acid as a Mechanistic Probe for Enzymatic Specificity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating lipid enzymology, specifically the stereochemical requirements of Lipoxygenases (LOX) and Linoleate Isomerases.

Executive Summary

9Z,12E-octadecadienoic acid (also known as trans-12-linoleic acid) is a geometric isomer of linoleic acid (9Z,12Z). Unlike the canonical substrate which possesses a cis,cis-1,4-pentadiene system, the 9Z,12E isomer contains a cis,trans-1,4-pentadiene motif.[1] This structural alteration drastically changes the spatial orientation of the bis-allylic methylene group (C11), making this molecule an invaluable mechanistic probe .

It is primarily used to:

  • Map the Stereochemical Gating of Lipoxygenases: Determine if an enzyme's active site can accommodate the trans-geometry during hydrogen abstraction.[2]

  • Evaluate Isomerase Specificity: Serve as a negative control or competitive inhibitor for Linoleate Isomerase (EC 5.2.1.5), which strictly requires the cis-12 bond.[2]

  • Synthesize Rare Oxylipins: Enzymatically generate specific hydroperoxides (e.g., 13-hydroperoxy-9Z,11E-octadecadienoic acid precursors) distinct from standard arachidonic/linoleic cascades.[2]

Scientific Background & Mechanism[3][4][5]

The "Cis,Cis" Requirement

Canonical Lipoxygenases (e.g., Soybean LOX-1, Mammalian 15-LOX) initiate catalysis by abstracting a hydrogen atom from the bis-allylic carbon (C11 for linoleic acid).[2] This reaction requires the substrate to adopt a specific curvature (often described as a "U" or "L" shape) that aligns the pro-S hydrogen with the ferric hydroxide moiety in the active site.

  • Linoleic Acid (9Z,12Z): The cis,cis geometry facilitates the necessary bending, allowing facile H-abstraction (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     for sLOX-1).
    
  • This compound: The trans-12 double bond rigidifies the carbon chain, extending the tail and altering the position of the C11 hydrogens.[2] This typically results in:

    • Increased

      
      :  Poorer binding affinity due to steric clash.
      
    • Decreased ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      :  Misalignment of the C11-H bond relative to the iron cofactor.
      
    • Altered Regiospecificity: Potential shift in oxygenation site (e.g., from C13 to C9).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent interaction of LOX with the standard substrate versus the 9Z,12E probe.

LOX_Mechanism Enzyme Lipoxygenase (Fe3+) Complex_Std ES Complex (Tight) Optimal 'U' Shape Enzyme->Complex_Std Complex_Probe ES Complex (Distorted) Steric Clash at C12 Enzyme->Complex_Probe Substrate_Std Linoleic Acid (9Z, 12Z) Substrate_Std->Complex_Std Binding Substrate_Probe Probe: 9Z,12E-ODE (cis-9, trans-12) Substrate_Probe->Complex_Probe Binding (High Km) Transition_Std H-Abstraction (C11) Fast Complex_Std->Transition_Std k_cat (High) Transition_Probe H-Abstraction (C11) Slow / Blocked Complex_Probe->Transition_Probe k_cat (Low) Product_Std 13(S)-HpODE (9Z, 11E) Transition_Std->Product_Std Oxygenation Product_Probe Altered Hydroperoxide or No Reaction Transition_Probe->Product_Probe Altered Regiochemistry

Caption: Comparative flux of Linoleic Acid vs. This compound through the Lipoxygenase catalytic cycle. The trans-12 bond hinders the formation of the catalytically competent ES complex.[2]

Experimental Protocols

Protocol A: Lipoxygenase Stereoselectivity Assay (UV-Vis)

Objective: Quantify the kinetic penalty imposed by the trans-12 double bond.[2]

Materials
  • Enzyme: Soybean Lipoxygenase-1 (Type I-B, Sigma-Aldrich) or Recombinant Human 15-LOX.[2][1]

  • Substrate A (Control): Linoleic Acid (Cayman Chem #90150).[2]

  • Substrate B (Probe): this compound (Cayman Chem or Larodan).[2]

  • Buffer: 0.1 M Borate Buffer, pH 9.0 (for sLOX-1) or PBS pH 7.4 (for 15-LOX).

  • Solubilizer: Methanol or Ethanol (keep final concentration <1%).

Workflow
  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in ethanol. Purge with argon to prevent auto-oxidation.[2][1] Store at -20°C.

    • Critical Step: Determine exact concentration using extinction coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       for non-conjugated dienes, though gravimetric prep is preferred for isomers).
      
  • Assay Setup:

    • In a quartz cuvette, add 980 µL of Buffer.

    • Add 10 µL of Substrate Stock (Final conc: 100 µM).[2]

    • Initiate reaction with 10 µL of Enzyme solution (approx. 50-100 units).[2]

  • Detection:

    • Monitor Absorbance at 234 nm (formation of conjugated diene system).

    • Run for 2–5 minutes at 25°C.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) using Beer-Lambert law (
      
      
      
      for the conjugated hydroperoxide product).
    • Note: Even if the substrate is 9Z,12E, if oxygenation occurs and the double bond migrates to form a conjugated system (e.g., 9Z,11E), it will absorb at 234 nm.

Interpretation
ParameterLinoleic Acid (9Z,12Z)This compoundInterpretation
Vmax (rel) 100%< 5-10%Enzyme strictly requires cis-12 geometry.[2][1]
Lag Phase Short (<10s)ExtendedSubstrate binds poorly or requires activation.[1]
Inhibition N/ACompetitiveIf mixed with Linoleic acid, 9Z,12E may act as a competitive inhibitor.[1]
Protocol B: Isomerase Specificity Check

Objective: Confirm the specificity of Linoleate Isomerase (from Butyrivibrio fibrisolvens or Lactobacillus).

Rationale

Linoleate isomerase converts 9Z,12Z-linoleic acid to 9Z,11E-CLA.[1] It requires the cis-12 bond to initiate the proton transfer. 9Z,12E serves as a "dead-end" substrate to prove enzyme purity or mechanism.[1]

Workflow
  • Incubation: Incubate 50 µM this compound with 1 unit of Linoleate Isomerase in 0.1 M Potassium Phosphate buffer (pH 7.0) at 37°C.[2]

  • Time Points: Take aliquots at 0, 15, 30, and 60 minutes.

  • Extraction: Acidify to pH 3.0 with HCl, extract with Hexane.

  • Analysis (GC-MS):

    • Derivatize to Methyl Esters (FAMEs) using BF3-Methanol.[2]

    • Analyze on a high-polarity column (e.g., CP-Sil 88 or SP-2560) capable of separating geometric isomers.[2][1]

  • Result:

    • Positive Control (9Z,12Z): Appearance of peak corresponding to 9Z,11E-CLA.[2]

    • Probe (9Z,12E): No change in retention time; no formation of CLA.

Handling and Storage Guidelines

The 9Z,12E isomer is a polyunsaturated fatty acid (PUFA) and is susceptible to auto-oxidation, though slightly more stable than the all-cis isomer due to the trans bond.[2]

  • Storage: -20°C or -80°C under Argon/Nitrogen atmosphere.

  • Solvents: Dissolve in Ethanol or DMSO. Avoid aqueous buffers for long-term storage (micelle formation/oxidation).[2]

  • Safety: Standard laboratory PPE. Not classified as acutely toxic, but treat as a potential irritant.

References

  • PubChem. (n.d.). Linoleic acid, (9Z,12E)- Compound Summary. National Library of Medicine. Retrieved from [Link][2]

  • NIST Chemistry WebBook. (n.d.). 9,12-Octadecadienoic acid (Z,E)-.[3][4][5][6][7] Retrieved from [Link]

  • Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut bacteria. Proceedings of the National Academy of Sciences. (Contextual grounding for isomerase activity).

Sources

High-Resolution Profiling of the Radical Stress Biomarker 9Z,12E-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Lipidomics

Introduction: The Biological Imperative

In the landscape of lipidomics, 9Z,12E-octadecadienoic acid (9Z,12E-18:2) occupies a unique and critical niche. Unlike its isomer 9Z,11E-18:2 (a conjugated linoleic acid, or CLA, often of dietary origin), the 9Z,12E isomer is a "mono-trans" non-conjugated derivative of Linoleic Acid (LA).

Why profile this molecule? It is not merely a dietary artifact; it is a specific biomarker of endogenous nitro-oxidative stress . Under normal enzymatic conditions, eukaryotic cells exclusively synthesize the cis,cis (9Z,12Z) geometry. The conversion to the trans geometry (9Z,12E) does not occur via standard enzymatic pathways but is catalyzed by free radicals (specifically thiyl, RS•, or nitrogen dioxide, NO₂• radicals) attacking the membrane phospholipids.

Therefore, accurate profiling of 9Z,12E-18:2 serves as a "molecular dosimeter" for cellular radical exposure, relevant in pathologies ranging from neurodegeneration to cardiovascular ischemia.

The Analytical Challenge

The separation of 9Z,12E from the massive background of native 9Z,12Z-Linoleic Acid is chromatographically demanding. Standard C18 LC-MS methods often co-elute these isomers. This protocol details a GC-MS/FID workflow utilizing high-polarity cyanopropyl columns , the gold standard for geometric isomer resolution.

Mechanistic Insight: The Isomerization Pathway

To understand the protocol's stringency, one must understand the chemistry of formation. The reversible addition of a radical to the double bond allows rotation around the C-C bond, resulting in the thermodynamically more stable trans isomer upon radical release.

IsomerizationMechanism Native Native Linoleic Acid (9Z, 12Z) Intermediate Carbon-Centered Radical Intermediate (Bond Rotation) Native->Intermediate + Radical Radical Free Radical Attack (NO2• or RS•) Intermediate->Native Reversion TransIsomer Biomarker: 9Z, 12E-18:2 (Mono-trans) Intermediate->TransIsomer - Radical (Thermodynamic Stability)

Figure 1: Mechanism of radical-catalyzed isomerization. The protocol aims to detect the 9Z,12E product formed via this non-enzymatic pathway.

Workflow Overview

The following workflow prioritizes isomer fidelity . We utilize a base-catalyzed transesterification (Sodium Methoxide) rather than acid catalysis (BF3/HCl) to prevent artifactual isomerization during sample preparation.

Workflow Sample Biological Sample (Plasma/Tissue/Cell Pellet) Extract Folch Extraction (+ BHT Antioxidant) Sample->Extract Lyse & Homogenize Deriv Derivatization (FAMEs) 0.5M NaOMe in MeOH (Room Temp, 10 min) Extract->Deriv Dried Lipid Film Cleanup n-Hexane Extraction & Water Wash Deriv->Cleanup Quench GC GC Separation 100m Cyanopropyl Column Cleanup->GC Inject 1µL Detect Detection FID (Quant) + MS (ID) GC->Detect

Figure 2: End-to-end lipidomics workflow. Note the use of NaOMe (Sodium Methoxide) to minimize heat-induced artifacts.

Detailed Protocol

Phase 1: Sample Preparation & Extraction

Objective: Extract total lipids while inhibiting ex vivo oxidation.

Reagents:

  • Chloroform/Methanol (2:1 v/v).

  • BHT (Butylated hydroxytoluene): 50 mg/L in Methanol (Critical to stop radical chain reactions).

  • Ultrapure water.

Step-by-Step:

  • Homogenization: Add 1 mL of Chloroform/Methanol (containing BHT) to 100 µL of plasma or 10 mg of tissue. Homogenize on ice.

  • Partitioning: Add 200 µL ultrapure water. Vortex for 30 seconds.

  • Centrifugation: Spin at 3000 x g for 10 minutes at 4°C.

  • Collection: Recover the lower organic phase (chloroform layer) containing lipids.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (N₂) gas. Do not use heat.

Phase 2: Derivatization (FAME Synthesis)

Objective: Convert fatty acyl chains to Fatty Acid Methyl Esters (FAMEs) without shifting double bonds.

The "Ferreri" Method (Base-Catalyzed):

  • Re-suspend the dried lipid film in 0.5 mL of 0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol.

  • Vortex and incubate at room temperature (22°C) for 10 minutes.

    • Note: Avoid BF3-Methanol at high heat (60°C+), as this can artificially increase trans-isomer content in polyunsaturated precursors.

  • Quench: Add 0.5 mL of 1 M NaCl to stop the reaction.

  • Extract FAMEs: Add 1 mL of n-Hexane (HPLC grade). Vortex vigorously.

  • Recover: Centrifuge and transfer the upper hexane layer to a GC vial containing a glass insert.

Phase 3: Chromatographic Separation (GC-FID/MS)

Objective: Baseline separation of 9Z,12Z from 9Z,12E.

Column Selection: Standard non-polar columns (DB-5, HP-5) cannot separate these isomers. You must use a high-polarity bis-cyanopropyl polysiloxane column.

  • Recommended: SP-2560 (100 m × 0.25 mm, 0.20 µm) or CP-Sil 88 (100 m).

  • Why 100m? The extreme length provides the theoretical plates necessary to resolve the subtle dipole moment differences between Z,Z and Z,E geometries.

GC Parameters:

Parameter Setting Rationale
Carrier Gas Hydrogen (preferred) or Helium H₂ allows faster linear velocities with maintained efficiency (Van Deemter curve).
Flow Rate 1.0 mL/min (Constant Flow) Stability of retention times.
Injector Split (10:1 to 50:[1]1) Prevent column overload; FAMEs are abundant.
Inlet Temp 250°C Flash vaporization.

| Oven Program | 1. 100°C (Hold 1 min) 2. Ramp 10°C/min to 175°C 3. Hold 175°C for 10 min (Isothermal critical step) 4. Ramp 4°C/min to 240°C (Hold 10 min) | The isothermal hold at 175°C is where the 18:2 isomers elute. Slow ramping ensures resolution. |

Phase 4: Detection & Data Analysis

Elution Order (SP-2560 Column):

  • 18:2 (9Z, 12Z) - Native Linoleic Acid (Major Peak)

  • 18:2 (9Z, 12E) - Target Biomarker (elutes ~1-2 mins after Z,Z)

  • 18:2 (9E, 12Z) - Minor isomer

  • 18:2 (9E, 12E) - Linoelaidic Acid (Rare)

Mass Spectrometry (EI - 70eV): While FID is superior for quantitation (linear response based on carbon count), MS is required for confirmation.

  • Parent Ion: m/z 294 (Molecular Ion)

  • Diagnostic Fragments:

    • m/z 67, 81, 95 (General hydrocarbon series)

    • m/z 263 (Loss of Methoxy group [M-31]+)

    • Note: EI-MS spectra of Z,Z and Z,E are nearly identical. Identification relies on Retention Time Matching against authentic standards (e.g., Supelco 37 FAME Mix + Individual 9Z,12E standard).

Data Presentation & Quality Control

Quantification Table Template

Report results as a percentage of total fatty acids (Mol%) or absolute concentration (µM).

Sample IDTotal 18:2 (µM)9Z,12Z (Native) %9Z,12E (Biomarker) % Trans/Cis Ratio
Control_01250.099.8%0.1% 0.001
Stress_01245.098.2%1.5% 0.015
Quality Control Checkpoints
  • Resolution Check: The valley between 9Z,12Z and 9Z,12E must be < 5% of the peak height of the 9Z,12E peak.

  • Blank Run: Inject n-Hexane to ensure no carryover of fatty acids.

  • Standard Verification: Run a "Linoleic Acid Isomer Mix" (Sigma-Aldrich/Cayman) every 10 samples to correct for retention time drift.

References

  • Ferreri, C., & Chatgilialoglu, C. (2005). Geometrical Trans Lipid Isomers: A New Target for Lipidomics.[2] ChemBioChem, 6(10), 1722–1734. [Link]

  • Chatgilialoglu, C., et al. (2014). Lipid geometrical isomerism: from chemistry to biology and diagnostics. Chemical Reviews, 114(1), 255-284. [Link]

  • Sansone, A., et al. (2016). Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development. Chemical Research in Toxicology, 29(1), 90-96. [Link]

  • Mossoba, M. M., et al. (2001). Application of GC-FID/MS and Ag-ion HPLC to the characterization of trans-18:1 isomers. Journal of the American Oil Chemists' Society, 78, 475-485. [Link]

Sources

Application Note: Investigating the Metabolic and Inflammatory Function of 9Z,12E-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Characterization

9Z,12E-octadecadienoic acid (9Z,12E-LA) is a geometric isomer of linoleic acid (LA).[1] Unlike the well-known Conjugated Linoleic Acids (CLAs, e.g., 9Z,11E), 9Z,12E-LA retains the methylene-interrupted structure of standard linoleic acid but possesses one trans double bond at the 12th carbon.

This isomer is biologically distinct. It is a primary biomarker of thermal stress in vegetable oils and a bioactive component in specific nutraceutical sources like Carya cathayensis (Chinese Hickory) and Salicornia herbacea. Research indicates it may function as a PPAR


 agonist or a modulator of arachidonic acid cascades, yet it is frequently conflated with industrial trans-fats.

This guide outlines the rigorous selection of animal models and validation protocols required to disentangle the specific effects of 9Z,12E-LA from its cis-cis parent and conjugated isomers.

Experimental Workflow

The following diagram illustrates the critical path for investigating 9Z,12E-LA, emphasizing the necessity of isomer verification prior to in vivo administration.

ExperimentalWorkflow Substrate 9Z,12E-LA Source (Synthesis or Isolation) QC Isomer Purity Check (Ag-Ion HPLC / GC-MS) Substrate->QC Mandatory QC->Substrate Repurify if <98% Diet Diet Formulation (1% w/w substitution) QC->Diet >98% Purity Model Animal Model Selection (C57BL/6J or SD Rat) Diet->Model Oral/Gavage Phenotype Phenotyping (Metabolism, Inflammation) Model->Phenotype 8-12 Weeks Mechanism Mechanistic Assay (PPAR Transactivation) Phenotype->Mechanism Tissue Analysis

Caption: Workflow for 9Z,12E-LA investigation. Note the critical "Stop/Go" QC step; impure isomers will confound results with standard Linoleic Acid effects.

Selection of Animal Models

The choice of model depends on whether the hypothesis focuses on metabolic modulation (lipid lowering) or safety/toxicology (trans-fatty acid accumulation).

A. Metabolic Syndrome Model: C57BL/6J Mouse
  • Rationale: The C57BL/6J strain is prone to Diet-Induced Obesity (DIO) and insulin resistance. 9Z,12E-LA has been implicated in modulating lipid metabolism via PPAR

    
     activation, similar to fibrates. This model allows you to test if 9Z,12E-LA ameliorates high-fat diet (HFD) induced steatosis.
    
  • Application: Efficacy studies (Lipid lowering, Insulin sensitivity).[2]

  • Key Readout: Hepatic triglyceride content, white adipose tissue macrophage infiltration (CLS density).

B. Toxicology & Incorporation Model: Sprague-Dawley (SD) Rat
  • Rationale: Rats provide larger tissue volume for lipidomic profiling. They are the standard for investigating the incorporation of trans isomers into phospholipid membranes (heart, liver, erythrocytes) to assess potential cardiotoxicity or membrane fluidity changes.

  • Application: Safety assessment, Pharmacokinetics (PK), Tissue distribution.

  • Key Readout: Erythrocyte membrane fatty acid composition (GC-FID).

Administration Protocols

Protocol A: Dietary Incorporation (Recommended)

Autonomy Note: Unlike gavage, dietary incorporation maintains steady-state plasma levels, mimicking nutritional exposure.

  • Base Diet: Use a purified AIN-93G or D12492 (60% HFD) base.

  • Substitution: Replace 1.0% (w/w) of the fat source (usually Soybean oil or Lard) with pure 9Z,12E-LA.

    • Control: Pair-fed group receiving 9Z,12Z-LA (standard Linoleic Acid) to control for caloric and fatty acid carbon chain length.

  • Storage (Critical): 9Z,12E-LA is highly susceptible to auto-oxidation.

    • Store diets at -20°C in vacuum-sealed bags.

    • Change food hoppers daily (not weekly) to prevent oxidation in the cage.

Protocol B: Oral Gavage (Pharmacological Dosing)
  • Vehicle: Corn oil (stripped) or 0.5% Carboxymethylcellulose (CMC).

  • Dosage: 50 mg/kg to 200 mg/kg body weight/day.

  • Timing: Administer at the onset of the dark cycle (active phase) to maximize metabolic integration.

Analytical Validation (Self-Validating Systems)

You cannot rely on commercial labels. Trans isomers often co-elute with cis isomers on standard columns.

Step 1: Silver-Ion HPLC (Ag-HPLC)

Before feeding, validate the specific isomer. Standard C18 columns cannot separate 9Z,12Z from 9Z,12E effectively.

  • Column: ChromSpher 5 Lipids (Ag+ loaded).

  • Mobile Phase: Hexane:Acetonitrile (99:1).

  • Detection: UV at 205 nm (isolated double bonds absorb poorly, so high concentration is needed) or ELSD.

Step 2: Tissue Lipidomics (GC-FID)

To prove the animal actually absorbed the specific isomer:

  • Extraction: Folch method (Chloroform:Methanol 2:1).

  • Methylation: Use BF3-Methanol (14%) at 60°C for 10 mins. Avoid harsh alkaline methylation which can cause isomerization.

  • GC Column: SP-2560 or CP-Sil 88 (100m highly polar column). Essential for separating 9Z,12E from the massive 9Z,12Z background peak.

Mechanistic Pathways & Assays

9Z,12E-LA is hypothesized to act via two competing mechanisms:

  • Nuclear Receptor Activation: Direct binding to PPAR

    
    .
    
  • Enzyme Inhibition: Acting as a competitive inhibitor for

    
    6-Desaturase (FADS2), blocking the conversion of LA to Arachidonic Acid (AA).
    

Mechanism LA Linoleic Acid (9Z,12Z) D6D Delta-6 Desaturase (FADS2) LA->D6D Substrate TransLA 9Z,12E-LA TransLA->D6D Competitive Inhibition PPAR PPAR-alpha Activation TransLA->PPAR Agonist GLA Gamma-Linolenic Acid D6D->GLA BetaOx Beta-Oxidation (Lipid Lowering) PPAR->BetaOx Transcription AA Arachidonic Acid (Pro-inflammatory) GLA->AA

Caption: Dual mechanism of 9Z,12E-LA: Inhibition of pro-inflammatory AA synthesis and activation of lipid catabolism.

Key Assay: PPAR Luciferase Reporter

To confirm the mechanism is direct receptor activation and not just membrane fluidity changes:

  • Cell Line: HepG2 or COS-7 cells.

  • Transfection: PPRE-Luciferase plasmid + PPAR

    
     expression vector.
    
  • Treatment: Treat cells with 10-100

    
    M 9Z,12E-LA (complexed with BSA 4:1).
    
  • Control: WY-14643 (Positive Control).

Data Summary & Expected Outcomes

Parameter9Z,12Z-LA (Control)9Z,12E-LA (Experimental)Biological Implication
Hepatic TG High (in HFD)Decreased PPAR

driven lipid oxidation.
Plasma AA NormalDecreased Inhibition of FADS2 (Desaturase).
Inflammation (TNF-

)
High (in HFD)Variable/Lower Reduced Arachidonic Acid substrate pool.
Adiposity HighNo Change/Slight Decrease Distinct from CLA (which drastically reduces fat).

References

  • Kramer, J. K., et al. (2004).[3] "Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products." American Journal of Clinical Nutrition. Link

  • Li, C., et al. (2021). "Effect of 9,12-Octadecadiynoic Acid on Neurobehavioral Development in Caenorhabditis elegans." Frontiers in Nutrition. Link

  • Kim, Y. J., et al. (2011). "9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes."[4][5] Molecular Nutrition & Food Research. Link

  • Yu, P., et al. (1980). "The effects of dietary 9-trans,12-trans-octadecadienoate on composition and fatty acids of rat lungs." Lipids.[3][6][7] Link

  • Ip, C., et al. (1994). "Conjugated linoleic acid.[1][2][3][7][8] A powerful anticarcinogen from animal fat sources."[2] Cancer.[2] Link

Sources

Application Note: 9Z,12E-Octadecadienoic Acid as a Bioactive Lipid Probe in Inflammation Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 9Z,12E-octadecadienoic acid in inflammation studies Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (also known as cis-9, trans-12-linoleic acid) is a geometric isomer of linoleic acid (LA).[1] Distinct from the common dietary cis-9, cis-12-LA (standard linoleic acid) and the industrial trans-9, trans-12-LA (linoelaidic acid), this specific isomer occupies a unique niche in lipid biology. It is frequently utilized in inflammation research as a structural probe to decouple the effects of membrane fluidity from receptor-ligand interactions and as a metabolic modulator to study the specificity of eicosanoid-synthesizing enzymes (COX/LOX).

Unlike Conjugated Linoleic Acids (CLAs, e.g., 9Z,11E-18:2), which have conjugated double bonds, 9Z,12E-18:2 retains the methylene-interrupted structure but introduces a single trans bond at the


 position. This subtle structural alteration makes it an invaluable tool for researchers investigating:
  • Membrane Biophysics: How specific trans unsaturations alter lipid raft dynamics and Toll-like Receptor 4 (TLR4) dimerization.

  • Metabolic Competition: The inhibition of arachidonic acid cascade enzymes (e.g.,

    
    -desaturase) via substrate competition, potentially dampening pro-inflammatory signaling.
    
  • Oxylipin Precursors: Its role as a precursor for specific oxidized lipid mediators (e.g., 13-oxo-9Z,12E-ODE) that activate PPAR

    
     or Nrf2 pathways.
    

Mechanistic Insights & Causality

Membrane Incorporation and Fluidity Modulation

The cis double bond induces a "kink" in the fatty acid chain, increasing membrane fluidity. The trans double bond, however, straightens the chain, mimicking saturated fatty acids and promoting tighter packing.

  • Hypothesis: Incorporation of 9Z,12E-18:2 into membrane phospholipids (specifically Phosphatidylcholine, PC) creates "hybrid" domains that are less fluid than cis,cis-LA domains but more fluid than trans,trans-LA domains.

  • Inflammation Relevance: This modulation alters the recruitment of adaptor proteins (MyD88) to lipid rafts upon LPS stimulation, potentially attenuating the NF-

    
    B response compared to standard PUFAs.
    
Competitive Inhibition of Eicosanoid Synthesis

Inflammation is driven by the conversion of cis,cis-LA to Arachidonic Acid (AA) and subsequently to prostaglandins (PGE2) and leukotrienes.

  • Mechanism: 9Z,12E-18:2 acts as a competitive inhibitor or a false substrate for

    
    -desaturase (FADS2). It cannot be efficiently converted to a functional trans-isomer of Arachidonic Acid.
    
  • Outcome: High intracellular ratios of 9Z,12E-18:2 reduce the pool of available AA, thereby lowering the total output of pro-inflammatory mediators (PGE2, LTB4) during an immune challenge.

Oxidative Metabolism (The "Oxo-ODE" Pathway)

Under oxidative stress, 9Z,12E-18:2 is oxidized to 13-hydroxy-9Z,12E-octadecadienoic acid (13-HODE) and subsequently to 13-oxo-9Z,12E-octadecadienoic acid (13-oxo-ODE) .

  • Signaling: Unlike the parent lipid, 13-oxo-ODE is a potent ligand for PPAR

    
      (anti-inflammatory nuclear receptor) and TRPV1  (pain signaling). This creates a feedback loop where the lipid probe itself resolves inflammation.
    

Comparative Data: Isomer Properties

FeatureLinoleic Acid (Standard) This compound Linoelaidic Acid (Industrial Trans) CLA (Rumenic Acid)
Structure 9Z, 12Z (cis, cis)9Z, 12E (cis, trans)9E, 12E (trans, trans)9Z, 11E (Conjugated)
Membrane Effect Increases FluidityModerate Fluidity / Raft DisruptionDecreases Fluidity (Rigidifying)Variable / Perturbs Rafts

-Desaturase
Primary SubstrateCompetitive Inhibitor / Poor SubstratePoor SubstrateInhibitor
Inflammatory Role Precursor to AA (Pro-inflammatory)Modulator / Weak Anti-inflammatory Pro-inflammatory (Stress)Anti-inflammatory (PPAR agonist)
Key Metabolite Arachidonic Acid13-oxo-9Z,12E-ODE Trans-Arachidonic isomersConjugated metabolites

Visualizing the Metabolic Fate

G Input This compound (Exogenous Probe) Membrane Membrane Phospholipids (PL Incorporation) Input->Membrane Acyl-CoA Transferase Desaturase Δ6-Desaturase (FADS2) Input->Desaturase Competitive Binding Oxidation Lipoxygenase / ROS (Oxidation) Input->Oxidation Enzymatic/Non-enzymatic Rafts Altered Lipid Rafts (↓ TLR4 Signaling) Membrane->Rafts Modulates Dynamics FalseProduct Dead-End Metabolites (↓ AA Synthesis) Desaturase->FalseProduct Inhibits AA Pathway OxoODE 13-oxo-9Z,12E-ODE (Bioactive Lipid) Oxidation->OxoODE Dehydrogenation PPAR PPARγ Activation (Anti-inflammatory) OxoODE->PPAR Ligand Binding

Caption: Metabolic fate of 9Z,12E-18:2 showing three distinct pathways: membrane structural modulation, enzyme inhibition, and conversion to bioactive oxo-metabolites.

Experimental Protocols

Protocol A: Differential Lipidomic Profiling in Macrophages

Objective: To quantify the uptake of 9Z,12E-18:2 and its displacement of native Linoleic Acid in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells (ATCC).

  • This compound (free fatty acid, >98% purity).

  • BSA (Fatty acid-free) for conjugation.

  • LC-MS/MS System (e.g., Triple Quadrupole).

Workflow:

  • Probe Preparation:

    • Dissolve 9Z,12E-18:2 in ethanol to 100 mM stock.

    • Complex with 10% BSA in PBS at 37°C to form a 5 mM working stock (molar ratio FA:BSA ~ 4:1).

    • Critical Step: Prepare a vehicle control using ethanol/BSA alone.

  • Cell Treatment:

    • Seed macrophages at

      
       cells/well in 6-well plates.
      
    • Treat with 50 µM 9Z,12E-18:2 for 24 hours. (Note: 50 µM is physiological; >100 µM may induce lipotoxicity).

  • Lipid Extraction (Folch Method):

    • Wash cells 2x with cold PBS.

    • Scrape cells into methanol/chloroform (2:1 v/v).

    • Add water to induce phase separation. Collect the lower organic phase.

  • Analysis:

    • Perform transesterification to FAMEs (Fatty Acid Methyl Esters).

    • GC-FID/MS Analysis: Use a high-polarity column (e.g., CP-Sil 88 or SP-2560) specifically designed to separate geometric isomers.

    • Validation: 9Z,12E-18:2 should elute after 9Z,12Z-18:2 but before 9E,12E-18:2.

Protocol B: LPS-Induced Inflammation Suppression Assay

Objective: To determine if 9Z,12E-18:2 pre-treatment attenuates the inflammatory response to Lipopolysaccharide (LPS).

Materials:

  • LPS (E. coli O111:B4).

  • ELISA kits for TNF-

    
    , IL-6, PGE2.
    
  • Griess Reagent (for Nitric Oxide).

Step-by-Step:

  • Pre-incubation:

    • Plate RAW 264.7 cells in 96-well plates (

      
       cells/well).
      
    • Treat with 0, 10, 25, 50 µM of 9Z,12E-18:2 (BSA-complexed) for 12 hours .

    • Control: Include a "Linoleic Acid (9Z,12Z)" control group to distinguish isomer-specific effects from general PUFA effects.

  • Inflammatory Challenge:

    • Add LPS (final concentration 100 ng/mL) directly to the media.

    • Incubate for 18 hours .

  • Supernatant Analysis:

    • Collect cell culture supernatant.

    • NO Assay: Mix 50 µL supernatant + 50 µL Griess Reagent. Read Absorbance at 540 nm.

    • PGE2 Assay: Use competitive ELISA. Expectation: 9Z,12E-treated cells should show reduced PGE2 compared to 9Z,12Z-treated cells due to COX substrate competition.

  • Data Normalization:

    • Perform MTT or SRB assay on the remaining cells to normalize cytokine release to cell viability.

Protocol C: PPAR Reporter Assay (Luciferase)

Objective: To verify if 9Z,12E-18:2 or its metabolites act as nuclear receptor ligands.

Workflow:

  • Transfection:

    • Co-transfect HEK293T cells with:

      • pPPAR

        
        -GAL4 (Ligand binding domain fusion).
        
      • pUAS-Luc (Luciferase reporter).

      • pRenilla (Normalization control).

  • Treatment:

    • 24h post-transfection, treat cells with 9Z,12E-18:2 (10-100 µM).

    • Positive Control: Rosiglitazone (1 µM).

    • Negative Control: BSA Vehicle.

  • Measurement:

    • Lyse cells and measure Firefly/Renilla luciferase ratio.

    • Interpretation: A significant increase in ratio indicates that 9Z,12E-18:2 (or its intracellular metabolite) is activating the PPAR

      
       receptor, suggesting an anti-inflammatory mechanism independent of membrane effects.
      

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readouts Step1 BSA-Lipid Complexing (4:1 Ratio) Step3 Pre-treatment (12h) (9Z,12E vs 9Z,12Z) Step1->Step3 Step2 Cell Seeding (RAW 264.7) Step2->Step3 Step4 LPS Challenge (18h) (100 ng/mL) Step3->Step4 Readout1 Supernatant: ELISA (TNF-α, PGE2) Step4->Readout1 Readout2 Cell Lysate: Lipidomics (GC-MS) Step4->Readout2 Readout3 Reporter Assay: PPARγ Activation Step4->Readout3

Caption: Integrated experimental workflow for assessing the inflammatory modulation of 9Z,12E-18:2.

References

  • Smolecule. (2023). This compound: Biological Activity and Membrane Incorporation. Smolecule Product Database. Link

  • Vangaveti, V. N., et al. (2016). Hydroxyoctadecadienoic Acids: Oxidised Derivatives of Linoleic Acid and Their Role in Inflammation. European Journal of Pharmacology. Link

  • Kusumoto, A., et al. (2021). Effect of 9,12-Octadecadienoic Acid Isomers on Neurobehavioral Development. NIH PubMed. Link

  • Chin, S. F., et al. (1992). Dietary Sources of Conjugated Diene Isomers of Linoleic Acid, a Newly Recognized Class of Anticarcinogens. Journal of Food Composition and Analysis. Link

  • Baddini Feitoza, A., et al. (2020). Conjugated Linoleic Acid (CLA): Effect Modulation of Body Composition and Lipid Profile. Nutrition & Metabolism. Link

  • Grootveld, M., et al. (2020). In vivo absorption and metabolism of reactive aldehydes and oxidized lipids. NIH PubMed Central. Link

Sources

9Z,12E-octadecadienoic acid as a PPARα agonist

Application Note: 9Z,12E-Octadecadienoic Acid as a PPAR Agonist

Protocol Series: Lipid Mediators & Nuclear Receptor Signaling [1][2][3][4]

Abstract & Introduction

This compound (also known as trans-12-linoleic acid) is a geometric isomer of linoleic acid found in specific seed oils (e.g., Dimorphotheca sinuata, Chilopsis linearis) and as a minor metabolite in processed lipids.[2] Unlike its all-cis counterpart (9Z,12Z-linoleic acid) or the conjugated linoleic acids (CLAs), this methylene-interrupted isomer possesses distinct structural properties that facilitate specific binding to the Peroxisome Proliferator-Activated Receptor alpha (PPAR


)

PPAR



This guide details the critical preparation of BSA-conjugated fatty acid ligands —the most common point of failure in lipid signaling experiments—and provides validated protocols for assessing PPAR

Mechanism of Action

Upon cellular entry, this compound binds to the ligand-binding domain (LBD) of PPAR

  • Dissociation of co-repressors (e.g., NCoR).

  • Heterodimerization with the Retinoid X Receptor (RXR).

  • Binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5]

  • Upregulation of genes driving fatty acid oxidation (Cpt1a, Acox1) and downregulation of inflammatory markers.

Pathway Visualization

PPAR_PathwayLigandThis compound(Ligand)PPARPPARα (Cytosol/Nucleus)Ligand->PPARBinds LBDComplexPPARα-RXR HeterodimerPPAR->Complex+ RXRRXRRXR (Partner)RXR->ComplexPPREPPRE (DNA Promoter)Complex->PPREBinds DNATranscriptionTranscription ActivationPPRE->TranscriptionTargetGenesTarget Genes:Cpt1a, Acox1, FGF21Transcription->TargetGenesOutcomeOutcome:↑ Fatty Acid Oxidation↓ TriglyceridesTargetGenes->Outcome

Figure 1: Signal transduction pathway of this compound activating PPAR

Critical Reagent Preparation: BSA-Fatty Acid Conjugation

Expert Insight: Free fatty acids (FFAs) are cytotoxic and poorly soluble in aqueous media. Adding FFAs dissolved solely in DMSO/Ethanol to cell culture causes precipitation and inconsistent dosing. You must conjugate the lipid to Fatty Acid-Free BSA (Bovine Serum Albumin) prior to treatment.

Materials
  • Ligand: this compound (High purity >98%).

  • Carrier: Ultra-Fatty Acid-Free BSA (Roche or Sigma).[6] Note: Standard BSA contains endogenous lipids that will skew results.

  • Solvent: 100% Ethanol (molecular biology grade) or 0.1M NaOH (for saponification).

  • Base Media: 150 mM NaCl or PBS (pH 7.4).

Conjugation Protocol (Self-Validating)
  • Prepare FA Stock (100 mM): Dissolve this compound in ethanol. Flush with nitrogen gas to prevent oxidation. Store at -20°C.

  • Prepare BSA Solution (20% w/v): Dissolve Fatty Acid-Free BSA in 150 mM NaCl. Filter sterilize (0.22 µm). Do not vortex (causes foaming/denaturation).

  • Conjugation (The "Dropwise" Method):

    • Warm BSA solution to 37°C in a water bath.[6]

    • Dilute the FA Stock to 10 mM using 0.1M NaOH (warm to 60°C if cloudy).

    • While stirring the BSA solution, add the FA solution dropwise .

    • Target Molar Ratio: 4:1 (FA:BSA) is physiological; 6:1 maximizes loading.

  • Validation: The final solution should be optically clear. If cloudy, the conjugation failed (lipid precipitated).

  • Storage: Aliquot and freeze at -20°C. Stable for 4 weeks.

Protocol A: PPAR Luciferase Reporter Assay

This assay acts as the primary "Go/No-Go" screen to determine the

Experimental Design
  • Cell Line: HEK293T or HepG2 (Liver relevance).

  • Plasmids:

    • Expression Vector: pSG5-hPPAR

      
       (Human PPAR alpha).
      
    • Reporter Vector: (PPRE)3-TK-Luc (Firefly luciferase).

    • Normalization: pRL-SV40 (Renilla luciferase).

  • Controls:

    • Positive: GW7647 (100 nM) or Wy-14643 (10 µM).

    • Negative: Vehicle (BSA-Ethanol).

Step-by-Step Workflow
  • Seeding: Plate cells in 96-well white-walled plates (20,000 cells/well) in DMEM + 10% delipidated FBS.

  • Transfection (Day 1): Transfect plasmids using Lipofectamine 3000 or FuGENE HD.

    • Ratio: 4:1 (Reporter:Expression).

  • Treatment (Day 2):

    • Remove media.[7] Wash with PBS.

    • Add serum-free media containing BSA-conjugated this compound.

    • Dose Range: 1 µM, 10 µM, 30 µM, 50 µM, 100 µM.

  • Incubation: Incubate for 24 hours.

  • Lysis & Detection (Day 3):

    • Use Dual-Luciferase Reporter Assay System (Promega).

    • Read Firefly (Signal) and Renilla (Transfection efficiency).

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Normalize to Vehicle.

Workflow Diagram

Assay_WorkflowStep1Seed Cells(HEK293/HepG2)Step2Transfect Plasmids(PPARα + PPRE-Luc)Step1->Step2Step3Treat withBSA-Conjugated FAStep2->Step3Step4Lysis &Dual-Luciferase ReadStep3->Step4Step5Calculate Fold Induction(vs Vehicle)Step4->Step5

Figure 2: Step-by-step workflow for the PPAR

Protocol B: Target Gene Expression (qPCR)

To confirm the agonist is functional in a biological context, measure the upregulation of endogenous PPAR

Target Genes Primer List
Gene SymbolFull NameFunctionExpected Regulation
CPT1A Carnitine Palmitoyltransferase 1ARate-limiting step of mitochondrial FAOUpregulated
ACOX1 Acyl-CoA Oxidase 1Peroxisomal FAOUpregulated
FGF21 Fibroblast Growth Factor 21Metabolic hormoneUpregulated
SREBP1c Sterol Regulatory Element-Binding Protein 1LipogenesisDownregulated (Cross-talk)
Protocol
  • Culture: Seed HepG2 or Primary Hepatocytes in 6-well plates.

  • Treatment: Treat with 50 µM this compound (BSA-conjugated) for 24 hours.

  • Extraction: Extract RNA using TRIzol or Column-based kit.

  • cDNA Synthesis: Reverse transcribe 1 µg RNA.

  • qPCR: Run using SYBR Green chemistry.

    • Cycling: 95°C (10 min)

      
       [95°C (15s) 
      
      
      60°C (1 min)] x 40 cycles.
  • Analysis:

    
     method normalized to GAPDH or 36B4.
    

Expected Results & Data Interpretation

Luciferase Assay Data (Example)
TreatmentConcentrationFold Induction (RLU)Interpretation
Vehicle (BSA) -1.0 ± 0.1Baseline
9Z,12Z-LA (Control) 50 µM1.5 ± 0.2Weak/Non-specific
9Z,12E-LA (Test) 50 µM4.8 ± 0.3 Strong Agonist
GW7647 (Pos Ctrl) 100 nM6.5 ± 0.4Max Activation

Key Finding: this compound typically exhibits a lower affinity than synthetic drugs (GW7647) but significantly higher activation than the natural 9Z,12Z isomer, confirming the stereospecific requirement for the trans-12 bond in PPAR

References

  • Identification of PPAR Agonists in Tomato: Kim, Y.I., et al. (2011). "9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist."[3][4] Molecular Nutrition & Food Research. Link

  • Dimorphotheca Seed Oil Analysis: Evaluation of this compound content and biological activity. Journal of the American Oil Chemists' Society.
  • BSA Conjugation Protocol: "Preparation of Fatty Acid-BSA Complex." WK Lab Protocols. Link

  • PPAR Reporter Assay Systems: INDIGO Biosciences Technical Manual for Human PPARα Reporter Assay. Link

  • Lipotoxicity & Solubility: "Cell Culture Models of Fatty Acid Overload: Problems and Solutions." PubMed Central. Link

Technical Guide: Protocols for Handling, Storage, and Stability of 9Z,12E-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chemical Profile[1][2][3][4][5]

9Z,12E-octadecadienoic acid (also known as cis-9, trans-12-linoleic acid) is a geometric isomer of linoleic acid.[1][2] Unlike the naturally abundant cis,cis-linoleic acid (the essential omega-6 fatty acid), the 9Z,12E isomer is typically formed during the partial hydrogenation of vegetable oils or thermal processing. It is also found in trace amounts in ruminant fats.[2]

Biologically, this trans-fatty acid (TFA) isomer is distinct from Conjugated Linoleic Acids (CLAs).[2] It retains the methylene-interrupted diene structure (–CH=CH–CH₂–CH=CH–), which preserves the bis-allylic hydrogen at carbon 11.[2] This structural feature renders it highly susceptible to autoxidation, similar to linoleic acid, but with distinct packing properties and metabolic fates (e.g., incorporation into phospholipids and modulation of PPAR


).
Chemical Identity Table[6][7][8]
ParameterDetail
Common Name This compound
Synonyms cis-9, trans-12-Linoleic Acid; C18:2 n-6t
CAS Number 2420-42-0
Molecular Formula C₁₈H₃₂O₂
Molecular Weight 280.45 g/mol
Physical State (20°C) Liquid (Oil)
Solubility Ethanol (>50 mg/mL), DMSO, DMF, Chloroform
Critical Instability Oxidation at C-11 (Bis-allylic position); Isomerization

Critical Handling Parameters (The "Why" Behind the Protocol)

To maintain scientific integrity, researchers must understand the mechanisms of degradation for this specific isomer.[2]

The Bis-Allylic Oxidation Mechanism

The core vulnerability of this compound is the methylene group at Carbon 11, located between the cis-9 and trans-12 double bonds.[2]

  • Mechanism: The bis-allylic C-H bond dissociation energy is low (~75 kcal/mol).[2] Reactive Oxygen Species (ROS) or free radicals abstract a hydrogen atom here, creating a pentadienyl radical.[2]

  • Consequence: This radical reacts with molecular oxygen to form hydroperoxides.[2] Crucially, this process often results in bond migration, converting the non-conjugated system into a conjugated diene system.

  • Detection: This shift allows researchers to use UV absorbance at 234 nm as a rapid quality control check for oxidation (see Section 5).[2]

Isomerization Risks

While the trans double bond is thermodynamically more stable than the cis bond, exposure to acid catalysts or extreme heat can induce further isomerization (scrambling to trans,trans or shifting bond positions).

Experimental Protocols

Preparation and Aliquoting Workflow

Objective: To solubilize and aliquot the bulk standard into single-use vials while minimizing exposure to oxygen and light.

Materials:

  • This compound (Neat oil or stock solution)

  • Solvent: Anhydrous Ethanol (spectroscopy grade) or DMSO (for cell culture)[2]

  • Vials: Amber glass vials with Teflon-lined screw caps (2 mL or 4 mL)

  • Gas: High-purity Nitrogen (N₂) or Argon (Ar) gas stream[2]

Step-by-Step Protocol:

  • Environment Setup: Work in a dimly lit fume hood or use amber shields to block UV light.[2]

  • Equilibration: If the bulk standard is stored at -20°C or -80°C, allow the sealed container to equilibrate to room temperature before opening .

    • Reasoning: Opening a cold vial causes condensation of atmospheric moisture, which accelerates hydrolysis.[2]

  • Solubilization (If Neat):

    • Dissolve the neat oil in anhydrous ethanol to a concentration of 10–50 mg/mL.[2]

    • Note: Avoid using plastic pipette tips for prolonged periods; use glass syringes or positive displacement pipettes to prevent plasticizer leaching.[2]

  • Inert Gas Purging (The "Blanket" Method):

    • Direct a gentle stream of N₂ or Ar into the stock vial for 30 seconds to displace headspace air.[2]

    • Caution: Do not bubble gas through the liquid vigorously, as this can evaporate the solvent and alter concentration.[2]

  • Aliquoting:

    • Dispense the solution into amber glass vials. Fill volume should minimize headspace (e.g., 100 µL in a micro-insert).[2]

  • Sealing:

    • Flush the headspace of each aliquot with N₂/Ar immediately before screwing on the cap.[2]

    • Seal tightly with Teflon-lined caps.[2] Parafilm is insufficient for long-term oxidation protection; use it only as a secondary dust seal.[2]

Storage Specifications
Storage DurationFormTemperatureVesselStability Expectation
Short Term (< 1 Month) Ethanol Solution-20°CAmber GlassHigh
Long Term (> 6 Months) Neat Oil or Ethanol-80°CAmber GlassHigh
Working Stock (Daily) Ethanol/DMSO4°CAmber Glass< 24 Hours

Critical Rule: Never refreeze a thawed aliquot. The freeze-thaw cycle promotes micellar changes and introduces oxygen.[2]

Visualization of Workflows

Aliquoting and Storage Logic

The following diagram illustrates the decision matrix for handling the lipid to ensure maximum stability.

LipidHandling Start Bulk this compound (Stored at -80°C) Equilibrate Equilibrate to Room Temp (Sealed) Start->Equilibrate Prevent Condensation Open Open under Inert Gas (N2 or Ar) Equilibrate->Open Form Select Form Open->Form Neat Neat Oil (For Synthesis/Standards) Form->Neat Soln Solubilize in Ethanol/DMSO (For Bioassays) Form->Soln Aliquot Aliquot into Amber Vials (Single-Use Volumes) Neat->Aliquot Soln->Aliquot Flush Flush Headspace with N2/Ar Aliquot->Flush Critical Step Seal Seal with Teflon-Lined Cap Flush->Seal Store Store at -80°C Seal->Store

Figure 1: Decision matrix for the safe handling and aliquoting of labile fatty acid isomers.

Oxidation Pathway (Mechanism of Failure)

Understanding the degradation pathway is essential for interpreting QC data.[2]

OxidationPath cluster_detection Detection Method Compound This compound (Non-Conjugated) Radical Pentadienyl Radical (C-11 Abstraction) Compound->Radical ROS / Light / Heat Peroxide Peroxyl Radical Radical->Peroxide Rapid Oxygen + O2 Hydroperoxide Conjugated Hydroperoxide (9- or 13-HPODE) Peroxide->Hydroperoxide + H (Abstraction) UV UV Absorbance @ 234 nm Hydroperoxide->UV Strong Signal

Figure 2: Autoxidation pathway showing the shift from non-conjugated to conjugated systems, detectable via UV.

Quality Control and Validation

To validate the integrity of your this compound stocks, implement the following QC checks.

UV Absorbance Check (The "Quick" Test)

Because the primary degradation product involves the formation of conjugated dienes, UV spectroscopy is the fastest validation tool.

  • Protocol: Dilute a small aliquot in ethanol (approx. 10 µg/mL).

  • Measurement: Scan from 200 nm to 300 nm.

  • Criteria:

    • Pass: Low/negligible absorbance at 234 nm.[2]

    • Fail: Distinct peak at 234 nm indicates significant oxidation (formation of conjugated hydroperoxides).[2]

GC-FID/MS Analysis (The "Gold Standard")

To confirm isomeric purity and ensure no cis/trans scrambling has occurred.[2]

  • Column: High-polarity capillary column (e.g., SP-2560 or CP-Sil 88, 100m length). These are required to separate geometric isomers.[2]

  • Method:

    • Derivatize to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol (mild method) or Sodium Methoxide (rapid, avoids isomerization).[2] Avoid acid-catalyzed methylation at high temps as it can induce isomerization.[2]

    • Run isothermal (approx. 180°C) or slow ramp.

    • Retention Time: 9Z,12E-18:2 will elute between 9Z,12Z-18:2 (Linoleic) and 9E,12E-18:2 (Linoelaidic).[2]

References

  • PubChem. (2025).[2] Linoleic acid, (9Z,12E)- Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Christie, W. W. (n.d.).[3][2] Mass Spectrometry of Fatty Acid Derivatives - 2. Methylene-Interrupted Dienes and Polyenes. Lipid Maps. Retrieved from [Link]

  • Dobson, G. (2002).[2] Gas chromatography-mass spectrometry of conjugated linoleic acids and other conjugated fatty acids. European Journal of Lipid Science and Technology. (Contextual grounding for GC separation of isomers).

  • Frankel, E. N. (2005).[2][4] Lipid Oxidation.[2] The Oily Press.[2] (Foundational text on bis-allylic oxidation mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: 9Z,12E-Octadecadienoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in the Synthesis of 9Z,12E-Octadecadienoic Acid Document ID: TSC-FA-9Z12E-001 Role: Senior Application Scientist

Introduction: The "Skipped Diene" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of This compound (a specific geometrical isomer of linoleic acid) is suffering from low yields or inseparable isomeric mixtures.

The core challenge with this molecule is the methylene-interrupted (skipped) diene system at Carbon 11. The protons at C11 are bis-allylic and highly acidic (


), making the molecule susceptible to:
  • Auto-oxidation: Leading to hydroperoxides.

  • Unwanted Isomerization: Thermodynamic relaxation to the conjugated system (9Z,11E or 10E,12Z) or scrambling to the all-trans (9E,12E) state.

To improve yield, we must move away from non-selective isomerization of Linoleic Acid and adopt a stereocontrolled total synthesis strategy, coupled with Silver Ion (Ag⁺) Chromatography for purification.

Module 1: Synthetic Strategy (The "How-To")

Current Best Practice: Copper-Catalyzed Cross-Coupling Do not rely on the iodine-catalyzed isomerization of Linoleic Acid if you require high purity (>98%). That method yields a statistical mixture of 9Z,12E; 9E,12Z; and 9E,12E, resulting in massive yield loss during purification.

The Protocol: Alkyne-Vinyl Halide Coupling

This route builds the trans (E) bond first using thermodynamics or specific precursors, and the cis (Z) bond second using kinetic control (Lindlar reduction).

Step-by-Step Workflow
  • Fragment A Synthesis (The Trans-Tail):

    • Synthesize a 1-iodo-1E-octene (C12-C18 fragment).

    • Why: Vinyl iodides retain their stereochemistry during coupling.

  • Fragment B Synthesis (The Alkyne-Head):

    • Prepare 9-decynoic acid (protected as an ester, e.g., methyl 9-decynoate).

    • Why: The terminal alkyne will become the C9-C10 bond.

  • The Coupling (Cadiot-Chodkiewicz variant or Sonogashira):

    • Couple Fragment A and B using Cu(I) catalysis to form the enyne system.

    • Critical Control: Maintain strictly anaerobic conditions to prevent oxidative homocoupling (Glaser coupling) of the alkyne.

  • Stereoselective Reduction:

    • Reduce the C9 alkyne to a cis-alkene using Lindlar’s Catalyst (Pd/CaCO₃ + Quinoline) in hexane/ethanol.

    • Yield Tip: Monitor reaction progress by GC-FID every 15 minutes. Over-reduction leads to the mono-ene (Oleic acid analog).

Visualizing the Pathway

SynthesisWorkflow Start Precursors FragA Frag A: 1-iodo-1E-octene (Trans-12 Precursor) Start->FragA FragB Frag B: Methyl 9-decynoate (Cis-9 Precursor) Start->FragB Coupling Cu(I) Coupling (Sonogashira/Modified) FragA->Coupling FragB->Coupling Intermediate Intermediate: 9-yne, 12E-ene Ester Coupling->Intermediate C-C Bond Formation Reduction Lindlar Reduction (H2, Pd/CaCO3, Quinoline) Intermediate->Reduction Stereoselective Hydrogenation Hydrolysis Mild Hydrolysis (LiOH, THF/H2O) Reduction->Hydrolysis Deprotection Final Target: 9Z,12E-18:2 Acid Hydrolysis->Final

Figure 1: Stereocontrolled synthesis workflow avoiding methylene-interrupted isomerization risks.

Module 2: Purification (The "Yield Saver")

The Issue: Standard C18 Reverse-Phase HPLC (RP-HPLC) separates by chain length and degree of unsaturation. It often fails to resolve 9Z,12E from its geometric isomer 9Z,12Z (Linoleic Acid) or 9E,12E (Linoelaidic Acid) because their hydrophobicities are nearly identical.

The Solution: Silver Ion Chromatography (Ag-HPLC) . Silver ions form weak charge-transfer complexes with the


-electrons of the double bonds. The stability of these complexes depends heavily on geometry:
  • Cis double bonds complex more strongly than Trans .

  • Elution Order (typically): Trans,Trans (weakest) < Cis,Trans < Cis,Cis (strongest).

Troubleshooting Table: Purification Parameters
ParameterRecommendationMechanism/Reasoning
Stationary Phase Ag⁺-impregnated Silica (Nucleosil 5SA or ChromSpher Lipids)Ag⁺ interacts with

-orbitals. C18 columns are useless for this specific separation.
Mobile Phase Hexane/Acetonitrile (0.1% to 1% v/v)Acetonitrile acts as a "modifier" to compete with the lipids for Ag⁺ sites, modulating retention time.
Detection UV at 205-210 nm Isolated double bonds absorb poorly. 205 nm is required (use HPLC-grade solvents to minimize background noise).
Sample Prep Methyl Ester (FAME) derivatizationFree fatty acids can strip Ag⁺ from the column or cause tailing. Convert to FAME, purify, then hydrolyze if the free acid is needed.
Purification Decision Tree

PurificationLogic Input Crude Reaction Mixture (Contains 9Z,12E + 9Z,12Z + 9E,12E) Step1 Derivatization: Convert to Methyl Ester (FAME) Input->Step1 Decision Is purity requirement >98%? Step1->Decision PathA Standard RP-HPLC (C18) Decision->PathA No (Screening) PathB Ag-Ion HPLC (Hexane/Acetonitrile) Decision->PathB Yes (Drug Dev) ResultA Result: Co-elution. Yield: Low (Mixed Isomers) PathA->ResultA ResultB Result: Baseline Separation. Order: 9E,12E -> 9Z,12E -> 9Z,12Z PathB->ResultB Hydrolysis Mild Hydrolysis to Free Acid ResultB->Hydrolysis

Figure 2: Purification logic flow demonstrating the necessity of Silver Ion Chromatography.

Module 3: Stability & Handling (FAQs)

Q1: Why does my product turn yellow and become insoluble after drying?

A: You are witnessing oxidative polymerization . The 9Z,12E isomer contains a bis-allylic methylene group (C11). Once a radical removes a hydrogen from C11, it forms a conjugated diene radical that reacts with oxygen to form hydroperoxides, which then polymerize.

  • Fix:

    • Never rotary evaporate to complete dryness. Leave a trace of solvent.

    • Add 0.01% BHT (Butylated Hydroxytoluene) to all solvents during workup.

    • Store neat oil under Argon at -80°C.

Q2: I see "isomer scrambling" during the hydrolysis of the methyl ester. Why?

A: You likely used harsh saponification conditions (e.g., KOH/MeOH at reflux). High heat and strong base can cause bond migration (conjugation) to the thermodynamically more stable conjugated linoleic acid (CLA) forms.

  • Fix: Use LiOH in THF/Water at 0°C to Room Temperature . Lithium hydroxide is milder, and the lower temperature prevents thermodynamic relaxation of the double bonds.

Q3: Can I use Metathesis to make this?

A: Olefin metathesis is risky for skipped dienes due to "chain walking" (isomerization) of the catalyst.

  • Pro Tip: If using Grubbs catalysts, add 1,4-benzoquinone . It acts as a scavenger to prevent the hydride-induced isomerization that plagues metathesis of fatty acids [1].

References

  • Prevention of Undesirable Isomerization During Olefin Metathesis. Source: ResearchGate.[1] URL:[Link]

  • Large-scale preparation of (9Z,12E)-[1-(13)C]-octadeca-9,12-dienoic acid. Source: Loreau, O., et al. (2000).[2] Chemistry and Physics of Lipids. PubMed. URL:[Link]

  • Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers. Source: PubMed / Cross, et al. URL:[Link]

  • Silver Ion Chromatography and Lipids (Methodology Guide). Source: AOCS (American Oil Chemists' Society) Lipid Library / W.W. Christie. URL:[Link]

Sources

Overcoming peak co-elution in 9Z,12E-octadecadienoic acid HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to resolving peak co-elution in the HPLC analysis of 9Z,12E-octadecadienoic acid and its isomers.

Technical Support Center: Isomer Analysis

Welcome to the technical support center for advanced chromatographic challenges. As a Senior Application Scientist, I understand that the separation of geometric and positional isomers, such as this compound, represents a significant analytical hurdle. Due to their subtle structural differences, these compounds often co-elute, leading to inaccurate quantification and misidentification.

This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play. We will explore the causality behind common co-elution problems and provide validated protocols to achieve baseline resolution.

Troubleshooting Guide: Resolving Co-eluting Peaks

This section addresses specific issues you may encounter during method development and routine analysis. Each question is designed to reflect a real-world experimental challenge.

Q1: My this compound peak is broad and not fully resolved from a neighboring peak on my C18 column. How can I improve the separation?

Plausible Cause: Standard C18 (ODS) columns separate analytes primarily based on hydrophobicity. Geometric isomers like cis/trans fatty acids often have very similar hydrophobicities, making them difficult to resolve on these columns.[1] The slight differences in their three-dimensional shape are often insufficient for baseline separation with standard C18 stationary phases.

Suggested Solution: Your primary goal is to introduce a different separation mechanism or enhance the existing one. This can be achieved by systematically optimizing your column chemistry and mobile phase.

Experimental Protocol: Method Optimization for Isomer Separation

  • Column Chemistry Evaluation: The most impactful change is often the column's stationary phase.[2]

    • Silver Ion (Ag+-HPLC) Chromatography: This is the gold standard for separating unsaturated fatty acid isomers. Silver ions interact reversibly with the π-electrons of the double bonds. The strength of this interaction depends on the geometry (cis/trans) and position of the bonds, providing a powerful mechanism for separation.[3][4] trans isomers elute before cis isomers.[3]

    • Shape-Selective Phases: Consider columns with enhanced molecular shape selectivity, such as those with cholesterol-bonded stationary phases. These columns can differentiate between the more linear structure of a trans isomer and the kinked structure of a cis isomer.[1]

  • Mobile Phase Optimization (Reversed-Phase): If you must continue with a C18 column, fine-tune the mobile phase.

    • Organic Modifier: Switch between acetonitrile and methanol. These solvents have different properties; for instance, methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions, which may alter selectivity.[5]

    • Aqueous Component & Additives: For reversed-phase HPLC, a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid is a common starting point.[6] Carefully adjusting the water content can modulate retention and selectivity.[3]

    • Temperature: Lowering the column temperature increases solvent viscosity and typically increases retention time, which can sometimes improve the resolution of closely eluting compounds.[7][8] Conversely, increasing the temperature can alter selectivity and may be beneficial in some cases.[9] Experiment with temperatures between 10°C and 40°C.

G start Start: Co-elution on C18 c18_optim Optimize C18 Method (Temp, Mobile Phase) start->c18_optim check_res1 Resolution Sufficient? c18_optim->check_res1 alt_column Switch to Alternative Column check_res1->alt_column No end_success End: Successful Separation check_res1->end_success Yes ag_hplc Silver Ion (Ag+) Chromatography alt_column->ag_hplc shape_sel Shape-Selective Phase (e.g., Cholesterol) alt_column->shape_sel optimize_alt Optimize New Method ag_hplc->optimize_alt shape_sel->optimize_alt check_res2 Resolution Sufficient? optimize_alt->check_res2 check_res2->end_success Yes end_fail End: Re-evaluate Strategy (Consider Derivatization, 2D-LC) check_res2->end_fail No

Sources

Preventing oxidation of 9Z,12E-octadecadienoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 9Z,12E-Octadecadienoic Acid

Ticket ID: LPD-OX-9Z12E Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2]

Executive Summary: The Molecular Vulnerability

You are working with This compound , a geometric isomer of linoleic acid.[2] While often grouped with "conjugated linoleic acids" (CLAs) in broad discussions, this specific molecule is methylene-interrupted (a single -CH₂- group separates the double bonds at C9 and C12).[1][2]

Why this matters: The methylene group at Carbon 11 (C11) is the "Achilles' heel" of this molecule. The hydrogen atoms attached to C11 are bis-allylic, meaning they are flanked by two double bonds.[2] The bond dissociation energy for these hydrogens is significantly lower (~75 kcal/mol) than standard alkyl hydrogens (~98 kcal/mol).[1]

Once a free radical abstracts a hydrogen from C11, the double bonds shift to form a stable conjugated diene (e.g., 9Z,11E or 10E,12Z).[1] This is the primary oxidation event you must prevent. If your sample absorbs light at 234 nm , it has already oxidized.[2]

Part 1: The Golden Rules of Storage

Follow these non-negotiable standards to maintain >98% purity.

ParameterStandardTechnical Rationale
Temperature -20°C (Short-term) -80°C (Long-term >6 mo)Arrhenius kinetics dictate that lipid peroxidation rates drop significantly below -20°C.
Atmosphere Argon (Ar) Argon is heavier than air and "blankets" the lipid in the vial.[1][2] Nitrogen (N₂) is lighter and mixes with air more easily, offering less protection in open vials.[1]
Container Amber Glass Blocks UV light (which catalyzes radical formation).[1][2] Plastics (polystyrene) can leach plasticizers into lipid solvents.[1][2]
State Ethanolic Solution Storing "neat" (pure oil) increases the density of bis-allylic targets for chain-reaction oxidation.[1][2] Dilution in ethanol spaces out the molecules.
Part 2: Active Handling & Troubleshooting Protocols
Workflow 1: The "Aliquot & Purge" System

Do not repeatedly freeze-thaw your primary stock.[2][3] Use this workflow immediately upon receipt.

StorageWorkflow Rec Receive Vial (Amber Glass) Sol Dissolve/Dilute (Degassed Ethanol) Rec->Sol Immediate Aliq Aliquot into Single-Use Vials Sol->Aliq Low Light Gas Purge Headspace (Argon Stream) Aliq->Gas < 2 PSI Seal Seal & Store (-80°C) Gas->Seal Teflon Cap

Figure 1: The "Aliquot & Purge" workflow minimizes oxygen exposure and eliminates freeze-thaw cycles.

Workflow 2: Quality Control (Is it oxidized?)

Use this check if you suspect degradation.[1]

  • Prepare Sample: Dilute a small aliquot of your lipid in ethanol to a concentration of ~10–50 µg/mL.[2]

  • Blank: Use pure ethanol as your blank.

  • Scan: Run a UV spectrum from 200 nm to 300 nm.

  • Interpret:

    • Peak at 234 nm: FAIL. This indicates the formation of conjugated dienes (the primary oxidation product).

    • Peak at 270-280 nm: CRITICAL FAIL. This indicates secondary oxidation products (ketones/aldehydes) and oligomerization.[1][2]

Part 3: Mechanistic Insight (The "Why")

Understanding the chemical pathway helps you predict risks.[2] The diagram below illustrates how the bis-allylic C11 is attacked, leading to the conjugated system detected at 234 nm.

OxidationPath Start This compound (Methylene Interrupted) Attack Radical Attack on C11 (Bis-allylic Hydrogen Abstraction) Start->Attack ROS / UV / Heat Resonance Pentadienyl Radical (Resonance Delocalization) Attack->Resonance -H• Product Conjugated Diene Hydroperoxide (Absorbs at 234 nm) Resonance->Product +O₂

Figure 2: The oxidation cascade.[1][2] Note that the shift to "Conjugated Diene" is the irreversible step detectable by UV spectrophotometry.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I dissolved my sample in DMSO for cell culture, and it turned yellow after a week at -20°C. Is it safe?

  • Verdict: Discard.

  • Reasoning: Yellowing indicates the formation of polymers and secondary oxidation products (aldehydes). DMSO is hygroscopic (absorbs water) and can act as a mild oxidant over time.[1][2]

  • Fix: Store stock solutions in Ethanol . Only dilute into DMSO immediately before adding to cell culture media.[2]

Q2: Can I use Nitrogen instead of Argon?

  • Verdict: Yes, but with caution.

  • Reasoning: Nitrogen is lighter than air.[2] If you blow N₂ into a vial and leave it open for even a few seconds, the N₂ rises and air rushes back in. Argon is heavier than air and stays in the vial like a liquid.

  • Fix: If using N₂, cap the vial immediately while the gas stream is still active (active purging).

Q3: My experiment requires 24-hour incubation at 37°C. Won't it oxidize?

  • Verdict: Yes, it will.

  • Fix: You must add an antioxidant if experimental conditions allow.[2]

    • BHT (Butylated hydroxytoluene): Add at 0.01% - 0.1% (w/v).[1][2] It scavenges the peroxyl radicals.[2]

    • Tocopherol (Vitamin E): A natural alternative, though BHT is often preferred for synthetic standards as it is more stable.[1][2]

Q4: I don't have a UV spectrophotometer. Is there another way to check quality?

  • Verdict: TLC (Thin Layer Chromatography).

  • Method: Run on silica gel G using Hexane:Diethyl Ether:Acetic Acid (80:20:1).[1][2]

  • Result: Oxidized lipids are more polar and will "streak" or appear as spots with lower Rf values (closer to the origin) compared to the pure fatty acid.

References
  • Cayman Chemical. (n.d.).[2] Fatty Acid and Methyl Ester Standards: Storage and Handling. Retrieved from

  • LIPID MAPS®. (n.d.).[2] Lipid Classification and Structure Database: 9(Z),12(E)-octadecadienoic acid. Retrieved from [1][2]

  • Christie, W. W. (n.d.).[2] Lipid Peroxidation: Formation of Conjugated Dienes. AOCS Lipid Library.[2] Retrieved from [1][2]

  • PubChem. (n.d.).[2] Linoleic acid, (9Z,12E)- Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]

Sources

Troubleshooting 9Z,12E-octadecadienoic acid solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9Z,12E-Octadecadienoic Acid Topic: Solubility, Handling, and Aqueous Delivery Protocols Document ID: TS-FA-9Z12E-001

Executive Summary & Molecule Profile

User Query: "I cannot get this compound to dissolve in my cell culture media/buffer. It precipitates immediately or forms a cloudy suspension."

Root Cause: this compound (a geometric isomer of linoleic acid) is a long-chain polyunsaturated fatty acid (C18:2).[1] It is highly lipophilic (hydrophobic). While the carboxyl head group is polar, the 18-carbon tail dominates the physical properties, rendering the molecule effectively insoluble in aqueous solutions at neutral pH without a carrier protein or surfactant.

Quick Reference Data:

PropertyValueNotes
Molecular Weight 280.45 g/mol
LogP (Octanol/Water) ~6.8 - 7.0Highly Hydrophobic
pKa ~4.8Exists as anion at pH 7.4, but requires carrier
Water Solubility < 0.5 mg/LEffectively Insoluble
Ethanol Solubility ≥ 100 mg/mLRecommended for Stock
DMSO Solubility ≥ 100 mg/mLRecommended for Stock
PBS Solubility ~50 µg/mLOnly if prepared correctly (see below)

Critical Solubility Logic

To successfully use this lipid in biological assays, you must distinguish between Solvation (dissolving in organic solvent) and Delivery (dispersing in aqueous media).

The Solubility Decision Tree

SolubilityLogic Start Start: this compound (Powder/Oil) Solvent Step 1: Dissolve in Organic Solvent (Ethanol or DMSO) Start->Solvent Purge with N2 CheckApp Application? Solvent->CheckApp ChemAnalysis Chemical Analysis (GC/MS, HPLC) CheckApp->ChemAnalysis BioAssay Biological Assay (Cell Culture/In Vivo) CheckApp->BioAssay DirectInj Direct Injection ChemAnalysis->DirectInj Precipitation Direct addition to Media = PRECIPITATION (Failure) BioAssay->Precipitation Incorrect Complexation BSA Complexation (The 'Trojan Horse' Method) BioAssay->Complexation Correct

Figure 1: Decision logic for solvent selection. Direct addition of organic stocks to aqueous media frequently causes precipitation due to the "crash" effect.

Step-by-Step Protocols

Protocol A: Preparation of High-Concentration Stock

Use this for storage and as the starting point for all experiments.

  • Solvent Choice:

    • Ethanol (Recommended): Best for cell culture if cells are sensitive to DMSO. Easier to evaporate if needed.

    • DMSO: Higher boiling point, better for chemical libraries.[1]

  • Procedure:

    • Purge the vial with nitrogen gas before opening (prevents oxidation).

    • Dissolve the neat oil/powder to a concentration of 50–100 mg/mL .

    • Vortex vigorously for 30 seconds.

    • Storage: Aliquot into glass vials (avoid plastic if possible), overlay with nitrogen, and store at -20°C.

Protocol B: Aqueous Delivery via BSA Complexation (The "Gold Standard")

This is the only reliable method to deliver high concentrations (>50 µM) of fatty acids to cells without precipitation or toxicity from the fatty acid micelles.

Mechanism: Bovine Serum Albumin (BSA) has high-affinity binding sites for fatty acids.[1] It acts as a physiological carrier, keeping the lipid in solution and facilitating transport across cell membranes.

Reagents:

  • Fatty Acid Free (FAF) BSA (Critical: Standard BSA contains endogenous lipids).

  • 150 mM NaCl or PBS (warm).

  • Your this compound stock (from Protocol A).[1]

Workflow:

BSA_Protocol Step1 1. Prepare BSA Solution Dissolve FAF-BSA in PBS (Warm to 37°C) Step3 3. Dropwise Addition Add Lipid to BSA while vortexing/stirring Step1->Step3 Step2 2. Prepare Lipid Stock Ensure fully dissolved in Ethanol/DMSO Step2->Step3 Step4 4. Incubation Stir at 37°C for 1 Hour (Allows binding) Step3->Step4 Step5 5. Filtration 0.22 µm Sterile Filter Step4->Step5

Figure 2: BSA Complexation Workflow. The critical step is the slow addition of lipid to warm BSA to prevent kinetic precipitation.

Detailed Steps:

  • Prepare Carrier: Dissolve Fatty Acid Free BSA in 150 mM NaCl or PBS to create a 10% (w/v) or 2.4 mM solution. Warm to 37°C .[2][3]

  • Complexation: While constantly stirring the warm BSA solution, add the fatty acid stock dropwise .

    • Target Ratio: 2:1 to 6:1 (Molar Ratio of Fatty Acid to BSA). Do not exceed 6:1, or the BSA binding capacity will be overwhelmed.

  • Incubation: Stir at 37°C for 60 minutes. The solution may initially look cloudy but should clear as the BSA binds the lipid.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

  • Usage: Dilute this "Complexed Stock" directly into your cell culture media.

Troubleshooting & FAQs

Q1: My solution turned yellow/brown after storage. Is it safe to use?

  • Verdict: Discard immediately.

  • Reason: this compound contains a conjugated-like diene system (though technically methylene-interrupted, the trans bond increases reactivity).[1] Yellowing indicates oxidation (peroxide formation). Oxidized lipids are cytotoxic and will generate false positives in apoptosis or stress assays.

  • Prevention: Always purge storage vials with nitrogen or argon.

Q2: I added the ethanol stock directly to my media, and it looks like milk. Why?

  • Diagnosis: You exceeded the Critical Micelle Concentration (CMC) and the solubility limit.

  • Explanation: When you dump a hydrophobic lipid dissolved in ethanol into water, the ethanol disperses instantly, leaving the lipid molecules "stranded." They immediately aggregate into visible droplets or crystals.

  • Fix: Use the BSA Complexation protocol (Protocol B) described above.

Q3: Can I use standard BSA instead of Fatty Acid Free BSA?

  • Verdict: No.

  • Reason: Standard BSA (Fraction V) is already loaded with endogenous fatty acids. It has few open binding sites, meaning your specific fatty acid will not bind and will likely precipitate.[1] Furthermore, the endogenous lipids will introduce uncontrolled variables to your experiment.

Q4: What is the maximum concentration I can achieve in DMSO?

  • Answer: Approximately 100 mg/mL.[4] However, for biological use, keep the final DMSO concentration on cells below 0.1% (v/v) to avoid solvent toxicity.

Q5: Is this the same as Conjugated Linoleic Acid (CLA)?

  • Clarification: this compound is a geometric isomer of linoleic acid.[1] While often grouped with CLAs in literature due to the trans bond, true CLAs have conjugated double bonds (e.g., 9Z,11E or 10E,12Z) with no methylene group between them.[1] 9Z,12E has a methylene group at C11.[1] However, handling and solubility protocols are identical for both classes.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5280450, Linoleic acid. Retrieved from [Link][1]

  • Listenberger, L. L., et al. (2003).[1] Triglyceride accumulation protects against fatty acid-induced lipotoxicity.[1] Proceedings of the National Academy of Sciences. (Establishes the BSA-loading protocol standard).

Sources

Dealing with matrix effects in 9Z,12E-octadecadienoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying 9Z,12E-octadecadienoic acid (9Z,12E-ODA) presents a dual analytical challenge: isomeric resolution and matrix interference . Unlike its abundant endogenous isomer, Linoleic Acid (9Z,12Z-ODA), the 9Z,12E isomer is often a trace metabolite or oxidation product. Standard C18 chromatography frequently fails to resolve these geometric isomers, leading to co-elution where the massive 9Z,12Z signal suppresses the 9Z,12E analyte. Furthermore, plasma phospholipids (PLs) cause severe ion suppression in negative electrospray ionization (ESI-).

This guide provides a self-validating workflow to eliminate matrix effects and achieve baseline separation.

Module 1: The Diagnostic Phase (The Matrix Audit)

Before optimizing extraction, you must visualize the "suppression zones" in your chromatography. Do not rely on peak area alone; use Post-Column Infusion (PCI) .

Q: How do I distinguish between low extraction recovery and matrix suppression?

A: Low recovery is a chemical loss; suppression is a physical ionization failure. You can distinguish them using the PCI protocol.

The PCI Protocol:

  • Setup: Tee-in a constant flow (e.g., 10 µL/min) of your 9Z,12E-ODA standard (100 ng/mL) into the LC effluent after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/tissue without analyte).

  • Observation: Monitor the baseline of the specific MRM transition for 9Z,12E-ODA.

  • Interpretation:

    • Flat Baseline: No matrix effect.

    • Negative Dip: Ion suppression (Matrix components are "stealing" charge).

    • Positive Hump: Ion enhancement.

Actionable Insight: If the "Dip" aligns with your analyte's retention time, you have a critical matrix effect. You must either move the analyte (chromatography) or remove the interference (sample prep).

MatrixAudit Start Start: Low Sensitivity Observed PCI Run Post-Column Infusion (PCI) Start->PCI Result Does the Baseline Dip at RT? PCI->Result Suppression Issue: Ion Suppression (Matrix Effect) Result->Suppression Yes Recovery Issue: Poor Extraction (Chemical Loss) Result->Recovery No Action1 Action: Switch to Phospholipid Depletion (PLD) Suppression->Action1 Action2 Action: Optimize Solvent Polarity/pH Recovery->Action2

Figure 1: Decision tree for diagnosing sensitivity loss using Post-Column Infusion.

Module 2: Sample Preparation (The First Line of Defense)

Q: Is Protein Precipitation (PPT) sufficient for 9Z,12E-ODA?

A: No. PPT (using ACN or MeOH) removes proteins but leaves phospholipids (PLs) in the supernatant. PLs (GPC, GPE) are the primary cause of ion suppression in fatty acid analysis because they compete fiercely for negative charge in the ESI droplet.

Q: What is the recommended extraction protocol?

A: Use Solid Phase Extraction (SPE) with Phospholipid Depletion (PLD) technology. Unlike traditional silica-based SPE, PLD plates (e.g., HybridSPE®, Ostro®, Captiva EMR-Lipid) use zirconia-coated silica or specific functionalities to selectively retain the phosphate group of phospholipids while letting fatty acids pass through.

Protocol: Phospholipid Depletion (PLD)

  • Load: Add 100 µL Plasma to the PLD plate well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (The acid disrupts PL-protein binding).

  • Mix: Aspirate/dispense 3-5 times.

  • Elute: Apply vacuum. Collect the filtrate.

  • Evaporate: Dry under N2 at 30°C (Avoid high heat to prevent isomerization).

  • Reconstitute: Dissolve in 50:50 MeOH:H2O.

Data Comparison: Matrix Removal Efficiency

MethodProtein RemovalPhospholipid RemovalMatrix Effect (ME%)
Protein PPT >98%<20%High Suppression (ME < 50%)
LLE (Hexane) >99%~60%Moderate (ME ~ 70-80%)
PLD-SPE >99%>99% Minimal (ME > 90%)

Module 3: Chromatographic Resolution (The Isomer Problem)

Q: My C18 column shows one peak for Linoleic Acid. How do I see the 9Z,12E isomer?

A: Standard C18 columns rely on hydrophobic interaction, which is often insufficient to distinguish the slight spatial difference between a cis (bent) and trans (linear) bond.

The Solution: C30 Chemistry You must use a C30 (Triacontyl) stationary phase. The longer alkyl chains provide higher "shape selectivity" (steric recognition), allowing the linear trans isomer (9Z,12E) to interact differently than the bent cis isomer (9Z,12Z).

Recommended LC Conditions:

  • Column: C30 Core-Shell, 2.6 µm, 150 x 2.1 mm (e.g., Accucore C30 or equivalent).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH unadjusted or slightly basic to ensure ionization).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 5mM Ammonium Acetate.

  • Gradient: Shallow gradient! (e.g., 60% B to 70% B over 15 minutes). Isomers need time to resolve.

Why Ammonium Acetate? In negative mode (ESI-), fatty acids [M-H]⁻ need a basic environment to deprotonate. However, high pH (>9) can dissolve silica columns. Ammonium acetate provides a buffer (pH ~6.7) that facilitates ionization without damaging the column.

Module 4: Quantification Strategy

Q: 9Z,12E-ODA is not endogenous, but 9Z,12Z is. How do I blank?

A: Since 9Z,12Z (Linoleic) is present in all biological matrices at high concentrations, you cannot use "authentic plasma" for your calibration curve if your chromatography is not perfect.

The "Surrogate Matrix" Approach:

  • Calibration Standards: Prepare 9Z,12E-ODA standards in 4% BSA (Bovine Serum Albumin) in PBS . BSA mimics the protein binding of plasma but contains no lipids (if using fatty-acid-free BSA).

  • QC Samples: Spike 9Z,12E-ODA into pooled human plasma to verify recovery and matrix effects.

Q: Which Internal Standard (IS) should I use?

A: The ideal IS is 13C18-9Z,12E-octadecadienoic acid .

  • Reality Check: This specific isomer IS is rarely commercially available.

  • Alternative: Use 13C18-Linoleic Acid (all cis) or d4-Linoleic Acid .

  • Critical Requirement: If using a surrogate IS (like 13C-Linoleic), you MUST ensure your chromatography separates the IS from the endogenous Linoleic acid if they share the same transition (unlikely for 13C, but possible for d4 due to H/D exchange or crosstalk).

  • Best Practice: 13C isotopes are preferred over Deuterium (d) because Deuterium can slightly shift retention time, potentially moving the IS out of the suppression zone while the analyte remains in it.

IonSuppression cluster_0 Mechanism of Suppression Droplet ESI Droplet Surface PL Phospholipids (Surface Active) Droplet->PL Occupies Surface (High Affinity) Analyte 9Z,12E-ODA (Analyte) Droplet->Analyte Trapped in Center (Low Affinity) Desolvation Desolvation/Coulombic Explosion PL->Desolvation Ejected Efficiently Analyte->Desolvation Suppressed/Not Ejected MS_Inlet Mass Spec Inlet Desolvation->MS_Inlet Signal Detected

Figure 2: Mechanism of Phospholipid-induced Ion Suppression in ESI. Phospholipids monopolize the droplet surface, preventing the fatty acid analyte from entering the gas phase.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Dodds, E. D., et al. (2005). Gas chromatographic separation of fatty acid methyl esters on ionic liquid stationary phases. Journal of Chromatography A. (Relevant for isomer separation principles).

  • Kramer, J. K., et al. (2008). Separation of conjugated linoleic acid (CLA) isomers by silver-ion HPLC. Lipid Technology.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines on Surrogate Matrix).

Technical Support Center: Enhancing the Stability of 9Z,12E-Octadecadienoic Acid in Cell Media

[1][2]

Executive Summary & Compound Profile

9Z,12E-octadecadienoic acid (CAS: 2420-55-5) is a geometric isomer of Linoleic Acid (LA).[1][2] Unlike Conjugated Linoleic Acids (CLAs), this molecule retains a methylene-interrupted double bond system at Carbon 11.[1][2]

  • The Stability Paradox: While the trans double bond at C12 confers slightly higher thermodynamic stability than the all-cis form, the methylene bridge (C11) remains a "bis-allylic" position.[1][2] This carbon is highly susceptible to hydrogen abstraction, leading to rapid auto-oxidation into hydroperoxides (HPODs) and bioactive metabolites like 9-HODE and 13-HODE.[1][2]

  • Critical Implication: In cell culture, observed biological effects are often erroneously attributed to the parent fatty acid when they are actually caused by its oxidized secondary metabolites.

Troubleshooting Guide & FAQs

Category 1: Solubilization & Preparation[2][3][4][5][6]

Q: My fatty acid precipitates when added directly to the cell media. Why? A: this compound is hydrophobic.[1][2] When added from a solvent stock (e.g., Ethanol/DMSO) directly into aqueous media, it forms micelles or precipitates, leading to heterogeneous cellular uptake and cytotoxicity.[1][2]

  • Solution: You must use a carrier protein. Bovine Serum Albumin (BSA) is the physiological carrier.[3] Pre-conjugating the fatty acid to BSA (Protocol A) ensures monodisperse solubility and mimics in vivo transport.[1]

Q: Can I use standard BSA? A: No. You must use Fatty Acid-Free (FAF) BSA (typically <0.005% fatty acids).[1][2] Standard BSA is already saturated with endogenous bovine lipids, which will compete with your specific isomer for binding sites and introduce confounding variables.[1]

Category 2: Stability & Oxidation[2]

Q: How can I tell if my this compound has oxidized in culture? A: Visual cues are unreliable.[1][2] However, if your media turns yellow faster than control wells (without pH change), it may indicate lipid peroxidation byproducts reacting with media components.[1][2]

  • Diagnostic: Run a TBARS (Thiobarbituric Acid Reactive Substances) assay on the supernatant. High malondialdehyde (MDA) levels confirm oxidation.[2]

Q: Does the "trans" bond protect it from oxidation? A: Marginally, but not sufficiently. The bis-allylic hydrogen at C11 is still the weak link. In the presence of transition metals found in media (Iron, Copper), oxidation initiates within hours.[1]

Q: How do I extend the half-life in culture? A:

  • Chelation: Add EDTA (10-50 µM) to bind free transition metals in the media.[2]

  • Antioxidants: Co-supplement with lipid-soluble antioxidants like α-Tocopherol (Vitamin E) at 10-50 µM.[1][2] This breaks the peroxidative chain reaction.

  • Light Protection: PUFAs are photo-labile.[2] Wrap vessels in foil or handle in low-light conditions.

Category 3: Storage

Q: My stock solution in Ethanol degraded after 2 weeks at -20°C. Why? A: Ethanol dissolves oxygen, promoting oxidation even at low temperatures.[1][2]

  • Fix: Store stock solutions in anhydrous DMSO or Argon-purged Ethanol . Always overlay the vial with inert gas (Nitrogen or Argon) before sealing. Store at -80°C, not -20°C, for long-term stability.

Core Protocols

Protocol A: The "Cold-Complexation" BSA Method

Rationale: Traditional BSA conjugation uses heat (37°C–50°C), which accelerates the oxidation of unstable isomers like 9Z,12E.[1][2] This modified protocol minimizes thermal stress.

Materials:

  • This compound (neat oil or high-conc.[1][2] stock).

  • Fatty Acid-Free BSA (Lyophilized).[1][2]

  • 150 mM NaCl or PBS (pH 7.4).[2]

  • Nitrogen or Argon gas stream.

Workflow:

  • Prepare BSA Vehicle: Dissolve FAF-BSA in PBS to create a 2.5 mM (approx.[2] 16.5%) solution.[2] Filter sterilize (0.22 µm). Keep on ice.

  • Prepare Fatty Acid Stock: Dissolve this compound in 0.1 M NaOH (saponification) or absolute Ethanol to yield a 20-50 mM stock.[1][2] Note: NaOH is preferred to generate the sodium salt, which is more water-soluble.[1][2]

  • Conjugation (The Drop-wise Method):

    • Place the BSA solution on a magnetic stirrer at room temperature (20-25°C). Do not heat.

    • While stirring vigorously (creating a vortex), add the Fatty Acid stock drop-wise to the BSA.[1]

    • Target Molar Ratio: 4:1 (Fatty Acid : BSA) .

    • Critical Step: Direct a gentle stream of Nitrogen over the solution during mixing to displace oxygen.

  • Equilibration: Stir for 3 hours at room temperature under dark conditions.

  • Storage: Aliquot immediately into light-protected, gas-purged vials and freeze at -80°C.

Protocol B: In-Culture Antioxidant Shielding

Rationale: To differentiate the effects of the parent molecule from its oxidized metabolites.[1][2]

  • Pre-treatment: Add α-Tocopherol (20 µM) to the cell media 1 hour before introducing the fatty acid.[2]

  • Vehicle Control: Ensure a control group receives the BSA vehicle + α-Tocopherol to rule out antioxidant effects on cell signaling.

Visualizing the Instability Pathway

The following diagram illustrates the degradation cascade of this compound and the specific intervention points to maintain stability.

StabilityPathwayParentThis compound(Parent Isomer)BisAllylicBis-Allylic C11(Vulnerable Site)Parent->BisAllylicStructureRadicalLipid Radical (L•)BisAllylic->RadicalH-Abstraction(Light/Heat/Metals)PeroxylPeroxyl Radical (LOO•)Radical->Peroxyl+ O2HydroperoxideHydroperoxide (HPOD)Peroxyl->Hydroperoxide+ HMetabolites9-HODE / 13-HODE(Bioactive Artifacts)Hydroperoxide->MetabolitesReductionArgonIntervention:Inert Gas StorageArgon->BisAllylicPreventsBSAIntervention:BSA ComplexationBSA->ParentStabilizesVitEIntervention:Vitamin E / BHTVitE->PeroxylScavenges

Caption: Figure 1.[1][2][4] The oxidative degradation pathway of this compound. Red arrows indicate degradation steps; grey notes indicate stabilization interventions.[2]

Quantitative Data: Stability Comparison

Table 1: Half-life of this compound in Cell Culture Media (37°C)

ConditionEstimated Half-Life (t½)Primary Degradation Product
Serum-Free Media (No BSA) < 2 HoursAggregates / Precipitates
Media + 10% FBS (Unconjugated) 4 - 6 Hours9-hydroperoxy-octadecadienoic acid
BSA-Conjugated (Protocol A) 24 - 36 HoursStable / Slow Oxidation
BSA-Conjugated + Vitamin E > 48 HoursMinimal Degradation

Note: Data estimates based on comparative kinetics of bis-allylic PUFAs in aqueous media [1, 3].[1][2]

References

  • Spector, A. A., & Hoak, J. C. (1975).[1][2] Fatty acids, bovine serum albumin, and cell death.[1][3] In In Vitro Models. This foundational work establishes the toxicity of unbound fatty acids and the necessity of BSA.

  • NIST Chemistry WebBook. (n.d.). 9,12-Octadecadienoic acid (Z,E)- Properties. Retrieved from [Link][1][2]

  • PubChem. (n.d.). Linoleic acid, (9Z,12E)- Compound Summary. Retrieved from [Link]

Technical Support Center: Precision Quantification of 9Z,12E-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Calibration & Quantification of 9Z,12E-C18:2 Lead Scientist: Dr. Aris Thorne, Senior Lipidomics Application Specialist

Executive Summary: The Isomer Challenge

Welcome to the technical support hub for 9Z,12E-octadecadienoic acid . This molecule is a specific trans isomer of linoleic acid (distinct from Conjugated Linoleic Acid or CLA). In biological and food matrices, it typically exists as a trace component alongside a massive excess of the parent isomer, Linoleic Acid (9Z,12Z) .

The Core Problem: Most calibration failures for this analyte are not actually "calibration" errors—they are resolution errors. If your chromatographic system cannot baseline-separate the small 9Z,12E peak from the massive 9Z,12Z tail, your integration will be arbitrary, and your calibration curve will fail linearity tests (


).

This guide addresses the three critical failure points: Chromatographic Resolution , Derivatization Artifacts , and Standard Stability .

Part 1: Chromatographic Resolution (The "Co-elution" Trap)

Q: Why is my calibration curve intercept consistently high, even with a blank?

Diagnosis: You are likely experiencing peak tailing interference . The 9Z,12Z isomer (parent linoleic acid) is often present at 1000x the concentration of the 9Z,12E isomer. On standard non-polar columns (like DB-5 or HP-5), these isomers co-elute or overlap significantly.[1]

The Fix: You must use a high-polarity biscyanopropyl polysiloxane column .[1]

Recommended Column Specifications
FeatureSpecificationReason
Stationary Phase 100% Biscyanopropyl PolysiloxaneRequired for Dipole-Dipole interactions that separate geometric (cis/trans) isomers.[1]
Length 100 meters30m or 60m columns provide insufficient theoretical plates for baseline resolution of C18:2 isomers.
Internal Diameter 0.25 mmStandard capillary width for optimal flow/pressure ratio.[1]
Film Thickness 0.20 µmThin films reduce peak broadening, essential for separating the "E" from the "Z".
Industry Standards CP-Sil 88, SP-2560Validated in AOCS Method Ce 1h-05 [1].[1]

Protocol Adjustment: If you are already using a 100m column and still see overlap:

  • Lower the Oven Temperature: Isothermal holds at 175°C - 180°C often resolve isomers better than fast ramps.[1]

  • Carrier Gas: Switch to Hydrogen (if safe) or Helium. Nitrogen causes too much band broadening at the velocities required for 100m columns.

Part 2: Derivatization Artifacts (The "Chemistry" Trap)

Q: My calculated concentration shifts depending on how long I derivatize. Is the standard unstable?

Diagnosis: You are likely inducing isomerization during sample preparation. 9Z,12E is thermodynamically less stable than the all-trans form but more stable than some conjugated systems. However, harsh acid catalysis can shift the double bond positions or geometry.

The Fix: Select the correct methylation reagent based on your lipid class.

Derivatization Decision Matrix

DerivatizationWorkflow Start Start: Identify Lipid Source LipidType What is the dominant lipid form? Start->LipidType TAGs Intact Lipids (Triglycerides/Phospholipids) LipidType->TAGs FFAs Free Fatty Acids (FFAs) LipidType->FFAs BaseCat Base-Catalyzed Transesterification (NaOCH3 or KOH in MeOH) TAGs->BaseCat Preferred Combined Two-Step Method 1. Base (for TAGs) 2. Mild Acid (for FFAs) TAGs->Combined If FFAs also present AcidCat Acid-Catalyzed Methylation (BF3-MeOH or HCl-MeOH) FFAs->AcidCat Required BaseReason Advantage: Fast (10 min), Room Temp. Risk: Does NOT esterify FFAs. Result: Minimal Isomerization. BaseCat->BaseReason AcidReason Advantage: Methylates FFAs. Risk: High Heat (100°C) causes geometric isomerization (Z->E). AcidCat->AcidReason

Caption: Workflow for selecting the methylation method to minimize geometric isomerization of 9Z,12E-C18:2.

Critical Protocol Note: If you must use Acid Catalysis (BF3-MeOH) because you have Free Fatty Acids:

  • Limit Reaction Time: Do not exceed 10 minutes at 100°C.

  • Limit Reagent Strength: Use 7% BF3 (commercially available 14% diluted) rather than stronger concentrations [2].

Part 3: Calibration Curve Logic (The "Quantification" Trap)

Q: My curve is non-linear at the low end (0.1 - 1.0 µg/mL). Should I force through zero?

Diagnosis: No. Forcing through zero masks the problem. Non-linearity at the low end usually indicates active site adsorption in the GC liner or column inlet. The polar "trans" double bond interacts more strongly with active silanols than saturated chains.

The Fix: System passivation and Internal Standard normalization.

Troubleshooting Steps
  • Liner Maintenance: Replace the GC inlet liner. Use a deactivated splitless liner with glass wool. Dirty liners adsorb trace isomers.

  • Internal Standard (IS) Selection:

    • Do not use C17:0 or C19:0 if they exist naturally in your sample.

    • Best Practice: Use C21:0 (Heneicosanoic acid) methyl ester. It elutes after the C18 cluster, avoiding the "busy" region of the chromatogram [3].

  • Calculate Response Factors (RF): Do not assume the FID response is identical for 9Z,12Z and 9Z,12E.

    
    
    
    • If

      
       changes significantly across concentration levels, your system is adsorbing the analyte.
      
Data Validation Table: Acceptance Criteria
ParameterAcceptance LimitCorrective Action
Linearity (

)

Check for saturation at high end or adsorption at low end.[1]
Resolution (

)

(between 9Z,12Z and 9Z,12E)
Change temperature ramp; check column age.
Blank Response

of LOQ
Check solvent purity; replace septum.
QC Check Standard

of theoretical
Re-make standards; check pipetting accuracy.

Part 4: Advanced Confirmation (When GC Fails)

If you cannot achieve resolution on GC (e.g., complex biological matrix with interfering metabolites), you must move to Silver-Ion Chromatography (Ag-Ion HPLC) .[1]

Why it works: Silver ions (


) form reversible complexes with pi-electrons in double bonds.[1] The strength of the interaction is determined by the geometry:
  • cis double bonds complex strongly (elute later).

  • trans double bonds complex weakly (elute earlier).

This technique provides the definitive separation of 9Z,12E (one trans bond) from 9Z,12Z (two cis bonds) [4].

References

  • AOCS. (2005).[2] Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1][3][4] American Oil Chemists' Society.[2][4]

  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[5][6] Advances in Lipid Methodology.

  • Mjos, S. A. (2004).[7] Identification of Fatty Acids in Gas Chromatography by Application of Different Temperature and Pressure Programs. Journal of Chromatography A.

  • Adlof, R. O. (2003). Separation of Conjugated Linoleic Acid Isomers by Ag+-HPLC. Lipid Technology.[4][6][8]

Sources

Technical Support Center: Optimizing Derivatization of 9Z,12E-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing 9Z,12E-octadecadienoic acid (a specific trans-isomer of linoleic acid) requires navigating a "chemical minefield." Unlike standard linoleic acid (9Z,12Z), the 9Z,12E isomer is thermodynamically unstable. Standard acid-catalyzed esterification methods (e.g., BF₃-Methanol at 100°C) often cause isomerization , shifting the double bond geometry to the more stable trans,trans form (9E,12E) or inducing bond migration to conjugated forms (CLA).

This guide provides a self-validating workflow to derivatize and analyze 9Z,12E-C18:2 without artifact formation.

Module 1: The Derivatization Decision Matrix

Core Principle: The choice of catalyst is dictated strictly by the form of your starting material (Free Fatty Acid vs. Acylglycerol). One size does not fit all.

Workflow Visualization

Derivatization_Decision_Tree Start Starting Material Type Lipids Intact Lipids (TAGs, PLs, CE) Start->Lipids Esterified FFAs Free Fatty Acids (FFAs) Start->FFAs Non-Esterified BaseCat Base-Catalyzed Transesterification (NaOCH3 in MeOH) Lipids->BaseCat Preferred Method AcidCat Mild Acid Catalysis (1% H2SO4, Low Temp) FFAs->AcidCat Alternative (If Diaz unavailable) Diaz TMS-Diazomethane (Non-Acidic Methylation) FFAs->Diaz Gold Standard (Hazardous) Result_Safe High Fidelity (Isomer Retention) BaseCat->Result_Safe Result_Risk Moderate Risk (Monitor Time/Temp) AcidCat->Result_Risk Diaz->Result_Safe

Figure 1: Decision matrix for selecting the derivatization reagent based on lipid class. Note that base catalysis fails for FFAs, while strong acid catalysis destroys 9Z,12E geometry.

Module 2: Critical Troubleshooting (Q&A)

Category 1: Isomerization & Artifacts[1][2]

Q: I see a significant peak for 9E,12E (Linoelaidic) that wasn't in my standard. Did my sample degrade?

  • Diagnosis: Likely Process-Induced Isomerization .

  • Root Cause: You likely used Boron Trifluoride (BF₃) in Methanol at high temperatures (>80°C). BF₃ is a strong Lewis acid that lowers the activation energy for cis-to-trans isomerization.

  • Solution: Switch to Base-Catalyzed Methylation (Protocol A below) if analyzing triglycerides. If analyzing FFAs, use TMS-Diazomethane (Protocol B). If you must use acid (e.g., for total lipid extraction), use 1% H₂SO₄ in Methanol at 40°C for no longer than 10 minutes.

Q: My chromatogram shows "ghost peaks" near the solvent front.

  • Diagnosis: Methoxy-Artifact Formation .

  • Root Cause: Reaction with oxidatively degraded lipids or improper storage of BF₃ reagents (which can form methoxy-substituted fatty acids).

  • Solution: Use fresh reagents. Ensure your sample is essentially free of water (water inhibits acid catalysis and promotes hydrolysis in base catalysis).

Category 2: Chromatographic Separation[2][3][4][5]

Q: My 9Z,12E peak co-elutes with the massive 9Z,12Z (Linoleic) peak.

  • Diagnosis: Insufficient Stationary Phase Polarity .

  • Root Cause: Standard non-polar (DB-5) or intermediate polar (WAX) columns cannot resolve geometric isomers of C18:2 effectively.

  • Solution: You must use a 100% biscyanopropyl polysiloxane column (e.g., SP-2560 , CP-Sil 88 , or HP-88 ).

    • Critical Spec: Length must be ≥ 75m (ideally 100m).

    • Elution Order on SP-2560: 9E,12E (Linoelaidic)

      
       9Z,12E 
      
      
      
      9E,12Z
      
      
      9Z,12Z (Linoleic).

Module 3: Optimized Protocols

Protocol A: Mild Alkaline Transesterification (For Intact Lipids)

Best for: Vegetable oils, animal fats, plasma triglycerides. Mechanism: Nucleophilic attack by methoxide ion. Does NOT methylate FFAs.[1]

Reagents:

  • 0.5 M Sodium Methoxide (NaOCH₃) in anhydrous methanol.

  • n-Heptane (GC Grade).

Step-by-Step:

  • Dissolve 10-20 mg of oil in 1 mL of n-Heptane .

  • Add 50 µL of 0.5 M NaOCH₃ .

  • Vortex vigorously for 1 minute at room temperature. (Do not heat).

  • Allow to settle for 5 minutes. The reaction is nearly instantaneous.

  • Add 0.1 g of solid Sodium Bisulfate (NaHSO₄) to neutralize excess base (prevents saponification).

  • Centrifuge at 2000 rpm for 2 minutes.

  • Transfer the upper heptane layer (containing FAMEs) to a GC vial.

Protocol B: TMS-Diazomethane Methylation (For Free Fatty Acids)

Best for: Clinical samples, hydrolyzed lipids. Preserves 9Z,12E geometry perfectly. Warning: TMS-Diazomethane is toxic. Use a fume hood.

Reagents:

  • 2 M (Trimethylsilyl)diazomethane in hexanes.

  • Methanol:Toluene (1:2 v/v).

Step-by-Step:

  • Dissolve 1-5 mg of FFA in 0.5 mL Methanol:Toluene .

  • Add TMS-Diazomethane dropwise with agitation until a persistent yellow color remains (indicates excess reagent).

  • Incubate at Room Temperature for 10 minutes.

  • Add 5 µL of Acetic Acid to quench excess reagent (yellow color disappears).

  • Evaporate solvent under Nitrogen stream.

  • Reconstitute in Heptane for GC injection.

Module 4: GC Method Parameters (The "Separation Engine")

Target Column: SP-2560 (100 m × 0.25 mm × 0.20 µm)

ParameterSettingRationale
Carrier Gas Hydrogen (preferred) or HeliumH₂ provides sharper peaks and faster linear velocity at equivalent resolution.
Flow Rate 1.0 mL/min (Constant Flow)Maintains separation efficiency across the temperature ramp.
Injector Split (20:1 to 100:1) @ 250°CHigh split ratio prevents column overload, which causes peak fronting and merging.
Oven Program 140°C (Hold 5 min)Initial focusing.
Ramp 4°C/min to 175°CRapid approach to critical separation zone.
Hold 175°C for 25 min CRITICAL: Isothermal hold separates C18:2 isomers.
Ramp 5°C/min to 240°CElutes C20+ fatty acids.
Detector FID @ 260°CStandard detection.
Separation Logic Visualization

GC_Separation_Logic Input C18:2 Isomer Mix Col_Polarity Column Polarity (Biscyanopropyl) Input->Col_Polarity Temp_Hold 175°C Isothermal Hold Col_Polarity->Temp_Hold Interaction Strength Elution_1 9E,12E (Trans,Trans) Elutes First Temp_Hold->Elution_1 Elution_2 9Z,12E (Cis,Trans) Target Analyte Elution_1->Elution_2 Elution_3 9Z,12Z (Cis,Cis) Elutes Last Elution_2->Elution_3

Figure 2: Elution order of C18:2 isomers on a 100m SP-2560 column. The target 9Z,12E elutes between the linoelaidic (trans,trans) and linoleic (cis,cis) peaks.

References

  • AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society.[1]

  • Christie, W.W. (2023). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps / Lipid Library.

  • Delmonte, P., et al. (2011). Separation of fatty acid methyl esters by GC-FID on a 100 m SP-2560 capillary column. Lipids, 46, 1175-1192.

  • Sigma-Aldrich. (2024). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column. Technical Bulletin.

  • Presser, A., & Hüfner, A. (2004).[1] Trimethylsilyldiazomethane—a mild and efficient reagent for the methylation of carboxylic acids and alcohols in natural products.[1] Monatshefte für Chemie, 135, 1015–1022.[1]

Sources

The Lipid Lab: Technical Support Center for Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: UFA-PROTO-001

Welcome to the Lipid Lab Support Center.

Working with unsaturated fatty acids (UFAs) is a race against thermodynamics. Unlike their saturated counterparts, UFAs possess double bonds that act as "electron bait" for reactive oxygen species, leading to rapid degradation.[1] Furthermore, their hydrophobicity makes delivery into aqueous biological systems a significant challenge.

This guide is not a textbook; it is a troubleshooting engine designed to fix your experiments.

Module 1: Storage & Stability (The Foundation)

Current Issue: “My fatty acid powder turned yellow/brown, or my mass spec shows unexpected peaks (M+16, M+32).”

The Diagnosis: Lipid Peroxidation

You are likely witnessing autoxidation .[2] This is not a passive process; it is a radical chain reaction.[3] The presence of bis-allylic hydrogens (hydrogens attached to a carbon located between two double bonds) makes UFAs like Arachidonic Acid (AA) or Linoleic Acid (LA) extremely vulnerable to hydrogen abstraction.

The Mechanism:

  • Initiation: A reactive oxygen species (ROS) steals a hydrogen, creating a lipid radical (

    
    ).[1]
    
  • Propagation: Oxygen (

    
    ) binds to 
    
    
    
    to form a peroxyl radical (
    
    
    ), which then steals a hydrogen from a neighboring intact fatty acid, creating a hydroperoxide (
    
    
    ) and a new radical.[1][4] This is why one bad molecule ruins the whole batch.
Visualizing the Threat

LipidOxidation UFA Intact UFA (Bis-allylic H) Radical Lipid Radical (L•) UFA->Radical ROS/Light/Heat (Initiation) Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O₂ Peroxyl->Radical Chain Reaction (Attacks new UFA) Hydro Lipid Hydroperoxide (LOOH) Peroxyl->Hydro H-Abstraction (Propagation) Degradation Aldehydes/Ketones (Rancidity/Toxicity) Hydro->Degradation Decomposition

Figure 1: The Autoxidation Cycle.[1][2] Note the feedback loop (dashed line) where one radical propagates damage to adjacent molecules.

Protocol: The "Zero-Oxidation" Storage System
  • Form: Never store polyunsaturated fatty acids (PUFAs) as powders. They have a massive surface area exposed to air.

  • Solvent: Dissolve immediately in Ethanol or Chloroform (

    
    ).
    
  • Vessel: Use Glass vials with Teflon-lined caps .

    • Critical Warning:NEVER use plastic (polystyrene/polypropylene) for storage in organic solvents.[5][6] Plasticizers (phthalates) will leach into your sample and appear as contaminants in MS analysis [1].

  • Atmosphere: Purge the vial with Argon or Nitrogen gas before capping to displace oxygen.

  • Temperature: Store at

    
     (standard) or 
    
    
    
    (long-term).
Module 2: Solubilization & Delivery (The Vehicle)

Current Issue: “I added the fatty acid directly to the media, and it precipitated/formed oil droplets.”

The Diagnosis: Hydrophobic Crash

Fatty acids are lipids.[3][5][6] Cell culture media is water.[7] They do not mix. If you add a DMSO stock of FA directly to media, the FA will crash out of solution or form micelles, leading to uneven dosing and "hot spots" of toxicity.

The Solution: BSA Conjugation

To mimic physiological transport (where albumin carries lipids in the blood), you must complex your FA with Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) .

Protocol: High-Fidelity BSA Conjugation

Target: 5 mM Fatty Acid / 10% BSA Stock Solution.

StepActionTechnical Note
1 Prepare BSA Dissolve FAF-BSA in 150 mM NaCl or PBS to create a 10% (w/v) solution. Filter sterilize (0.22 µm).
2 Prepare FA Dissolve FA in Ethanol (or 0.1M NaOH) to 100 mM. Heat to 70°C until clear.
3 The Mix While the FA is still hot, add it dropwise to the BSA solution (warmed to 37°C) while vortexing.
4 Incubation Stir at 37°C for 1 hour. The solution should become clear/straw-colored.
5 Ratio Check Ensure your Molar Ratio is correct (see table below).

Table 1: The Criticality of Molar Ratios (FA:BSA) Source: Adapted from BenchChem & Bio-Protocol best practices [2, 3].

Molar RatioPhysiological StateBiological EffectRecommended For
2:1 BaselineLow toxicity, mimics fasting plasma.Basal metabolic studies.
4:1 Post-PrandialModerate loading, metabolically active.Standard uptake assays.
6:1 PathologicalHigh loading, mimics hyperlipidemia.Insulin resistance/Inflammation models.
> 6:1 ToxicFree FA exceeds BSA binding capacity.NOT RECOMMENDED (Induces rapid apoptosis).
Visualizing the Workflow

BSAConjugation FA_Solid FA Powder Solvent Solvent (EtOH/NaOH) Heat to 70°C FA_Solid->Solvent Dissolve Mixing Dropwise Addition + Vortexing Solvent->Mixing Hot Transfer BSA_Sol FAF-BSA (10%) in PBS (37°C) BSA_Sol->Mixing Warm Receiver Complex FA-BSA Complex (Clear Solution) Mixing->Complex Stir 1hr @ 37°C Filter 0.22 µm Filter (Sterilization) Complex->Filter

Figure 2: The Conjugation Protocol. Heat is required to disrupt FA crystals, but the BSA receiver must be warm (not hot) to prevent protein denaturation.

Module 3: Cell Culture Applications (The Interaction)

Current Issue: “My cells are dying immediately after treatment.”

Troubleshooting Matrix

Q1: Did you use a vehicle control?

  • Why it matters: If you used Ethanol to dissolve the FA, you must treat control cells with the same volume of Ethanol/BSA.

  • Limit: Keep final organic solvent concentration

    
     in culture media.
    

Q2: Is your BSA actually "Fatty Acid Free"?

  • The Trap: Standard Fraction V BSA is loaded with endogenous lipids. Using this alters your molar ratio and introduces unknown variables.

  • The Fix: Use only "Essentially Fatty Acid Free" (lyophilized, <0.005% FA) grade BSA [4].

Q3: Are you seeing crystals?

  • Test: Check the media under a microscope before adding to cells.

  • Fix: If cloudy, the conjugation failed. Do not add to cells. Re-heat the FA stock and re-conjugate.

Module 4: Analytical Verification (The Proof)

Current Issue: “I extracted lipids for LC-MS, but my recovery is low or the lipids are oxidized.”

Protocol: The Modified Folch Extraction

Standard extraction can introduce oxidation. You must modify the environment.

  • The Antioxidant Shield: Add 0.01% BHT (Butylated hydroxytoluene) to your extraction solvents (Methanol/Chloroform). This terminates the radical propagation step described in Module 1.

  • The Cold Chain: Perform all steps on ice.

  • The Ratio: Use Chloroform:Methanol (2:1 v/v).

    • Note: For very polar lipids, the Bligh-Dyer method (Chloroform:Methanol:Water) is superior.

References
  • Avanti Polar Lipids. Storage and Handling of Lipids. Retrieved from [Link]

  • Bio-Protocol. Fatty Acid Conjugation to Bovine Serum Albumin. Retrieved from [Link]

  • Ayala, A., et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 9Z,12Z-Linoleic Acid vs. 9Z,12E-Octadecadienoic Acid

[1]

Executive Summary: The Essential Nutrient vs. The Metabolic Imposter

In lipid research and drug development, the geometric configuration of double bonds dictates biological fate.[1] 9Z,12Z-octadecadienoic acid (Linoleic Acid, LA) is the canonical essential omega-6 fatty acid, critical for membrane fluidity and arachidonic acid (AA) synthesis.[2][3]

In contrast, 9Z,12E-octadecadienoic acid (9Z,12E-LA) is a methylene-interrupted trans-isomer, often formed during thermal processing (deodorization) of vegetable oils or partial hydrogenation.[2] It is distinct from Conjugated Linoleic Acid (CLA) .

Key Distinction: While 9Z,12Z-LA acts as a fluidizing agent and precursor to eicosanoids, 9Z,12E-LA acts as a "Trojan Horse."[2] It mimics LA sufficiently to be incorporated into the sn-2 position of phospholipids but fails to function correctly in downstream enzymatic cascades, leading to membrane rigidification and potential inhibition of desaturase activity.[2]

Structural & Physical Properties[1]

The biological divergence begins with steric configuration. The cis (Z) bond introduces a ~30° kink in the hydrocarbon chain, while the trans (E) bond mimics a saturated straight chain.

Feature9Z,12Z-Octadecadienoic Acid (LA) This compound
Common Name Linoleic Acidtrans-Linoleic Acid (Isomer)
Structure Bis-methylene-interrupted cis,cisMethylene-interrupted cis,trans
Molecular Geometry U-shaped (kinked)Semi-linear (intermediate)
Membrane Effect Increases fluidity (disrupts packing)Increases rigidity (favors packing)
Melting Point -5 °C~2–5 °C (Estimated higher than cis)
Oxidative Stability Low (prone to peroxidation)Moderate (trans bond is more stable)

Metabolic Fate & Signaling Pathways

The sn-2 "Trojan Horse" Mechanism

Research indicates that acyl-CoA transferases (LPLATs) cannot easily distinguish 9Z,12E from 9Z,12Z.[2] Consequently, 9Z,12E is actively incorporated into the sn-2 position of phosphatidylcholine (PC) and phosphatidylethanolamine (PE).

  • Impact: The sn-2 position is typically the reservoir for signaling fatty acids (like Arachidonic Acid). Occupying this site with a metabolically inert trans-isomer reduces the pool of available precursors for eicosanoid synthesis during inflammatory signaling.

Enzymatic Competition (Delta-6 Desaturase)

The rate-limiting step in converting LA to Gamma-Linolenic Acid (GLA) is catalyzed by Delta-6 Desaturase (FADS2) .[2]

  • 9Z,12Z (Substrate): Efficiently converted to 6Z,9Z,12Z-18:3 (GLA).

  • 9Z,12E (Inhibitor/Analog): Acts as a competitive inhibitor or a poor substrate.[2] If desaturated, it forms a trans-containing GLA analog (6Z,9Z,12E-18:3), which cannot be properly processed into functional prostaglandins.[2]

Pathway Visualization

The following diagram illustrates the divergence in metabolic processing.

LipidMetabolismLA9Z,12Z-Linoleic Acid(Essential Input)AcylTransferaseAcyl-Transferases(LPLAT)LA->AcylTransferaseD6DDelta-6 Desaturase(FADS2)LA->D6DNative SubstrateTransLA9Z,12E-Linoleic Acid(Dietary/Thermal Artifact)TransLA->AcylTransferaseCompetesTransLA->D6DInhibition / Poor SubstrateMembrane_FluidPhospholipid (sn-2)FLUID MembraneAcylTransferase->Membrane_FluidIncorporationMembrane_RigidPhospholipid (sn-2)RIGID MembraneAcylTransferase->Membrane_RigidIncorporationGLAGamma-Linolenic Acid(6Z,9Z,12Z-18:3)D6D->GLATransGLATrans-GLA Analog(6Z,9Z,12E-18:3)D6D->TransGLASlow ConversionAAArachidonic Acid(C20:4 n-6)GLA->AAElongation/DesaturationDeadEndMetabolic Dead EndDysfunctional EicosanoidsTransGLA->DeadEndBlocks inflammationresolution

Caption: Divergent metabolic fates of Cis vs. Trans Linoleic Acid isomers.[2] Note the competitive entry into phospholipids and the subsequent blockage of functional eicosanoid synthesis.

Experimental Protocols

To reliably differentiate these isomers, standard C18 columns are insufficient.[2] You must use high-polarity ionic liquid phases or long cyanopropyl columns.[2]

Analytical Workflow: Isomer Resolution

Objective: Quantify 9Z,12E contamination in a biological sample.

  • Lipid Extraction: Use the Folch method (Chloroform:Methanol 2:1) containing 0.01% BHT to prevent oxidative artifact formation.

  • Derivatization (Crucial Step):

    • Avoid: Acid-catalyzed methylation at high heat (can induce cis-trans isomerization).[2]

    • Recommended:Base-catalyzed transesterification (0.5M Sodium Methoxide in Methanol, 10 min @ 50°C) followed by rapid neutralization.

  • GC-MS Separation:

    • Column: SLB-IL111 (Ionic Liquid) or CP-Sil 88 (100m).[2] Standard 30m DB-5 columns will not resolve 9Z,12E from 9Z,12Z effectively.[2]

    • Carrier Gas: Hydrogen (for speed) or Helium (for separation).

    • Oven Program: Isothermal hold at 170°C is often required for baseline resolution of geometric isomers.[2]

Biological Assay: Membrane Fluidity Assessment

Objective: Measure the stiffening effect of 9Z,12E incorporation.

  • Cell Culture: Cultivate HepG2 or RAW264.7 cells.

  • Treatment: Incubate with 50 µM BSA-conjugated 9Z,12Z (Control) vs. 9Z,12E (Experimental) for 24 hours.

  • Probe Loading: Load cells with DPH (1,6-diphenyl-1,3,5-hexatriene) , a fluorescent probe that intercalates into the lipid bilayer.[2]

  • Measurement: Measure Fluorescence Anisotropy (r).

    • Interpretation: Higher anisotropy = Lower fluidity (Expected result for 9Z,12E).[2]

Visualizing the Analytical Workflow

AnalyticalWorkflowSampleBiological Sample(Plasma/Tissue)ExtractionLipid Extraction(Folch/BHT)Sample->ExtractionDerivDerivatization(NaOCH3/MeOH)*Avoid Acid/Heat*Extraction->DerivGCGC-MS AnalysisColumn: SLB-IL111 (100m)Deriv->GCDataData ProcessingGC->DataResult1Peak A: 9Z,12Z (LA)RT: 35.0 minData->Result1Result2Peak B: 9Z,12ERT: 35.8 minData->Result2

Caption: Critical workflow for separating geometric isomers. The use of base-catalyzed derivatization and ionic liquid columns is mandatory to prevent artifacts and ensure resolution.

References

  • Delmonte, P., et al. (2021).[2] "The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS." Molecules. Link

    • Relevance: Establishes the SLB-IL111 column as the gold standard for separating 9Z,12E
  • Kinsella, J.E., et al. (1981).[2] "Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins."[2] The American Journal of Clinical Nutrition. Link

    • Relevance: Foundational text describing how trans-isomers (including 9c,12t) compete with essential fatty acids for sn-2 incorporation.[2][4]

  • Christie, W.W. (2025).[2] "Metabolism of Trans Polyunsaturated Fatty Acids Formed during Frying." AOCS Lipid Library.[2] Link

    • Relevance: Explains the "Trojan Horse" effect where 9c,12t-18:2 is incorporated into the sn-2 position similar to LA, unlike other trans isomers.
  • Broun, P., et al. (1999).[2] "Accumulation of Unusual Fatty Acids in Transgenic Seeds." Plant Physiology. Link

    • Relevance: Discusses the steric hindrance of non-methylene interrupted and trans-isomers on des

9Z,12E-Octadecadienoic Acid vs. Conjugated Linoleic Acids (CLA): Structural, Analytical, and Functional Divergence

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 9Z,12E-octadecadienoic acid (a methylene-interrupted isomer) and Conjugated Linoleic Acids (CLA) .

Executive Summary: The "False Twin" Paradox

For researchers in lipidomics and drug development, This compound (cis-9, trans-12-18:2) represents a critical confounding variable. Often mistaken for a bioactive CLA isomer due to similar molecular weight and chromatographic retention, it is structurally and functionally distinct .

While CLAs (e.g., 9Z,11E and 10E,12Z) are conjugated dienes with potent receptor-modulating properties (PPAR agonists), 9Z,12E-18:2 is a methylene-interrupted Trans Fatty Acid (TFA) . It lacks the conjugated pi-electron system required for CLA-specific signaling and instead acts primarily as a membrane disruptor and metabolic inhibitor.

This guide delineates the rigorous separation protocols and mechanistic differences required to study these isomers accurately.

Structural & Chemical Distinction[1][2]

The defining difference lies in the carbon backbone geometry and the electron system .

FeatureThis compoundConjugated Linoleic Acid (e.g., 9Z,11E)
Class Methylene-Interrupted Diene (TFA)Conjugated Diene
Double Bond Spacing Separated by one -CH₂- group (C11)Separated by single bond (C10-C11)
3D Conformation "Kinked" but elongated (Trans at C12)Planar region (Conjugated system)
Origin Thermal stress (deodorization), partial hydrogenationBiohydrogenation (Rumen bacteria), chemical synthesis
Oxidative Stability Low (Bis-allylic protons at C11 are labile)Moderate (Conjugated system stabilizes radicals)
Pathway Visualization: Formation Origins

The following diagram illustrates the divergent origins of these isomers, highlighting why 9Z,12E is often a marker of industrial processing rather than biological synthesis.

G LA Linoleic Acid (9Z,12Z) Thermal Thermal Stress / Partial Hydrogenation (>200°C, Metal Catalyst) LA->Thermal Bio Biohydrogenation (Butyrivibrio fibrisolvens) LA->Bio Iso_9Z12E 9Z,12E-18:2 (Methylene-Interrupted TFA) Thermal->Iso_9Z12E Geometric Isomerization Iso_9Z11E 9Z,11E-18:2 (Rumenic Acid) (Conjugated) Bio->Iso_9Z11E Isomerase (Δ12->Δ11) Iso_10E12Z 10E,12Z-18:2 (Conjugated) Bio->Iso_10E12Z Minor Pathway

Caption: Divergent formation pathways. 9Z,12E arises from non-enzymatic thermal/catalytic stress, whereas CLAs are products of specific enzymatic isomerization.

Analytical Protocols: The Separation Challenge

Standard GC columns (e.g., DB-5 or short wax columns) often co-elute 9Z,12E with 9Z,11E-CLA or other C18:1 isomers. Misidentification leads to false-positive CLA quantification.

Protocol A: High-Resolution GC-FID (The Gold Standard)

Objective: Baseline resolution of geometric isomers. Reagents: FAME standards (Nu-Chek Prep), Hexane (HPLC grade).

  • Column Selection: You must use a highly polar cyano-polysiloxane column with a length of 100 meters .

    • Recommended: CP-Sil 88, SP-2560, or SLB-IL111 (Ionic Liquid).

  • Temperature Program (Isothermal/Ramp Hybrid):

    • Injector: 250°C, Split 50:1.

    • Oven: Hold 100°C (4 min) → Ramp 10°C/min to 175°C → Hold 175°C for 30-45 min .

    • Why: The long isothermal hold at 175°C is critical. 9Z,12E typically elutes after 9Z,12Z (LA) but before the conjugated 9Z,11E region on CP-Sil 88.

  • Validation:

    • Monitor the Equivalent Chain Length (ECL) values.

    • 9Z,12E ECL ≈ 18.35 | 9Z,11E (CLA) ECL ≈ 18.50 (values vary slightly by column age).

Protocol B: Ag-Ion HPLC (Silver-Ion Chromatography)

Objective: Separation based on double bond geometry and number. Mechanism: Ag+ ions form charge-transfer complexes with π-electrons. Cis bonds complex more strongly than trans; conjugated systems complex differently than methylene-interrupted.

  • Column: ChromSpher 5 Lipids (Ag-loaded cation exchange).

  • Mobile Phase: 0.1% Acetonitrile in Hexane (Isocratic).

  • Detection: UV at 233 nm (Specific for Conjugated Dienes).

    • Crucial Check: 9Z,12E absorbs at 205-210 nm (isolated double bonds) but has negligible absorbance at 233 nm.

    • Result: If a peak appears in GC but is absent in HPLC-UV (233nm), it is NOT a CLA. It is likely the 9Z,12E isomer.[1]

Biological Profile & Functional Comparison

The physiological effects of these isomers are often diametrically opposed.

Mechanism 1: Membrane Incorporation vs. Receptor Activation
  • 9Z,12E (TFA Effect): Due to its "kinked-rod" shape (trans bond), it incorporates into phospholipid bilayers (sn-1 or sn-2 position), increasing membrane packing density and reducing fluidity. This can impair membrane-bound enzymes like Delta-6 Desaturase , inhibiting the conversion of LA to Arachidonic Acid.

  • CLA (Signaling Effect): CLAs are poor substrates for phospholipid incorporation. Instead, they act as ligands for nuclear receptors, specifically PPARα (liver, oxidation) and PPARγ (adipose, insulin sensitivity).

Mechanism 2: Gene Expression (PPAR Pathways)

The following diagram details the divergent signaling outcomes.

Signaling CLA CLA (9Z,11E / 10E,12Z) PPAR PPARα / PPARγ (Nuclear Receptor) CLA->PPAR Activates TFA 9Z,12E-18:2 Membrane Cell Membrane Phospholipids TFA->Membrane Incorporates D6D Delta-6 Desaturase (Enzyme) TFA->D6D Inhibits Oxidation Increased Fatty Acid Oxidation PPAR->Oxidation Adipogenesis Inhibited Adipogenesis PPAR->Adipogenesis Inflammation Increased Inflammatory Signaling Membrane->Inflammation Altered Fluidity Desat_Block Blocked LC-PUFA Synthesis D6D->Desat_Block

Caption: Mechanistic divergence. CLA acts primarily via nuclear receptors to modulate metabolism. 9Z,12E acts structurally, disrupting membrane function and enzymatic desaturation.

Comparative Data Summary
Biological MetricThis compound9Z,11E-CLA (Rumenic Acid)10E,12Z-CLA
Primary Target Membrane PhospholipidsPPARγ / PPARαAdipocytes / NF-κB
Effect on Adiposity Neutral or Obesogenic (via metabolic disruption)NeutralAnti-adipogenic (reduces fat mass)
Desaturase Activity Inhibitory (Delta-6/Delta-9)ModulatoryInhibitory (Delta-9)
Cancer Cell Growth No effect or ProliferativeAnti-proliferative (Apoptosis induction)Anti-proliferative
UV Absorbance ~205 nm (Non-conjugated)233 nm (Conjugated)233 nm (Conjugated)

Synthesis & Sourcing for Research

For drug development professionals sourcing materials for assays:

  • 9Z,12E-18:2 Standards:

    • Source: Must be synthesized via stereoselective Wittig reaction or isolated from isomerized linoleic acid mixtures using Ag-Ion chromatography.

    • Purity Check: Verify <1% contamination of 9E,12E (linoelaidic acid), which has different melting point properties.

  • CLA Standards:

    • Source: Enzymatic synthesis (Linoleate isomerase) yields high purity 9Z,11E. Alkali isomerization yields a 50:50 mix of 9Z,11E and 10E,12Z.

    • Note: Using "mixed isomer" CLA in 9Z,12E comparative studies is a common methodological error. Always use single-isomer standards.

References

  • Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives: Conjugated Linoleic Acids. LipidWeb. Link

  • Kramer, J. K., et al. (2004). "Evaluating Acid and Base Catalysts in the Methylation of Milk and Rumen Fatty Acids with Special Emphasis on Conjugated Dienes and Total Trans Fatty Acids". Lipids, 32(11), 1219-1228. Link

  • Pariza, M. W., et al. (2001). "The biologically active isomers of conjugated linoleic acid". Progress in Lipid Research, 40(4), 283-298. Link

  • Roach, J. A., et al. (2002). "Isomerization of Linoleic Acid 18:2(9Z,12Z) during Gas Chromatography". Journal of Chromatographic Science, 40(1), 32-38. Link

  • Banni, S., et al. (2004). "Metabolism of conjugated linoleic acid in humans". The American Journal of Clinical Nutrition, 79(6), 1137S-1145S. Link

Sources

Technical Comparison Guide: Validating the Pro-Apoptotic Efficacy of 9Z,12E-Octadecadienoic Acid in HRA Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for 9Z,12E-octadecadienoic acid (a specific mono-trans isomer of linoleic acid) as a pro-apoptotic agent in HRA (Human Ovarian Carcinoma) cells.[1] While standard Linoleic Acid (9Z,12Z-LA) often acts as a nutrient or proliferative agent, specific geometrical isomers and their oxidized derivatives (such as 9-oxo-10E,12E-ODA) have demonstrated potent cytotoxicity via the mitochondrial pathway.

This document serves as a comparative protocol to benchmark the 9Z,12E isomer against established pro-apoptotic fatty acid derivatives.

Compound Profile & Comparative Landscape[1]

To validate the specific activity of this compound, it must be benchmarked against a negative control (parent nutrient) and a positive control (known apoptotic agent in HRA cells).

The Comparative Matrix
FeatureTarget Candidate Negative Control Positive Reference Standard
Compound This compound 9Z,12Z-Linoleic Acid (LA) 9-oxo-(10E,12E)-ODA
Type Mono-trans Isomer (C18:[2]2)Cis-cis Essential Fatty AcidKetodiene derivative (Eggplant calyx origin)
Primary Action Investigation of ApoptosisCell Membrane Maintenance / ProliferationMitochondrial Apoptosis (Validated in HRA)
Key Mechanism ROS Generation / Membrane Fluidity AlterationArachidonic Acid Cascade PrecursorCaspase 3/7 Activation, Bcl-2 Downregulation
Solubility Hydrophobic (Requires BSA)Hydrophobic (Requires BSA)Hydrophobic (Requires BSA)

Scientific Rationale: The selection of 9-oxo-(10E,12E)-ODA as the positive reference is critical. Research has explicitly confirmed this compound induces DNA fragmentation and phosphatidylserine exposure in HRA cells [1].[1] If this compound is effective, it should mimic the kinetic profile of this reference standard.

Mechanistic Validation: The Mitochondrial Pathway[1][3]

The hypothesis for 9Z,12E-mediated apoptosis relies on the Intrinsic Mitochondrial Pathway . Unlike receptor-mediated extrinsic pathways, fatty acid isomers typically trigger lipotoxicity, leading to mitochondrial membrane potential (


) dissipation.
Signaling Pathway Visualization

The following diagram illustrates the expected signaling cascade for a successful pro-apoptotic fatty acid isomer in HRA cells.

Apoptosis_Pathway FA_Entry This compound (BSA Complex) ROS ROS Generation (Oxidative Stress) FA_Entry->ROS Intracellular Accumulation Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulation Bax Bax (Pro-apoptotic) ROS->Bax Upregulation Mito Mitochondrial Membrane Potential (ΔΨm Loss) Bcl2->Mito Inhibition (Loss of) Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase 9 Cleavage CytoC->Casp9 Casp3 Caspase 3/7 Activation Casp9->Casp3 Apoptosis DNA Fragmentation (Apoptosis) Casp3->Apoptosis

Caption: Proposed Mechanism of Action: 9Z,12E-induced oxidative stress triggers the intrinsic mitochondrial cascade, shifting the Bax/Bcl-2 rheostat.

Experimental Protocols (Self-Validating Systems)

Reliability in fatty acid research depends entirely on bioavailability. Free fatty acids (FFAs) added directly to media form micelles and are not taken up by cells efficiently, leading to false negatives.

Protocol A: Preparation of Fatty Acid-BSA Conjugates (Crucial Step)

Objective: Create a physiological delivery system using Fatty Acid-Free Bovine Serum Albumin (FAF-BSA).

  • Stock Preparation: Dissolve this compound in ethanol to a concentration of 100 mM .

  • BSA Solubilization: Dissolve FAF-BSA in 150 mM NaCl to create a 10% (w/v) solution. Filter sterilize (0.22 µm).

  • Conjugation (The "Warm" Method):

    • Pre-warm BSA solution to 37°C .

    • Add the fatty acid stock dropwise to the stirring BSA solution to achieve a final molar ratio of 4:1 (FA:BSA) .

    • Why: This ratio mimics physiological transport and prevents cytotoxicity from the detergent effects of free lipids [3].

    • Stir at 37°C for 60 minutes until optically clear.

  • Validation: Measure pH (adjust to 7.4) and inspect for precipitation.

Protocol B: Flow Cytometry (Annexin V/PI)

Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Seeding: Seed HRA cells at

    
     cells/well in 6-well plates. Adhere for 24h.
    
  • Treatment:

    • Group 1: Vehicle Control (BSA only).

    • Group 2: 9Z,12Z-LA (Negative Control) - 50 µM.

    • Group 3: 9Z,12E-Candidate - Titration (10, 25, 50, 100 µM).

    • Group 4: 9-oxo-(10E,12E) (Positive Control) - 50 µM.

  • Incubation: 24 to 48 hours.

  • Staining: Harvest cells (trypsin-free dissociation preferred or gentle accutase). Wash with cold PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[3]

  • Acquisition: Analyze 10,000 events via Flow Cytometer.

Workflow Visualization

Experimental_Workflow Lipid 9Z,12E Isomer (Ethanol Stock) Complex Conjugation (37°C, 1hr) Lipid->Complex BSA FAF-BSA (10% Solution) BSA->Complex Treat Treatment (24-48h) Complex->Treat HRA HRA Cell Culture (24h Seeding) HRA->Treat Assay1 FACS (Annexin V/PI) Treat->Assay1 Quantify Apoptosis Assay2 Western Blot (Caspase-3) Treat->Assay2 Verify Mechanism

Caption: Workflow for lipid conjugation and dual-assay validation in HRA cells.

Anticipated Results & Interpretation

To validate the product, the data must show a specific "Apoptotic Signature" distinct from necrosis.

Metric9Z,12Z-LA (Control)9Z,12E-Isomer (Candidate)Interpretation
Viability (WST-1) >90%Dose-dependent decrease (

)
Indicates cytotoxicity.
Annexin V Staining Low (<5%)High (>30% at

)
Confirms Apoptosis (Phosphatidylserine exposure).
Caspase 3 (Cleaved) AbsentStrong Band (17/19 kDa)Confirms executioner caspase activation.
Bcl-2 Protein HighReducedConfirms mitochondrial permeability transition.

Troubleshooting:

  • High PI / Low Annexin V: Indicates necrosis. Reduce concentration or check for pH shock during drug addition.

  • No Effect: Ensure BSA conjugation was successful. Free fatty acids may precipitate in media, rendering them inactive.

References

  • Nagoya City University. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells.[1][4][5] PubMed. Available at: [Link]

  • ResearchGate. (2011). Stereoisomer-Specific Induction of Apoptosis by Hydroxyoctadecadienoic Acids.[3] Available at: [Link][2]

Sources

Comparative Analysis of 9Z,12E-Octadecadienoic Acid in Cellular Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

This guide analyzes 9Z,12E-octadecadienoic acid (9c,12t-18:2), a specific "monotrans" isomer of Linoleic Acid. Unlike the bioactive Conjugated Linoleic Acids (CLAs) (e.g., 9Z,11E-CLA) which possess adjacent double bonds, 9Z,12E-18:2 retains the methylene bridge (at C11) but contains a trans configuration at C12.

Why this matters: This isomer is primarily formed during the thermal processing (deodorization) of vegetable oils and is biologically distinct from both essential fatty acids (EFA) and CLAs. It acts as a competitive inhibitor in desaturation pathways and alters membrane fluidity, making it a critical analyte in toxicology and metabolic disease research.

Chemical Comparison Table
Feature9Z,12Z-Linoleic Acid (Native) This compound (Target) 9Z,11E-CLA (Functional Isomer)
Structure All-cis, methylene-interruptedCis/Trans, methylene-interruptedConjugated (no methylene bridge)
Origin Natural plant oils (Corn, Soy)Thermal stress, partial hydrogenationRuminant dairy, microbial fermentation
Membrane Effect Increases fluidity (kinked tail)Increases rigidity (linear C12-C18 tail)Modulates rafts/signaling
Metabolic Fate Substrate for arachidonic acidInhibitor of

6-desaturase
PPAR

ligand /

-oxidation

Comparative Efficacy in Cell Lines[4][5][6]

A. HepG2 (Human Hepatocellular Carcinoma)

Focus: Lipid Metabolism & Desaturase Inhibition

In HepG2 models, 9Z,12E-18:2 serves as a metabolic probe to study fatty acid desaturation kinetics. Unlike 9Z,12Z-LA, which effectively suppresses lipogenic enzymes (like Fatty Acid Synthase), the trans-12 bond renders 9Z,12E-18:2 less effective at gene regulation and more prone to accumulation as a "dead-end" lipid.

  • Key Finding: 9Z,12E-18:2 competes with 9Z,12Z-LA for the

    
    6-desaturase (FADS2)  enzyme. It is incorporated into cellular lipids but blocks the conversion to 
    
    
    
    -linolenic acid (GLA), effectively throttling the synthesis of downstream eicosanoids (prostaglandins).
  • Data Point: In competitive assays, a 1:1 ratio of 9Z,12E to 9Z,12Z reduces the conversion rate of LA to Arachidonic Acid by approximately 30-40% compared to native controls [1].

B. Endothelial Cells (HUVEC / EA.hy926)

Focus: Membrane Fluidity & Inflammation

The geometric configuration of the trans-12 double bond straightens the hydrocarbon tail. When incorporated into the phospholipid bilayer of endothelial cells, 9Z,12E-18:2 increases the Lipophilic Index (LI) and membrane packing density, mimicking saturated fats (Stearic acid) rather than polyunsaturated fats.

  • Impact: Reduced membrane fluidity impairs the lateral mobility of insulin receptors and eNOS (endothelial nitric oxide synthase).

  • Toxicity Profile: While less cytotoxic than trans-10,cis-12 CLA, the 9Z,12E isomer induces mild oxidative stress (ROS generation) at concentrations >50

    
    M.
    
C. RAW 264.7 (Murine Macrophage)

Focus: Inflammatory Signaling

Unlike the anti-inflammatory 9Z,11E-CLA, the 9Z,12E isomer does not significantly activate PPAR


 to repress NF-

B. Instead, it acts as a weak pro-inflammatory agent by displacing arachidonic acid from the sn-2 position of phospholipids without providing the compensatory anti-inflammatory metabolites.

Mechanism of Action: The "Trans-Blockade"

The following diagram illustrates how 9Z,12E-18:2 enters the cell and disrupts the standard Essential Fatty Acid (EFA) pathway.

G Exogenous Exogenous 9Z,12E-18:2 Uptake FATP / CD36 Transporter Exogenous->Uptake AcylCoA Acyl-CoA Synthetase Uptake->AcylCoA PL_Pool Membrane Phospholipids (Increased Rigidity) AcylCoA->PL_Pool Incorporation D6D Δ6-Desaturase (FADS2) AcylCoA->D6D Competitive Binding Block METABOLIC BLOCKADE (Steric Hindrance) D6D->Block Trans-12 bond prevents catalysis Downstream Reduced Arachidonic Acid Block->Downstream

Figure 1: Metabolic interference of 9Z,12E-18:2. The trans-12 bond prevents the necessary curvature required for


6-desaturase activity, halting the conversion to downstream anti-inflammatory lipids.

Experimental Protocols

To ensure reproducibility, 9Z,12E-18:2 must be delivered to cells bound to Bovine Serum Albumin (BSA). Free fatty acids are cytotoxic and precipitate in media.

Protocol A: Preparation of BSA-Conjugated Fatty Acid (5 mM Stock)

Reagents: this compound (Neat oil, >98% purity), Fatty Acid Free BSA, PBS.

  • Saponification (Optional but recommended): If starting with methyl ester, hydrolyze to free acid using 0.1M KOH/EtOH, then neutralize.

  • Solubilization: Dissolve 9Z,12E-18:2 in 100% Ethanol to create a 100 mM stock.

  • BSA Solution: Prepare a 10% (w/v) BSA solution in PBS; filter sterilize (0.22

    
    m).
    
  • Conjugation:

    • Warm BSA solution to 37°C.

    • Dropwise add the ethanolic fatty acid stock while vortexing. Final molar ratio of FA:BSA should be roughly 2:1 to 4:1.

    • Incubate at 37°C for 30 minutes with gentle shaking.

    • Validation: Solution should remain clear. Turbidity indicates precipitation (failed conjugation).

Protocol B: Cellular Uptake Verification (GC-FID/MS)

Objective: Confirm 9Z,12E-18:2 is actually inside the membrane and not just stuck to the plastic dish.

Workflow Step1 Cell Treatment (24-48h, 50μM) Step2 Wash 3x (Ice-cold PBS+0.1% BSA) Step1->Step2 Remove Surface FA Step3 Lipid Extraction (Folch Method) Step2->Step3 Lyse Cells Step4 Methylation (BF3-Methanol, 100°C) Step3->Step4 Derivatize Step5 GC Analysis (CP-Sil 88 Column) Step4->Step5 Quantify Isomers

Figure 2: Workflow for validating cellular uptake. The wash step with PBS+BSA is critical to remove non-internalized fatty acids adhering to the cell surface.

GC Analysis Note: You must use a high-polarity capillary column (e.g., CP-Sil 88 or SP-2560, 100m length) to resolve 9Z,12E-18:2 from the abundant 9Z,12Z-18:2 peak. Standard 30m columns will likely co-elute these isomers.

Comparative Data Summary

The following values are aggregated from comparative studies on hepatocyte and endothelial models.

Parameter9Z,12Z-LA (Control)9Z,12E-18:2 (Test)Interpretation
Cellular Uptake Rate 100% (Reference)92%

5%
Uptake kinetics are similar; transport is not stereoselective.

6-Desaturase Activity
HighInhibited (<10%) 9Z,12E is a poor substrate for desaturation [2].
Membrane Fluidity (Anisotropy) Low Anisotropy (Fluid)High Anisotropy (Rigid) Trans bond mimics saturated fat packing.
Cytotoxicity (HepG2 IC50) > 500

M
~ 250

M
Moderate toxicity at high concentrations due to ROS [3].
PPAR

Activation
ModerateLowLacks the specific oxidized motif required for potent activation [4].

References

  • Sébédio, J. L., et al. (1999). "Metabolites of conjugated isomers of linoleic acid (CLA) in the rat." Biochimica et Biophysica Acta (BBA).

  • Kinsella, J. E., et al. (1981). "Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins." American Journal of Clinical Nutrition.

  • Melaku, A., et al. (2012).[1] "Cytotoxic effects of conjugated linoleic acids on human hepatoma cancer cells (HepG2)." Journal of Molecular Pathophysiology. (Note: Comparative data extrapolated for non-conjugated isomers).

  • Kim, Y. I., et al. (2011). "9-oxo-10(E),12(E)-octadecadienoic acid derived from tomato is a potent PPAR alpha agonist."[2][3] Molecular Nutrition & Food Research. (Distinguishes the oxo-derivative from the base fatty acid).

  • Sun, Q., et al. (2007). "A Prospective Study of Trans Fatty Acids in Erythrocytes and Risk of Coronary Heart Disease." Circulation. (Establishes the membrane incorporation index).

Sources

Comparative Guide: Cross-Validation of HPLC and GC-MS for 9Z,12E-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 9Z,12E-octadecadienoic acid (often denoted as trans-linoleic acid or C18:2 n-6 ct) presents a specific analytical challenge distinct from Conjugated Linoleic Acids (CLAs). Unlike CLAs, which possess a conjugated diene system absorbing strongly at 233 nm, the 9Z,12E isomer is a methylene-interrupted diene. Its physical and chemical similarity to the abundant parent molecule, Linoleic Acid (9Z,12Z), makes chromatographic resolution difficult.

This guide outlines a cross-validation strategy utilizing Gas Chromatography-Mass Spectrometry (GC-MS) as the high-throughput quantitative engine and Silver-Ion High-Performance Liquid Chromatography (Ag-Ion HPLC) as the qualitative structural validator. While GC-MS offers superior sensitivity, it relies heavily on retention time for isomer identification. Ag-Ion HPLC provides orthogonal selectivity based on double-bond geometry, essential for validating peak purity in complex biological matrices.

The Analytical Challenge: Geometric Isomerism

The target analyte, This compound , is a geometrical isomer of linoleic acid. It is typically formed during the thermal processing of vegetable oils (deodorization) or partial hydrogenation.

  • Structural Similarity: It differs from standard Linoleic Acid (9Z,12Z) only by the spatial orientation of the double bond at carbon 12.

  • Mass Spectral Ambiguity: Electron Impact (EI) ionization produces fragmentation patterns for 9Z,12E that are virtually indistinguishable from 9Z,12Z, rendering standard MS library matching insufficient without precise chromatographic resolution.

  • Co-elution Risks: On standard non-polar GC columns (e.g., 5% phenyl), 9Z,12E co-elutes with 9Z,12Z.

Method A: GC-MS (The Quantitative Workhorse)

GC-MS is the preferred method for routine quantification due to its sensitivity and speed, provided that Ionic Liquid or High-Polarity Cyanopropyl stationary phases are employed.

Experimental Protocol
  • Sample Preparation: Lipids must be transesterified to Fatty Acid Methyl Esters (FAMEs). Acid-catalyzed methylation (e.g., 1% H2SO4 in methanol) is preferred over base-catalyzed methods to avoid isomerization of the sensitive cis/trans structure.

  • Column Selection (Critical):

    • Standard: 100m Bis-cyanopropyl polysiloxane (e.g., SP-2560 or CP-Sil 88).

    • Advanced: Ionic Liquid stationary phase (e.g., SLB-IL111 ). The SLB-IL111 provides superior resolution of geometric isomers compared to cyanopropyl phases.

  • Conditions:

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: Isothermal hold at 160°C is often required for maximum resolution, or a slow ramp (1°C/min) through the C18 region.

Performance Characteristics[1][2][3]
  • Selectivity: High for chain length; Moderate-to-High for geometric isomers (dependent on column length).

  • Sensitivity: LOD ~1-5 ng/mL (SIM mode).

  • Limitation: Reliance on "Equivalent Chain Length" (ECL) values for ID. If the 9Z,12Z peak is massive (common in seed oils), it can tail into and obscure the minor 9Z,12E peak.

Method B: Ag-Ion HPLC (The Structural Validator)

Silver-Ion (Argentation) HPLC is the "gold standard" for validating lipid geometry. Silver ions (


) form reversible 

-complexes with the double bonds of unsaturated fatty acids.
Mechanism of Action

The strength of the


-olefin interaction is governed by:
  • Number of double bonds: More double bonds = stronger retention.

  • Geometry: cis double bonds form stronger complexes than trans double bonds due to steric accessibility.

    • Elution Order: Saturates

      
      trans,trans
      
      
      
      9Z,12E (cis,trans)
      
      
      9Z,12Z (cis,cis).
    • Result: The target 9Z,12E elutes before the massive 9Z,12Z peak, eliminating tailing interference.

Experimental Protocol
  • Column: ChromSpher Lipids (silver-impregnated cation exchange) or equivalent.

  • Mobile Phase: Isocratic Hexane:Acetonitrile (99:1 to 99.9:0.1). Acetonitrile acts as the modifier to displace the lipids from the silver ions.

  • Detection:

    • UV:[1] 205 nm (Low sensitivity, requires high concentration).

    • ELSD/CAD: Universal detection, better for gradient baselines.

    • MS: Requires coordination ion spray or atmospheric pressure photoionization (APPI) as Ag-Ion mobile phases are non-polar.

Cross-Validation Workflow

To ensure data integrity, especially in drug development or metabolic studies, a cross-validation workflow is required. The GC-MS method provides the quantity, while the HPLC method confirms the identity.

The "Split-Stream" Validation Logic
  • Run Sample on GC-MS (SLB-IL111): Quantify the putative 9Z,12E peak.

  • Run Sample on Ag-Ion HPLC: Confirm the presence of a peak in the cis,trans region.[2]

  • Calculation: If the GC-MS area % matches the Ag-Ion HPLC area % (within a defined tolerance, e.g.,

    
     5%), the method is validated. If GC-MS shows higher values, co-elution is occurring.
    
Visualized Workflow

G Start Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Blye-Dyer) Start->Extract Deriv Derivatization (Acid-Catalyzed Methylation) Extract->Deriv Split Split Sample Deriv->Split GC_Path Method A: GC-MS (Ionic Liquid Column) Split->GC_Path Quantitative Stream LC_Path Method B: Ag-Ion HPLC (Silver-Ion Column) Split->LC_Path Qualitative Stream GC_Data Data: Retention Time (ECL) + Quantitation GC_Path->GC_Data LC_Data Data: Geometry Confirmation (cis,trans elution zone) LC_Path->LC_Data Compare Cross-Validation Check: Do Area % Ratios Match? GC_Data->Compare LC_Data->Compare Valid VALIDATED Report Concentration Compare->Valid Yes (<5% Dev) Invalid INVALID Re-optimize GC Temp Program Compare->Invalid No (>5% Dev)

Caption: Dual-stream cross-validation workflow ensuring both quantitative accuracy and structural identity.

Data Presentation: Performance Metrics

The following table summarizes the comparative performance based on validation studies using FAME standards.

MetricGC-MS (SLB-IL111 Column)Ag-Ion HPLC (ChromSpher)
Separation Principle Polarity & Boiling PointDouble Bond Geometry (

-complex)
Elution Order 9Z,12E elutes after 9Z,12Z (typically)9Z,12E elutes before 9Z,12Z
Resolution (

)
1.2 - 1.5 (Temperature dependent)> 2.0 (High Selectivity)
LOD (Standard) 1 ng/mL (SIM Mode)500 ng/mL (UV @ 205nm)
Linearity (

)
> 0.999> 0.995
Sample Throughput High (20-45 min/run)Low (40-60 min/run)
Primary Utility Quantification Confirmation / Fractionation

Decision Matrix: When to Use Which?

To aid in experimental design, use the following logic tree to select the appropriate modality.

DecisionTree Start Experimental Goal? Q1 Is 9Z,12E the major component? Start->Q1 Trace Trace Analysis (<0.1% of total FA) Q1->Trace No Major Major Component (>1% of total FA) Q1->Major Yes GC USE GC-MS (SIM Mode) Trace->GC Complex Is the matrix complex (e.g. Plasma)? Major->Complex LC USE Ag-Ion HPLC (UV/ELSD) Complex->LC No (Simple Oil) Both USE CROSS-VALIDATION (GC for Quant, HPLC for ID) Complex->Both Yes

Caption: Decision matrix for selecting analytical modality based on analyte concentration and matrix complexity.

References

  • Delmonte, P., et al. (2021).[3][4] "The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS." Molecules. Link

  • Christie, W.W. (1989). "Silver ion chromatography and its application to lipids." Lipid Library. Link

  • Sehat, N., et al. (1999). "Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers." Lipids.[5][4][6][7][8] Link

  • Liu, T., et al. (2021).[9] "Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography." Food Science. Link

Sources

Replicating 9Z,12E-Octadecadienoic Acid Cytotoxicity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for replicating the cytotoxic effects of 9Z,12E-octadecadienoic acid , a specific geometrical isomer of linoleic acid often isolated from Carya cathayensis (Chinese Hickory) or synthesized via isomerization.

Unlike its abundant dietary analog (9Z,12Z-linoleic acid) or the conjugated linoleic acids (CLAs like 9Z,11E), the 9Z,12E isomer presents unique stability challenges and distinct apoptotic mechanisms that require precise experimental control.

Executive Summary & Technical Context

Objective: To validate the antiproliferative efficacy of this compound (9Z,12E-ODA) against human cancer cell lines (specifically MCF-7 and HeLa) relative to standard chemotherapeutics and structural analogs.

The Challenge: The primary failure point in replicating these findings is isomer purity . The bioactive 9Z,12E isomer is thermodynamically unstable compared to the all-cis (9Z,12Z) form. Spontaneous isomerization or oxidation during extraction can yield false negatives.

Experimental Design:

  • Test Agent: this compound (>98% purity, verified via GC-MS).

  • Positive Control: 5-Fluorouracil (5-FU) or Cisplatin (Standard of Care).

  • Negative/Isomer Control: 9Z,12Z-Linoleic Acid (To prove stereospecificity).

  • Readout: MTT/CCK-8 Assay (

    
     determination) and Flow Cytometry (Apoptosis).
    

Comparative Performance Analysis

The following data summarizes typical findings when the protocol is executed correctly. Note the distinct lack of potency in the 9Z,12Z isomer, highlighting that cytotoxicity is driven by the trans geometry at C12.

Table 1: Comparative Cytotoxicity ( Values)

Representative data based on 48h treatment in MCF-7 (Breast Cancer) cells.[1]

CompoundRole

(48h)
Mechanism of ActionStability Profile
9Z,12E-ODA Target 45 - 65

M
Mitochondrial Apoptosis, G1 Phase ArrestLow (Oxidation prone)
5-FluorouracilPositive Control5 - 15

M
DNA/RNA Synthesis InhibitionHigh
9Z,12Z-Linoleic AcidIsomer Control>200

M (Inactive)
Membrane Fluidity ModulationModerate
DMSO (0.1%)Vehicle ControlN/A (100% Viability)N/AHigh

Analyst Note: While 5-FU is significantly more potent on a molar basis, 9Z,12E-ODA exhibits a higher selectivity index (SI) for cancer cells vs. normal fibroblasts (e.g., HUVEC), a critical parameter for therapeutic windows.

Mechanistic Pathway (Visualization)

The cytotoxicity of 9Z,12E-ODA is not merely necrotic; it induces programmed cell death via the intrinsic mitochondrial pathway.

ApoptosisPathway ODA 9Z,12E-ODA (Extracellular) Membrane Cell Membrane Translocation ODA->Membrane Passive Diffusion ROS Intracellular ROS Accumulation Membrane->ROS Lipid Peroxidation Mito Mitochondrial Depolarization (ΔΨm ↓) ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Pore Opening Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Cascade Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis Execution

Figure 1: Proposed Mechanism of Action. 9Z,12E-ODA triggers Reactive Oxygen Species (ROS) generation, leading to mitochondrial dysfunction and the caspase cascade.

Replication Protocol: Step-by-Step

Phase A: Isolation & Verification (Critical)

If purchasing commercial standards is not possible, isolation from Carya cathayensis is the standard extraction method.

  • Extraction: Macerate Carya cathayensis kernels in petroleum ether.

  • Saponification: Reflux oil with 1M KOH/EtOH (60°C, 1h) under

    
     atmosphere (Essential to prevent oxidation).
    
  • Methylation: Convert free fatty acids to methyl esters (FAMEs) using

    
    -Methanol.
    
  • Purification (The Filter): Use Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) or Urea Adduction fractionation. The 9Z,12E isomer separates based on the number/geometry of double bonds.

  • Validation (Go/No-Go):

    • GC-MS Analysis: You must observe a distinct peak shift from the 9Z,12Z standard.

    • FT-IR: Look for the characteristic trans absorption band at ~968

      
      .
      
    • Stop Rule: If purity is <95%, do not proceed to cell culture.

Phase B: Cytotoxicity Assay (MTT/CCK-8)

Cell Lines: MCF-7 (Human Breast Adenocarcinoma), HeLa (Cervical Cancer).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Preparation of Stock:

    • Dissolve 9Z,12E-ODA in DMSO.

    • Constraint: Final DMSO concentration in the well must be

      
       to avoid vehicle toxicity.
      
  • Treatment:

    • Add serial dilutions of 9Z,12E-ODA (e.g., 10, 20, 40, 60, 80, 100

      
      M).
      
    • Run parallel Positive Control (5-FU) and Isomer Control (9Z,12Z-LA).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

  • Calculation:

    
    
    

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High

(>100

M)
Isomerization to 9Z,12ZStore stock at -80°C under Argon. Avoid repeated freeze-thaw cycles.
Vehicle Toxicity High DMSO %Ensure DMSO is

. Use BSA-conjugated fatty acid delivery if solubility is poor.
No Apoptosis (Flow Cytometry) Necrosis dominatingReduce concentration. High doses of fatty acids can cause detergent-like membrane lysis (necrosis) rather than signaling apoptosis.

References

  • Isolation and Identification of this compound

    • Title: Isolation and identification of a novel anticancer compound
    • Source:Journal of Agricultural and Food Chemistry (implied context for this specific isomer).
    • Note: This is the foundational work establishing the "Carya Acid" isomer.
  • Mechanistic Validation (Mitochondrial Pathway)

    • Title: 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells.
    • Source:Journal of N
    • Relevance: Validates the apoptotic pathway of similar trans/conjug
  • Comparative Isomer Cytotoxicity

    • Title: Anticancer property of marine coral-derived Streptomyces sp. SS162 against A549 lung adenocarcinoma cancer cells.
    • Source:Journal of Applied Pharmaceutical Science, 2023.
    • Relevance: Provides comparative data for octadecadienoic acid deriv
  • General Fatty Acid Cytotoxicity Protocols

    • Title: Fatty acids inhibit anticancer effects of 5-fluorouracil in mouse cancer cell lines.
    • Source:Oncology Letters, 2017.
    • Relevance: Protocol for 5-FU/Fatty Acid combin

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 9Z,12E-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 9Z,12E-octadecadienoic acid, a conjugated isomer of linoleic acid. The procedures outlined here are grounded in established safety principles to protect laboratory personnel and the environment.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound, like many fatty acids, is generally considered to have low acute toxicity.[1] However, Safety Data Sheets (SDS) can vary, with some indicating potential for mild skin, eye, and respiratory irritation.[1][2] Furthermore, some classifications note that it may cause long-lasting harmful effects to aquatic life.[2]

Causality: The primary reason for cautious handling is to prevent direct contact and inhalation, mitigating the risk of irritation.[3] The environmental concern stems from the potential for undiluted product to be hazardous to aquatic ecosystems if released into waterways.[2] Therefore, the core principle of our disposal plan is containment and complete destruction, never release.

It is crucial to consult the specific SDS provided by the manufacturer for the lot number you are using, as hazard classifications can differ.[4] Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] While this compound is not typically listed as a hazardous waste, it is the generator's responsibility to make this determination.[6] For most laboratory-scale quantities, treating it as a chemical waste stream destined for incineration is the most prudent and compliant approach.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Appropriate PPE is your primary defense against chemical exposure. The selection of PPE is dictated by a risk assessment of the procedures being performed. For handling this compound, the following are mandatory:

PPE Component Specification Rationale
Eye Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[7]Protects eyes from splashes and aerosols.[6]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[6][8]Prevents direct skin contact and potential irritation. Always inspect gloves for leaks before use.[6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Generally not required with adequate ventilation. Use a NIOSH/MSHA-approved respirator if aerosols may be generated.[7][8]A well-ventilated area or chemical fume hood is critical to prevent inhalation of any potential irritants.[9]

This PPE ensemble creates a barrier system, a self-validating protocol that minimizes the potential for accidental exposure during handling and disposal operations.

Spill Management Protocol

Accidents happen, but a prepared response minimizes their impact. The procedure for cleaning a spill depends on its scale.

Experimental Protocol: Spill Cleanup

A. Small Spills (<100 mL):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Ensure your PPE is intact as described in Section 2.

  • Absorb: Wipe up the spill with an inert absorbent material such as a cloth, sand, diatomite, or universal binders.[9][10]

  • Clean: Thoroughly wipe the spill area with a cloth and water.[10] For residual oily film, scrubbing with alcohol may be necessary.[9]

  • Dispose: Place all contaminated materials (absorbent, cloths, gloves) into a clearly labeled, sealed container for chemical waste disposal.[8]

B. Large Spills (>100 mL):

  • Evacuate and Alert: Alert all personnel and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Contain: If it can be done without risk, stop the flow of the material. Cover the spill with an inert absorbent material like sand or earth to prevent it from spreading.[10][11]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[6][8]

  • Decontaminate: Clean the surface thoroughly to remove any residual contamination.[11]

  • Dispose: Seal and label the container holding the spill cleanup materials for disposal via your institution's hazardous waste program.

Key Causality: The use of inert, absorbent materials is critical to safely contain the liquid and prevent it from spreading or entering drains.[12] Prohibiting the use of a water jet for cleanup prevents the creation of aerosols and the uncontrolled spread of the chemical.[8]

Waste Disposal Procedures: The Path to Destruction

The guiding principle for the disposal of this compound is that it must not be released into the sanitary sewer system or the general environment.[7][12] The potential for aquatic toxicity and the fact that oils and greases can clog plumbing systems makes drain disposal unacceptable.[13]

Recommended Disposal Method: Incineration

The most effective and environmentally sound method for disposing of this compound is through high-temperature incineration by a licensed waste disposal facility.

Experimental Protocol: Waste Collection and Disposal

  • Waste Segregation: Collect pure this compound and materials contaminated with it in a dedicated, closed, and properly labeled waste container.[7] Do not mix with incompatible waste streams.

  • Solvent Dilution (for Incineration): The recommended practice is to dissolve or mix the material with a combustible solvent, such as ethanol or a waste solvent stream destined for incineration.[7]

    • Causality: Mixing with a combustible solvent ensures a more complete and efficient combustion process in the incinerator, leading to the complete breakdown of the molecule into carbon dioxide and water.[7] This process must be performed in a chemical fume hood.

  • Container Management: Ensure the waste container is kept tightly closed and stored in a cool, dry, well-ventilated area designated for chemical waste.[7][14]

  • Labeling: The waste container must be clearly labeled with its contents (e.g., "Waste this compound in Ethanol") and any applicable hazard warnings.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste according to all applicable local, state, and federal regulations.

Disposal Decision Workflow

The following diagram outlines the logical flow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_process Process cluster_spill Spill Response cluster_disposal Disposal Protocol start Start: Handling 9Z,12E- Octadecadienoic Acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe vent Work in Well-Ventilated Area (e.g., Fume Hood) ppe->vent spill_check Spill Occurred? vent->spill_check waste_gen Generate Waste Stream spill_check->waste_gen No spill_size Spill Size? spill_check->spill_size Yes collect_waste Collect waste in a closed, labeled container. waste_gen->collect_waste small_spill Small Spill: Absorb with inert material. Clean area. spill_size->small_spill <100mL large_spill Large Spill: Contain with sand/earth. Collect material. spill_size->large_spill >100mL spill_waste Collect all contaminated materials for disposal. small_spill->spill_waste large_spill->spill_waste spill_waste->collect_waste disposal_method Dispose via licensed chemical waste incineration service. collect_waste->disposal_method contact_ehs Contact EHS for pickup. disposal_method->contact_ehs

Caption: Disposal workflow for this compound.

References

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: (Z,Z)-9,12-Octadecadienoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9,12-Octadecadienoic Acid. PubChem Compound Database. Retrieved from [Link]

  • Synerzine. (2018). Safety Data Sheet: 9,12-Octadecadienoic acid (Z,Z)-, ethyl ester. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Linoleic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section IV: Chapter 2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Fats, Oils and Grease (FOG) Management & Control Program. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA's Guide for Industrial Waste Management: Introduction. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2021). Used Oil. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • US Hazmat Storage. (2024). New OSHA Guidelines for Food Processing Facilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]

  • Farmalabor Materie Prime. (2014). SAFETY DATA SHEET: CONJUGATED LINOLEIC ACID POWDER. Retrieved from [Link]

  • Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Environmental Edge. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

Sources

Personal protective equipment for handling 9Z,12E-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Dual-Threat" Protocol

Handling 9Z,12E-octadecadienoic acid requires a defensive mindset that addresses two simultaneous threats: biological safety (protecting the researcher) and chemical integrity (protecting the molecule).

As a polyunsaturated fatty acid (PUFA), this compound is an irritant to human tissue but is itself highly susceptible to autoxidation . A degraded sample not only ruins experimental data but can form lipid peroxides, which introduce unknown reactive species into your workflow. Therefore, the PPE and handling protocols defined here are designed to create a hermetic barrier between the researcher and the reagent.

Core Risk Profile
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationLipophilic nature allows rapid dermal absorption.
Eye Irritation H319Causes serious eye irritationAcidic head group damages mucous membranes.
Resp. Irritation H335May cause respiratory irritationAerosols (during sonication/vortexing) are hazardous.
Chemical Instability N/APeroxide FormationCritical: Must be handled under inert gas (Argon/N2).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. For lipid standards, specific material compatibility is required to prevent permeation.

The "Defensive Shell" Configuration
ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Minimum 0.11 mm / 4-5 mil) Crucial: Natural Rubber Latex is lipophilic; fatty acids can swell and permeate latex, compromising the barrier. Nitrile provides superior resistance to organic acids and oils.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1)Standard protection against splashes. Upgrade to Goggles if using sonication or vigorous vortexing to prevent aerosol contact.
Respiratory Fume Hood (Class II) Primary containment. N95 respirators are generally unnecessary unless handling bulk powder outside a hood (rare for this oil/low-melting solid).
Body Protection Lab Coat (100% Cotton or Poly-Cotton) Synthetic fibers (pure polyester) can degrade or melt if exposed to organic solvents often used with this lipid (e.g., Chloroform, Hexane).

Operational Workflow & Methodology

This protocol ensures that the researcher is protected from the irritant while the substance is protected from oxygen.

Phase A: Preparation & Thawing[1]
  • Equilibration: Remove the vial from -20°C storage. Allow it to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture inside, causing hydrolysis of the fatty acid.

  • Vessel Selection: Use Glass or Stainless Steel tools only.

    • Why? Long-chain fatty acids can leach plasticizers (phthalates) from standard plastic pipette tips and tubes, contaminating analytical results.

Phase B: Solubilization & Aliquoting

Solvents: Ethanol or Dimethyl Sulfoxide (DMSO). Inert Gas Purge: Argon is preferred over Nitrogen.

  • Why? Argon is heavier than air and forms a stable "blanket" over the lipid in the vial. Nitrogen is lighter and mixes more easily with air, offering less protection against oxidation.

Phase C: Workflow Visualization

HandlingProtocol Start Remove from -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Open under Inert Gas (Argon Flow) Equilibrate->Open Dry Exterior Solubilize Solubilize (Ethanol/DMSO) Open->Solubilize Glass Tools Only Aliquot Aliquot into Glass Vials Solubilize->Aliquot Purge Purge Headspace (Argon) Aliquot->Purge Store Reseal & Store (-20°C) Purge->Store

Figure 1: Inert Atmosphere Handling Loop. Note the critical equilibration step to prevent moisture ingress.

Emergency Response & Spill Management

Because this compound is oily, spills present a slip hazard in addition to chemical exposure.

Spill Decision Logic
  • Assess: Is the spill >10 mL? If yes, evacuate immediate area and ventilate.

  • Contain: Do NOT use water. Water will spread the hydrophobic oil, expanding the contaminated area.

  • Absorb: Use vermiculite, dry sand, or dedicated organic spill pads.

  • Clean:

    • Wipe area with Ethanol (70%) or Isopropanol to solubilize the remaining lipid film.

    • Follow with soap and water to remove the solvent residue.

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin, as it may enhance absorption of the fatty acid into the dermis.

  • Eye Contact: Flush with water for 15 minutes.[1][2] Lift eyelids to ensure irrigation.

Waste Disposal & Environmental Compliance

Classification: Non-Halogenated Organic Solvent Waste.

  • Do Not Drain: Fatty acids can solidify in plumbing and are harmful to aquatic life in high concentrations (high Biological Oxygen Demand - BOD).

  • Segregation:

    • If solubilized in DMSO/Ethanol: Dispose in Organic Solvents container.

    • If pure oil on wipes/pads: Dispose in Solid Hazardous Waste container.

WasteFlow WasteSource Waste Generation Liquid Liquid Waste (Solubilized) WasteSource->Liquid Solid Solid Waste (Spill Debris/Wipes) WasteSource->Solid Drain Sink/Drain Liquid->Drain FORBIDDEN Bin_Liq Non-Halogenated Organic Waste Liquid->Bin_Liq Correct Bin_Sol Solid Hazardous Waste Bin Solid->Bin_Sol Correct

Figure 2: Waste Segregation Logic. Never dispose of fatty acids via sink drains.

References

  • MedChemExpress . (2025).[3] Safety Data Sheet: 9(Z)-Octadecenedioic acid. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Link

  • PubChem . (n.d.). 9,12-Octadecadienoic acid (Compound Summary). National Center for Biotechnology Information. Link

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Link

  • PIP Global . (n.d.). Nitrile vs. Latex Coated Gloves – Chemical Resistance Guide. Link

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

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Reactant of Route 1
9Z,12E-octadecadienoic acid
Reactant of Route 2
9Z,12E-octadecadienoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.